Atractylenolide Iii
Description
This compound has been reported in Codonopsis pilosula, Atractylodes japonica, and other organisms with data available.
from Atractylodes macrocephala Koidz; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
(4aS,8aR,9aS)-9a-hydroxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-15(17)12(7-11(9)14)10(2)13(16)18-15/h11,17H,1,4-8H2,2-3H3/t11-,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMORZZOJSDNRQ-GLQYFDAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@@]2(OC1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223308 | |
| Record name | Atractylenolide III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In methanol, 1 mg/mL, clear, colorless | |
| Record name | Atractylenolide III | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white powder or crystals | |
CAS No. |
73030-71-4 | |
| Record name | Atractylenolide III | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73030-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atractylenolide III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073030714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atractylenolide III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Atractylenolide III | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Atractylenolide III: A Technical Guide to Natural Sources and Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atractylenolide III, a sesquiterpenoid lactone, is a key bioactive compound isolated from the rhizomes of several species of the Atractylodes genus. It has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. This technical guide provides an in-depth overview of the natural sources of this compound and a detailed examination of the various methods employed for its extraction and purification. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is primarily found in the rhizomes of plants belonging to the Atractylodes genus, which are perennial herbs native to East Asia.[1][2][3] These plants have a long history of use in traditional Chinese medicine. The principal species recognized as significant sources of this compound are:
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Atractylodes macrocephala Koidz. (Bai Zhu) : This is one of the most well-documented sources of this compound.[4][5][6][7] The rhizome of this plant is a widely used traditional Chinese medicine for invigorating the spleen and replenishing qi.[5]
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Atractylodes lancea (Thunb.) DC. (Cang Zhu) : This species is another prominent source of this compound and other bioactive sesquiterpenoids.[8][9][10] In traditional medicine, it is used to eliminate dampness and strengthen the spleen.[8][9]
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Atractylodes ovata (Atractylodes macrocephala) : Research has also identified Atractylodes ovata as a source of this compound.[11]
The concentration of this compound can vary depending on the plant's origin, cultivation conditions, and processing methods.[7]
Extraction Methodologies
The extraction of this compound from its natural sources is a critical step in its isolation and purification for research and potential therapeutic applications. Various methods have been developed, ranging from conventional solvent extraction to more advanced techniques.
Conventional Solvent Extraction
This is a traditional and widely used method for extracting this compound. It involves the use of organic solvents to dissolve the compound from the plant matrix.
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Experimental Protocol:
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Preparation of Plant Material: The dried rhizomes of Atractylodes species are ground into a fine powder (e.g., 40 mesh) to increase the surface area for extraction.
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Solvent Selection: Common solvents used include ethyl acetate (B1210297), ethanol (B145695), and methanol (B129727).[12] Ethyl acetate is often preferred for its selectivity towards sesquiterpenoids.
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Extraction Process: The powdered rhizome is macerated or refluxed with the chosen solvent. For example, extraction can be performed with ethyl acetate three times, with extraction durations of 2 hours, 2 hours, and 1 hour, respectively.
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Concentration: The resulting extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 45°C).
-
Pre-purification: The crude extract can be further processed by dissolving it in ethanol and freezing it (e.g., at -4°C for 24 hours) to precipitate and remove unwanted substances.
-
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes high-frequency sound waves to disrupt the plant cell walls, facilitating the release of intracellular contents into the solvent. This method can enhance extraction efficiency and reduce extraction time and solvent consumption.
-
Experimental Protocol:
-
Sample Preparation: Dried and powdered rhizomes are mixed with an appropriate solvent (e.g., 70% methanol) in a specific solid-to-liquid ratio (e.g., 1:10 g/mL).
-
Ultrasonication: The mixture is subjected to ultrasonic irradiation in a sonicator bath or with an ultrasonic probe. Key parameters to optimize include:
-
Ultrasonic Power: A crucial factor influencing extraction yield. For instance, in the extraction of polysaccharides from Atractylodes chinensis, an optimal power of 450 W was reported.[1]
-
Extraction Time: Typically shorter than conventional methods, for example, 20-30 minutes.[1][13]
-
Temperature: Controlled to prevent degradation of the target compound (e.g., 20°C).[13]
-
-
Filtration and Concentration: After sonication, the extract is filtered, and the solvent is evaporated to yield the crude extract.
-
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction, primarily using carbon dioxide (CO2), is a green and efficient extraction technique. Supercritical CO2 has properties of both a liquid and a gas, allowing it to penetrate the plant matrix effectively and dissolve the target compounds.
-
Experimental Protocol:
-
Sample Preparation: The dried and ground rhizome is packed into an extraction vessel.
-
SFE System Setup: The SFE system consists of a CO2 tank, a pump to pressurize the CO2, a co-solvent pump (if needed), an extraction vessel with temperature control, and a separator for collecting the extract.
-
Extraction Parameters: The extraction efficiency is influenced by:
-
Pressure and Temperature: These are critical parameters that determine the solvating power of the supercritical fluid.
-
Co-solvent: A modifier such as ethanol or methanol can be added to the supercritical CO2 to increase its polarity and enhance the extraction of moderately polar compounds like this compound.
-
-
Extraction and Collection: Supercritical CO2, with or without a co-solvent, is passed through the plant material. The extract-laden fluid is then depressurized in a separator, causing the CO2 to return to its gaseous state and the extract to precipitate for collection. One study reported a yield of 5.8% crude extract from Atractylodes rhizome using supercritical CO2 extraction.[12]
-
Quantitative Data on Extraction and Analysis
The following tables summarize quantitative data related to the extraction and analysis of this compound.
Table 1: Comparison of this compound Content and Purity from Different Methods
| Extraction/Purification Method | Starting Material | This compound Content/Purity | Recovery Rate | Reference |
| Ethyl Acetate Extraction & HSCCC | 1000 mg crude sample | 32.1 mg (99.0% purity) | 95.4% | |
| HPLC-DAD Analysis | Atractylodis Macrocephalae Rhizoma | 0.001–0.058% | Not Applicable | [5] |
Table 2: HPLC Parameters for Quantitative Analysis of this compound
| Parameter | Condition 1 | Condition 2 |
| Column | Kromasil C18 | C18 column |
| Mobile Phase | Methanol-water (70:30, v/v) | Acetonitrile-water (gradient) |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection Wavelength | 220 nm | 218 nm for this compound |
| Linear Range | 5-50 µg/mL | 0.47–30.00 μg/mL |
| LOD | 0.005 µg/mL | 23 ng/mL |
| LOQ | 0.018 µg/mL | 78 ng/mL |
| Reference | [14] | [4][8] |
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key signaling pathways involved in cellular processes such as inflammation, apoptosis, and cell proliferation.
EGFR-mTOR Signaling Pathway
Recent studies have shown that this compound can ameliorate autophagy dysfunction and alleviate silicosis fibrosis by activating the Epidermal Growth Factor Receptor (EGFR)-mammalian Target of Rapamycin (mTOR) signaling pathway.[15]
Caption: EGFR-mTOR signaling pathway modulated by this compound.
Anti-inflammatory Signaling Pathways
This compound has been reported to inhibit the production of pro-inflammatory cytokines. This is often achieved through the modulation of pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Inhibition of pro-inflammatory pathways by this compound.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the extraction, isolation, and analysis of this compound.
Caption: General workflow for this compound extraction and analysis.
Conclusion
This compound stands out as a promising natural compound with significant therapeutic potential. This guide has provided a detailed overview of its primary natural sources and the various methodologies for its extraction and quantification. The choice of extraction method depends on factors such as desired yield, purity, cost, and environmental considerations. Modern techniques like ultrasound-assisted extraction and supercritical fluid extraction offer greener and more efficient alternatives to conventional solvent extraction. Further research into optimizing these extraction processes and elucidating the full spectrum of its pharmacological activities through the modulation of signaling pathways will be crucial for its future development as a therapeutic agent.
References
- 1. Ultrasound-Assisted Extraction of Atractylodes chinensis (DC.) Koidz. Polysaccharides and the Synergistic Antigastric Cancer Effect in Combination with Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UPLC-MS/MS of Atractylenolide I, Atractylenolide II, this compound, and Atractyloside A in Rat Plasma after Oral Administration of Raw and Wheat Bran-Processed Atractylodis Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. [Influence of processing on this compound content in Atractylodes macrocephala Koids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Interrelation between Atractylenolide I, II, and III in Atractylodes japonica Koidzumi Rhizomes, and Evaluation of Their Oxidative Transformation Using a Biomimetic Kinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of HPLC Method for Quality Assessment of Marker Components in Atractylodis Rhizoma Alba [kjpr.kr]
- 12. benchchem.com [benchchem.com]
- 13. Ultrasound-assisted extraction of three bufadienolides from Chinese medicine ChanSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validated method for the quantification of this compound in different processed products of rhizoma Atractylodes Macrocephalae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Ameliorated Autophagy Dysfunction via Epidermal Growth Factor Receptor-Mammalian Target of Rapamycin Signals and Alleviated Silicosis Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Atractylenolide III: A Technical Guide to its Anti-Inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atractylenolide III, a sesquiterpene lactone isolated from the rhizome of Atractylodes macrocephala, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical document provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its modulation of key signaling pathways. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling cascades involved to support further research and drug development efforts in the field of inflammatory diseases.
Core Anti-Inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects by targeting multiple critical signaling pathways implicated in the inflammatory response. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, modulation of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, and suppression of the NLRP3 inflammasome.
Inhibition of NF-κB Signaling Pathway
The NF-κB signaling cascade is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to potently inhibit this pathway. In lipopolysaccharide (LPS)-stimulated murine macrophages (RAW264.7), this compound treatment leads to a dose-dependent decrease in the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2] This inhibition is achieved by suppressing the transcriptional activity of NF-κB.[1][2]
Modulation of MAPK Signaling Pathway
The MAPK signaling pathway, comprising cascades such as ERK1/2, p38, and JNK, plays a pivotal role in cellular responses to external stressors, including inflammation. This compound has been observed to inhibit the activation of ERK1/2, p38, and JNK1/2 in LPS-treated macrophages, with statistically significant effects at concentrations of 25 μM and 100 μM.[1][2] This inhibition contributes to the reduced expression of pro-inflammatory mediators.
Attenuation of JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for cytokine signaling that drives inflammatory responses. This compound has been shown to effectively suppress the JAK2/STAT3 pathway. This has been observed in both in vivo models of middle cerebral artery occlusion (MCAO) in mice and in vitro in oxygen-glucose deprivation-reoxygenation (OGDR)-stimulated primary microglia.[3] The suppression of this pathway by this compound is comparable to the effects of known JAK2 inhibitors.[3]
Suppression of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound has been found to inhibit the activation of the NLRP3 inflammasome. This has been demonstrated in models of asthma, where it reduces the expression of NLRP3, ASC, and cleaved caspase-1.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative effects of this compound on various inflammatory markers and pathways from in vitro and in vivo studies.
Table 1: In Vitro Anti-Inflammatory Effects of this compound
| Parameter | Cell Line | Stimulant | This compound Concentration | Effect | Reference |
| NO Production | RAW264.7 | LPS | 50 µM | Statistically significant decrease | [1][2] |
| NO Production | RAW264.7 | LPS | 100 µM | Statistically significant decrease | [1][2] |
| PGE2 Production | RAW264.7 | LPS | 50 µM | Statistically significant decrease | [1][2] |
| PGE2 Production | RAW264.7 | LPS | 100 µM | Statistically significant decrease | [1][2] |
| TNF-α Production | RAW264.7 | LPS | 50 µM | Statistically significant decrease | [1][2] |
| TNF-α Production | RAW264.7 | LPS | 100 µM | Statistically significant decrease | [1][2] |
| IL-6 Production | RAW264.7 | LPS | 50 µM | Statistically significant decrease | [1][2] |
| IL-6 Production | RAW264.7 | LPS | 100 µM | Statistically significant decrease | [1][2] |
| ERK1/2 Activation | RAW264.7 | LPS | 25 µM | Statistically significant inhibition | [1][2] |
| ERK1/2 Activation | RAW264.7 | LPS | 100 µM | Statistically significant inhibition | [1][2] |
| p38 Activation | RAW264.7 | LPS | 25 µM | Statistically significant inhibition | [1][2] |
| p38 Activation | RAW264.7 | LPS | 100 µM | Statistically significant inhibition | [1][2] |
| JNK1/2 Activation | RAW264.7 | LPS | 25 µM | Statistically significant inhibition | [1][2] |
| JNK1/2 Activation | RAW264.7 | LPS | 100 µM | Statistically significant inhibition | [1][2] |
| TNF-α Production | Peritoneal Macrophages | LPS | IC50: 56.3 µM | Inhibition of production | [4] |
| NO Production | Peritoneal Macrophages | LPS | 45.1% ± 6.2% inhibition at 100 µM | Inhibition of production | [4] |
| iNOS Activity | Peritoneal Macrophages | LPS | IC50: 76.1 µM | Inhibition of activity | [4] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound
| Animal Model | Disease Model | This compound Dosage | Route of Administration | Key Findings | Reference |
| Mice | DSS-induced colitis | 10 mg/kg and 20 mg/kg | Oral gavage | Ameliorated UC symptoms. | [1][5] |
| Mice | MCAO | 20 mg/kg | Intragastric | Reduced brain infarct size and improved neurological deficits. | [6][7] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the anti-inflammatory mechanisms of this compound.
In Vitro Anti-Inflammatory Assays in Macrophages
Cell Culture and Treatment:
-
Cell Lines: Murine macrophage cell line RAW264.7 or BV-2 microglial cells are commonly used.
-
Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 100 ng/mL or 1 µg/mL) for a designated time (e.g., 24 hours).[2][8]
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[2]
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and PGE2 in the cell culture supernatants are quantified using specific ELISA kits according to the manufacturer's instructions.[2]
Western Blot Analysis:
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.[9]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk for 1-2 hours at room temperature.[9] It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK, iNOS, COX-2, and loading controls like β-actin or GAPDH). The dilution ratios for primary antibodies are typically around 1:1000.[9][10]
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]
In Vivo Models of Inflammation
Dextran Sulfate Sodium (DSS)-Induced Colitis Model:
-
Induction of Colitis: Colitis is induced by administering 2.5% to 3% DSS in the drinking water for a specific period (e.g., 5-7 days).[1][5][11]
-
This compound Administration: this compound is administered orally by gavage at doses typically ranging from 10 mg/kg to 20 mg/kg daily.[1][5]
-
Assessment: Disease activity index (DAI), colon length, histopathological analysis of the colon, and measurement of inflammatory markers in the colon tissue are performed to evaluate the severity of colitis and the therapeutic effect of this compound.[11][12]
Middle Cerebral Artery Occlusion (MCAO) Mouse Model:
-
Induction of Ischemia: Focal cerebral ischemia is induced by the intraluminal filament method to occlude the middle cerebral artery.[13]
-
This compound Administration: this compound is typically administered by intragastric gavage at a dosage of around 20 mg/kg, often starting shortly after reperfusion.[6][7]
-
Assessment: Neurological deficits are scored, and the infarct volume is measured using TTC staining of brain slices.[13] Immunohistochemistry and Western blotting can be used to analyze the expression of inflammatory proteins in the brain tissue.
Conclusion and Future Directions
This compound demonstrates a multi-pronged anti-inflammatory mechanism of action by targeting key signaling pathways including NF-κB, MAPK, and JAK/STAT, as well as the NLRP3 inflammasome. The available quantitative data from both in vitro and in vivo studies provide a strong foundation for its potential as a therapeutic agent for a variety of inflammatory conditions.
Future research should focus on further elucidating the precise molecular interactions of this compound with its targets. More extensive dose-response studies in a wider range of preclinical models are warranted to establish optimal therapeutic windows. Furthermore, pharmacokinetic and pharmacodynamic studies will be crucial for translating the promising preclinical findings into clinical applications. The detailed methodologies and summarized data presented in this technical guide aim to facilitate these future research endeavors and accelerate the development of this compound as a novel anti-inflammatory therapeutic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anti-inflammatory activity of this compound through inhibition of nuclear factor-κB and mitogen-activated protein kinase pathways in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates cerebral ischemic injury and neuroinflammation associated with inhibiting JAK2/STAT3/Drp1-dependent mitochondrial fission in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atractylenolide I and this compound inhibit Lipopolysaccharide-induced TNF-alpha and NO production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Combination of Atractylenolide I, this compound, and Paeoniflorin promotes angiogenesis and improves neurological recovery in a mouse model of ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound ameliorates spinal cord injury in rats by modulating microglial/macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound Attenuates Angiogenesis in Gastric Precancerous Lesions Through the Downregulation of Delta-Like Ligand 4 [frontiersin.org]
- 10. Frontiers | The Anticancer Effects of this compound Associate With the Downregulation of Jak3/Stat3-Dependent IDO Expression [frontiersin.org]
- 11. This compound ameliorates DSS-induced colitis by improving intestinal epithelial barrier via suppressing the NF-κB-Mediated MLCK-pMLC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Improves Mitochondrial Function and Protects Against Ulcerative Colitis by Activating AMPK/SIRT1/PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
Atractylenolide III: A Comprehensive Technical Guide on its Pharmacological Profile and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atractylenolide III (ATL-III) is a sesquiterpene lactone that is a primary bioactive constituent of Atractylodes macrocephala, a perennial herb utilized in traditional Chinese medicine.[1] Emerging scientific evidence has highlighted its diverse pharmacological properties, including potent anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, its mechanisms of action, and its therapeutic potential. The document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key signaling pathways.
Pharmacological Profile
This compound exhibits a broad spectrum of biological activities, which are being actively investigated for their therapeutic applications. The primary pharmacological effects of ATL-III are summarized below.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[1] It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4] The anti-inflammatory actions of ATL-III are primarily mediated through the inhibition of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5]
Anticancer Activity
ATL-III has shown promise as an anticancer agent by inhibiting cancer cell proliferation and inducing apoptosis.[1] Its anticancer effects have been observed in various cancer cell lines, including colon, gastric, lung, and liver cancer.[6] The underlying mechanisms of its anticancer activity involve the modulation of signaling pathways such as the JAK/STAT pathway and the regulation of apoptotic proteins like Bax and Bcl-2.[1][7]
Neuroprotective Effects
This compound exerts neuroprotective effects in models of neurological disorders.[8] It has been shown to protect neurons from apoptosis induced by excitotoxicity and oxidative stress.[9][10] The neuroprotective mechanisms of ATL-III are associated with the inhibition of inflammatory responses in the brain and the modulation of signaling pathways involved in neuronal survival.[11][12]
Quantitative Data
The following tables summarize the quantitative data on the pharmacological activities and pharmacokinetic profile of this compound.
Table 1: Anti-inflammatory Activity of this compound
| Model System | Parameter Measured | Effect of this compound | Concentration / Dose | Reference |
| LPS-stimulated murine peritoneal macrophages | TNF-α production | IC50: 56.3 µM | 56.3 µM | |
| LPS-stimulated murine peritoneal macrophages | NO production | 45.1% inhibition | 100 µM | |
| LPS-stimulated RAW264.7 macrophages | NO, PGE2, TNF-α, IL-6 release | Significant decrease | 50 µM and 100 µM | [5] |
| In vivo | Release of NO, TNF-α, IL-6, and PGE2 | Inhibition | 100 g/mL | [4] |
Table 2: Anticancer Activity of this compound
| Cancer Type | Model System | Effect | Concentration / Dose | Reference |
| Lung Cancer | A549 cells | Induces apoptosis, activation of caspase-3 and -9 | 1-100 µM (48h) | [13] |
| Colon Cancer | HCT-116 cells | Inhibits cell growth, induces apoptosis | Concentration-dependent | [7] |
| Lung Cancer | In vivo mouse model | Inhibits tumorigenesis | 100 mg/kg | [14][15] |
Table 3: Neuroprotective Activity of this compound
| Model System | Insult | Effect | Concentration / Dose | Reference |
| Primary cultured neurons | Glutamate-induced apoptosis | Neuroprotective, inhibits caspase signaling | Concentration-dependent | [9][10] |
| Rats with chronic high-dose homocysteine administration | Learning and memory impairment | Ameliorates impairment, reduces ROS | Not specified | [12] |
| Rats with spinal cord injury | Functional recovery | Improved histological and functional recovery | 5 mg/kg by gavage | [16] |
Table 4: Pharmacokinetic Profile of this compound in Rats (Oral Administration)
| Parameter | Value | Dose | Reference |
| Model | Two-compartment model | 100 mg/kg | [17] |
| Tissue Distribution (highest to lowest) | Lung > Cerebellum > Heart > Cerebrum | 100 mg/kg | [17] |
| Elimination Tissues (highest to lowest) | Spleen > Liver > Kidney | 100 mg/kg | [17] |
| Metabolism | Oxygenation by Cytochrome P450 enzymes | 18 mg per rat | [18] |
Key Signaling Pathways
This compound modulates several critical signaling pathways to exert its pharmacological effects.
NF-κB and MAPK Signaling in Inflammation
In the context of inflammation, this compound inhibits the activation of NF-κB and MAPK pathways.[5] Lipopolysaccharide (LPS) stimulation of macrophages typically leads to the activation of Toll-like receptor 4 (TLR4), which in turn triggers downstream signaling cascades involving MAPK (ERK, p38, JNK) and the IKK complex. The IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the NF-κB (p50/p65) dimer to the nucleus, where it induces the transcription of pro-inflammatory genes. ATL-III has been shown to suppress the phosphorylation of MAPK proteins and inhibit the nuclear translocation of NF-κB.[5]
References
- 1. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]
- 2. Simultaneous determination of atractylenolide II and this compound by liquid chromatography-tandem mass spectrometry in rat plasma and its application in a pharmacokinetic study after oral administration of Atractylodes Macrocephala Rhizoma extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atractylenolides (I, II, and III): a review of their pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of this compound through inhibition of nuclear factor-κB and mitogen-activated protein kinase pathways in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-time reverse transcription-polymerase chain reaction quantification of tumor necrosis factor alpha messenger in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound ameliorates spinal cord injury in rats by modulating microglial/macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 10. Neuroprotection of this compound from Atractylodis macrocephalae against glutamate-induced neuronal apoptosis via inhibiting caspase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Frontiers | The Anticancer Effects of this compound Associate With the Downregulation of Jak3/Stat3-Dependent IDO Expression [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. [Pharmacokinetics and tissue distribution of this compound in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
Atractylenolide III: A Multifaceted Neuroprotective Agent for Neuronal Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Atractylenolide III (ATL III), a sesquiterpene lactone derived from the rhizome of Atractylodes macrocephala, has emerged as a promising natural compound with significant neuroprotective properties. This technical guide provides a comprehensive overview of the mechanisms of action, experimental validation, and key signaling pathways involved in the neuroprotective effects of ATL III on neuronal cells. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of ATL III as a potential therapeutic agent for neurological disorders.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating inflammation, oxidative stress, and apoptosis in neuronal cells. These protective actions are orchestrated through the modulation of several key signaling pathways.
Anti-inflammatory Effects: Neuroinflammation is a critical contributor to the pathology of various neurological diseases. ATL III has been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][2] This anti-inflammatory activity is mediated, in part, through the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and the nuclear factor-kappa B (NF-κB) signaling pathways.[1][2]
Antioxidant Effects: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, leads to neuronal damage. ATL III combats oxidative stress by activating the Kelch-like ECH-associated protein 1 (Keap1)/nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[3] This activation leads to the upregulation of antioxidant enzymes, thereby reducing ROS levels and protecting neurons from oxidative damage.[3]
Anti-apoptotic Effects: Apoptosis, or programmed cell death, is a major contributor to neuronal loss in neurodegenerative diseases and ischemic events. ATL III demonstrates potent anti-apoptotic effects by inhibiting the caspase signaling pathway.[4] It modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, thus preventing the execution of the apoptotic cascade.[5][6]
Key Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound are underpinned by its ability to modulate critical intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
References
- 1. This compound ameliorates cerebral ischemic injury and neuroinflammation associated with inhibiting JAK2/STAT3/Drp1-dependent mitochondrial fission in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of this compound through inhibition of nuclear factor-κB and mitogen-activated protein kinase pathways in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates cerebral ischemia-reperfusion injury by targeting Keap1 to activate the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection of this compound from Atractylodis macrocephalae against glutamate-induced neuronal apoptosis via inhibiting caspase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Attenuates Apoptosis in H9c2 Cells by Inhibiting Endoplasmic Reticulum Stress through the GRP78/PERK/CHOP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Atractylenolide III: A Preclinical Compendium of Anti-Cancer Properties
A Technical Guide for Researchers and Drug Development Professionals
Atractylenolide III (AT-III), a sesquiterpenoid lactone derived from the rhizome of Atractylodes macrocephala, has emerged as a promising natural compound with multifaceted anti-cancer properties in preclinical investigations. This technical guide provides a comprehensive overview of the existing in vitro and in vivo evidence, focusing on its mechanisms of action, relevant signaling pathways, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of novel oncology therapeutics.
In Vitro Anti-Cancer Activity
AT-III has demonstrated significant anti-proliferative and pro-apoptotic effects across a panel of human cancer cell lines, including lung, colorectal, and gastric cancer.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the cytotoxic potential of a compound. While comprehensive IC50 data for AT-III across all cancer cell lines is not extensively documented in publicly available literature, existing studies provide key insights.
| Cell Line | Cancer Type | IC50 (µM) | Time Point (hours) | Reference |
| A549 | Lung Carcinoma | Not explicitly stated, but apoptosis induced at 1-100 µM | 48 | [1] |
| HCT-116 | Colorectal Carcinoma | Significant growth inhibition observed in a concentration-dependent manner | Not specified | [2] |
| AGS | Gastric Cancer | Synergistic inhibition with docetaxel (B913) | Not specified | |
| SGC-7901 | Gastric Cancer | Synergistic inhibition with docetaxel | Not specified |
Note: The synergistic effects with docetaxel in gastric cancer cells suggest a potential role for AT-III in combination therapies.
In Vivo Anti-Cancer Efficacy
Preclinical animal models have corroborated the anti-cancer potential of AT-III, demonstrating its ability to suppress tumor growth and modulate the tumor microenvironment.
Xenograft Models
In a lung cancer xenograft model using C57BL/6 mice, administration of AT-III has been shown to significantly inhibit tumorigenesis. While specific tumor volume and weight were not detailed in the abstract, the study highlights a clear in vivo effect.
Chemically-Induced Carcinogenesis Models
AT-III has shown notable chemopreventive effects in a chemically-induced breast cancer model.
| Animal Model | Carcinogen | AT-III Treatment | Key Findings |
| Rat | N-methyl-N-nitrosourea (NMU) | Not specified | Reduced tumor volume and multiplicity, prolonged tumor latency. |
Mechanisms of Action and Signaling Pathways
AT-III exerts its anti-cancer effects through the modulation of several critical signaling pathways involved in cell survival, proliferation, and apoptosis.
Nrf2/ARE Pathway in Breast Cancer
In breast cancer models, AT-III activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. This is achieved through the autophagic degradation of Keap1, a negative regulator of Nrf2. Activation of this pathway helps to suppress inflammation and oxidative stress, thereby inhibiting mammary tumorigenesis.
JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another key target of AT-III. In lung cancer cells, AT-III has been observed to downregulate this pathway, which is crucial for tumor cell proliferation and survival.
Bax/Bcl-2 Apoptotic Pathway in Colorectal Cancer
In human colorectal cancer HCT-116 cells, AT-III induces apoptosis by modulating the Bax/Bcl-2 signaling pathway.[2] It promotes the expression of the pro-apoptotic protein Bax while inhibiting the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death.[2]
Inhibition of Fibroblast Growth Factor Receptors (FGFRs) in Gastric Cancer
In gastric cancer cells, AT-III has been shown to enhance the anti-neoplastic efficacy of docetaxel, at least in part, by inhibiting the expression of FGFR1, -2, and -4. This suggests a role for AT-III in overcoming resistance to conventional chemotherapy.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.
Cell Culture and Viability Assays
-
Cell Lines: Human cancer cell lines such as A549 (lung), HCT-116 (colorectal), AGS, and SGC-7901 (gastric) are commonly used.
-
Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay for Cell Viability:
-
Seed cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of AT-III for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Western Blot Analysis
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibody dilutions include:
-
Nrf2: 1:1000
-
Keap1: 1:1000
-
p-STAT3: 1:1000
-
STAT3: 1:1000
-
Bax: 1:1000
-
Bcl-2: 1:1000
-
β-actin (loading control): 1:5000
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Models
-
Xenograft Mouse Model:
-
Subcutaneously inject 1 × 10⁶ to 5 × 10⁶ cancer cells (e.g., A549) into the flank of 4-6 week old immunodeficient mice (e.g., BALB/c nude or C57BL/6).
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Administer AT-III via intraperitoneal injection or oral gavage at specified doses and schedules.
-
Monitor tumor volume (calculated as (length × width²)/2) and body weight regularly.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
-
N-methyl-N-nitrosourea (NMU)-Induced Rat Mammary Tumor Model:
-
Administer a single intraperitoneal injection of NMU (e.g., 50 mg/kg body weight) to 50- to 60-day-old female Sprague-Dawley rats.
-
Begin AT-III treatment at a specified time point post-NMU injection and continue for a defined duration.
-
Monitor the rats for tumor development, latency, and multiplicity by palpation.
-
At the end of the experiment, euthanize the rats and collect mammary tumors for histopathological and molecular analysis.
-
Conclusion and Future Directions
The preclinical data accumulated to date strongly suggest that this compound is a compelling candidate for further development as an anti-cancer agent. Its ability to modulate multiple key signaling pathways involved in tumorigenesis, coupled with its demonstrated in vivo efficacy, underscores its therapeutic potential.
Future research should focus on:
-
Conducting comprehensive dose-response studies to establish definitive IC50 values across a wider range of cancer cell lines.
-
Performing detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery strategies.
-
Investigating the efficacy of AT-III in combination with other standard-of-care chemotherapeutics and targeted agents.
-
Elucidating the full spectrum of its molecular targets to better understand its mechanisms of action and identify potential biomarkers of response.
References
Atractylenolide III: A Comprehensive Technical Guide on its Role in Modulating Immune Responses
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Atractylenolide III (ATL-III), a primary bioactive sesquiterpene lactone isolated from the traditional Chinese medicine Atractylodes macrocephala Koidz, has garnered significant scientific interest for its potent immunomodulatory and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms through which ATL-III modulates immune responses. It details the compound's interactions with key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). This document synthesizes quantitative data from various in vitro and in vivo studies, presents detailed experimental protocols, and utilizes visualizations to elucidate complex biological processes, offering a critical resource for researchers in immunology and drug discovery.
Introduction
Inflammation is a fundamental biological process critical for host defense against pathogens and injury. However, dysregulated or chronic inflammation underpins a vast array of pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer. This compound has emerged as a promising natural compound with significant therapeutic potential due to its ability to attenuate inflammatory processes.[3][4] Early research has demonstrated its efficacy in various models of inflammation, from lipopolysaccharide (LPS)-stimulated macrophages to complex in vivo models of spinal cord injury, ulcerative colitis, and ischemic stroke.[1][5][6]
The primary immunomodulatory action of ATL-III is attributed to its capacity to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β).[4][7][8] This guide delves into the core signaling cascades targeted by ATL-III, providing a molecular basis for its observed anti-inflammatory effects.
Core Mechanisms of Immune Modulation via Signaling Pathways
ATL-III exerts its immunomodulatory effects by intervening in several critical intracellular signaling pathways that govern the expression of inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the transcription of numerous pro-inflammatory genes.[8] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
This compound has been shown to suppress the transcriptional activity of NF-κB.[7][8] It inhibits the nuclear translocation of the NF-κB p65 subunit, thereby preventing the expression of downstream targets including iNOS, COX-2, TNF-α, and IL-6.[5][8] This inhibitory action is a central mechanism of ATL-III's anti-inflammatory activity.
Modulation of the MAPK Signaling Pathway
MAPKs, including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK1/2), and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation.[8] The activation of these kinases via phosphorylation leads to the activation of transcription factors that regulate the expression of inflammatory mediators.
ATL-III effectively inhibits the phosphorylation of ERK1/2, p38, and JNK1/2 in LPS-stimulated macrophages.[7][8] This suppression of MAPK activation contributes significantly to its ability to decrease the production of pro-inflammatory cytokines and enzymes.[8][9]
Attenuation of the JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity and inflammation. Cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression.
ATL-III has been identified as an effective suppressor of the JAK/STAT pathway.[1][2] It inhibits the phosphorylation of JAK2 and STAT3 in models of cerebral ischemia and neuroinflammation.[1] Furthermore, it has been shown to inhibit IFN-γ-induced phosphorylation of Jak3 and Stat3.[10] This inhibition disrupts the downstream signaling cascade, leading to reduced neuroinflammation and modulation of immune cell function.[1][10]
Data Presentation: Quantitative Effects of this compound
The immunomodulatory efficacy of ATL-III has been quantified in numerous studies. The following tables summarize key findings from both in vitro and in vivo experiments.
Table 1: In Vitro Effects of this compound on Pro-inflammatory Mediators
| Cell Line | Stimulus | Mediator | ATL-III Concentration | Observed Effect | Reference |
| RAW264.7 Macrophages | LPS | NO | 50-100 μM | Dose-dependent decrease | [8] |
| RAW264.7 Macrophages | LPS | PGE2 | 50-100 μM | Dose-dependent decrease | [8] |
| RAW264.7 Macrophages | LPS | TNF-α | 50-100 μM | Dose-dependent decrease | [8] |
| RAW264.7 Macrophages | LPS | IL-6 | 50-100 μM | Dose-dependent decrease | [8] |
| Peritoneal Macrophages | LPS | TNF-α | 56.3 μM | IC₅₀ value | [11] |
| Peritoneal Macrophages | LPS | NO | 100 μM | 45.1% inhibition | [11] |
| Peritoneal Macrophages | LPS | iNOS activity | 76.1 μM | IC₅₀ value | [11] |
| MG6 Microglia | LPS | TLR4 | 100 μM | Significant decrease in mRNA and protein | [9] |
| MG6 Microglia | LPS | TNF-α, IL-1β, IL-6 | 100 μM | Significant decrease in mRNA | [9] |
Table 2: In Vivo Effects of this compound on Immune Responses
| Animal Model | Condition | ATL-III Dosage | Key Outcomes | Reference |
| MCAO Mice | Ischemic Stroke | Not specified | Reduced brain infarct size, ameliorated brain edema, inhibited pro-inflammatory cytokines (IL-1β, TNF-α, IL-6). | [1] |
| DSS-induced Mice | Ulcerative Colitis | Not specified | Alleviated symptoms, reduced disruption of intestinal barrier, inhibited IL-1β and TNF-α. | [5] |
| SCI Rats | Spinal Cord Injury | Not specified | Improved histological and functional recovery, promoted M1 to M2 microglial transformation, suppressed inflammatory mediators. | [6] |
| Asthmatic Mice | Asthma | Not specified | Relieved lung tissue damage, reduced inflammatory cytokine production, inhibited STAT3 expression. | [2] |
Experimental Protocols
This section outlines the standard methodologies employed in the cited research to investigate the effects of this compound.
Cell Culture and Stimulation
-
Cell Lines: Murine macrophage cell lines (e.g., RAW264.7) or primary microglia are commonly used.[8][9] Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Treatment Protocol: Cells are typically pre-treated with various concentrations of this compound (e.g., 25, 50, 100 μM) for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like Lipopolysaccharide (LPS; e.g., 1 μg/mL) for a designated period (e.g., 24 hours).[8]
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[8] Absorbance is read at a specific wavelength (e.g., 540 nm) and compared to a standard curve of sodium nitrite.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The production of cytokines such as TNF-α, IL-6, and PGE2 in cell culture supernatants is quantified using commercial ELISA kits according to the manufacturer's instructions.[8]
Western Blot Analysis
-
Purpose: To determine the effect of ATL-III on the expression and phosphorylation of key signaling proteins (e.g., NF-κB p65, p-p38, p-JNK, p-ERK, p-STAT3).[8][10]
-
Protocol:
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Total protein levels are used as loading controls.[8]
-
Animal Models
-
Transient Middle Cerebral Artery Occlusion (MCAO): This model is used to induce ischemic stroke in mice to study neuroinflammation. ATL-III is administered to assess its neuroprotective effects by measuring infarct volume, neurological deficits, and cytokine expression in the brain.[1]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: This is a widely used model for ulcerative colitis. Mice are administered DSS in their drinking water to induce colitis. ATL-III is given orally to evaluate its ability to ameliorate disease symptoms, reduce intestinal barrier damage, and decrease inflammatory markers.[5][12]
-
Spinal Cord Injury (SCI): A contusive or compressive injury is created in the spinal cord of rats. The therapeutic potential of ATL-III is assessed by evaluating locomotor function recovery (e.g., using the BBB scale), histological changes, and the polarization state of microglia/macrophages at the injury site.[6][13]
Conclusion and Future Directions
This compound is a potent natural immunomodulator with well-defined anti-inflammatory activities. Its ability to concurrently inhibit multiple key signaling pathways—NF-κB, MAPK, and JAK/STAT—underscores its potential as a multi-target therapeutic agent for a variety of inflammatory conditions.[2][7][8] The compelling preclinical data from both cellular and animal models suggest that ATL-III could be a valuable lead compound for the development of novel drugs to treat diseases with an inflammatory etiology, such as inflammatory bowel disease, neuroinflammatory disorders, and arthritis.
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of ATL-III to optimize dosing and delivery.[3]
-
Clinical Trials: Rigorous, placebo-controlled clinical trials are necessary to establish the safety and efficacy of this compound in human subjects for specific inflammatory diseases.
-
Target Identification: While its effects on signaling pathways are known, identifying direct molecular binding partners of ATL-III could further elucidate its mechanism of action and facilitate the design of more potent derivatives. Recent studies have begun to identify direct targets like IL-17RA, which warrants further investigation.[14]
-
Combination Therapies: Investigating the synergistic effects of ATL-III with existing anti-inflammatory drugs could lead to more effective treatment strategies with potentially lower side effects.
References
- 1. This compound ameliorates cerebral ischemic injury and neuroinflammation associated with inhibiting JAK2/STAT3/Drp1-dependent mitochondrial fission in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atractylenolides (I, II, and III): a review of their pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound ameliorates DSS-induced colitis by improving intestinal epithelial barrier via suppressing the NF-κB-Mediated MLCK-pMLC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ameliorates spinal cord injury in rats by modulating microglial/macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of this compound through inhibition of nuclear factor-κB and mitogen-activated protein kinase pathways in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. The Anticancer Effects of this compound Associate With the Downregulation of Jak3/Stat3-Dependent IDO Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atractylenolide I and this compound inhibit Lipopolysaccharide-induced TNF-alpha and NO production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Improves Mitochondrial Function and Protects Against Ulcerative Colitis by Activating AMPK/SIRT1/PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound ameliorates spinal cord injury in rats by modulating microglial/macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Initial Toxicity Screening of Atractylenolide III: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atractylenolide III, a sesquiterpenoid lactone isolated from the rhizomes of Atractylodes macrocephala, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] As with any compound intended for further therapeutic development, a thorough initial toxicity screening is paramount to establish its safety profile. This technical guide provides a comprehensive overview of the currently available data on the initial toxicity of this compound. It is important to note that while preliminary cytotoxicity data and some in vivo findings in disease models are available, standardized acute toxicity and genotoxicity studies are largely absent in the public domain. This document aims to summarize the existing knowledge, provide detailed experimental protocols for key toxicity assays, and identify critical data gaps to guide future research.
In Vitro Cytotoxicity
The in vitro cytotoxicity of this compound has been evaluated in various cell lines. Generally, it exhibits selective cytotoxicity, with more pronounced effects on cancer cells compared to some normal cell lines.
Data Summary
| Cell Line | Cell Type | Assay | Endpoint | Result | Reference |
| Caco-2 | Human colorectal adenocarcinoma | Not Specified | Cytotoxicity | > 480 µmol/L | [1] |
| PRGM | Primary Rat Gastric Mucosal cells | Not Specified | Cytotoxicity | Not Toxic | [4] |
| A549 | Human lung carcinoma | MTT Assay | Apoptosis | Induces apoptosis at 100 µM | [5] |
| HCT-116 | Human colon cancer | Not Specified | Apoptosis | Induces apoptosis | [1] |
| AGS | Human gastric cancer | Not Specified | Proliferation & Apoptosis | Inhibits proliferation and induces apoptosis (in combination with docetaxel) | [2] |
| SGC-7901 | Human gastric cancer | Not Specified | Proliferation & Apoptosis | Inhibits proliferation and induces apoptosis (in combination with docetaxel) | [2] |
| HUVECs | Human Umbilical Vein Endothelial Cells | Not Specified | Proliferation & Angiogenesis | Inhibits proliferation and tube formation (1-100 µM) | [5] |
| HMC-1 | Human mast cells | Not Specified | Proliferation | Inhibits TSLP-induced proliferation | [2] |
| RAW 264.7 | Mouse macrophages | Not Specified | Cell Proliferation | No inhibitory effect on cell proliferation at concentrations up to 100 µM | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
This compound
-
Target cell line
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the concentration of this compound.
In Vivo Acute Toxicity
Data Summary
| Species | Route | Endpoint | Result | Reference |
| Dermatophagoides farinae (dust mite) | Residual Contact | LD50 (24h) | 103.3 mg/m² | [7] |
| Dermatophagoides pteronyssinus (dust mite) | Residual Contact | LD50 (24h) | 73.8 mg/m² | [7] |
| Rat | Oral | - | No data available | - |
| Mouse | Oral | - | No data available | - |
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
This is a standardized protocol for assessing acute oral toxicity.
Animals:
-
Healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive).
Procedure:
-
Dosing: A single animal is dosed at a step below the best preliminary estimate of the LD50.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 48 hours.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Termination: The test is stopped when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper bound, or a specified number of reversals in outcome have occurred).
-
LD50 Estimation: The LD50 is calculated using the maximum likelihood method.
-
Gross Necropsy: All animals are subjected to a gross necropsy at the end of the study.
Genotoxicity
There is currently no published data on the genotoxicity of this compound from standardized assays such as the Ames test or the in vivo micronucleus assay. This is a critical data gap that needs to be addressed in the preclinical safety evaluation of this compound.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.
Materials:
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537)
-
This compound
-
S9 fraction (for metabolic activation)
-
Top agar (B569324)
-
Minimal glucose agar plates
Procedure:
-
Preparation: Prepare various concentrations of this compound.
-
Incubation: In separate tubes, mix the test compound, the bacterial strain, and either buffer or S9 mix.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Experimental Protocol: In Vivo Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus.
Animals:
-
Typically, mice or rats.
Procedure:
-
Dosing: Administer this compound to the animals, usually via the intended clinical route. A vehicle control and a known clastogen (positive control) are also used.
-
Bone Marrow Sampling: At appropriate intervals after dosing (e.g., 24 and 48 hours), collect bone marrow from the femur.
-
Slide Preparation: Prepare bone marrow smears on microscope slides.
-
Staining: Stain the slides to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).
-
Microscopic Analysis: Score at least 2000 PCEs per animal for the presence of micronuclei.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control indicates genotoxic potential.
Signaling Pathways Associated with this compound's Biological Effects
While not direct toxicity pathways, understanding the signaling pathways modulated by this compound provides insight into its mechanism of action and potential off-target effects. Its anti-inflammatory and anti-cancer properties are linked to the modulation of several key pathways.
Conclusion and Future Directions
The currently available data suggests that this compound has a promising pharmacological profile with selective cytotoxicity towards cancer cells. However, a comprehensive initial toxicity screening is far from complete. The lack of standardized acute toxicity data in rodents and the absence of genotoxicity assessments are critical data gaps that must be addressed before proceeding with further drug development.
Future research should prioritize:
-
Acute Oral Toxicity Studies: Determination of the LD50 in at least two rodent species following OECD guidelines.
-
Genotoxicity Assays: A standard battery of tests including the Ames test and an in vivo micronucleus assay.
-
Repeated-Dose Toxicity Studies: To identify potential target organs for toxicity after sub-acute or sub-chronic exposure.
-
Safety Pharmacology Studies: To investigate potential effects on the central nervous, cardiovascular, and respiratory systems.
By systematically addressing these areas, a robust safety profile for this compound can be established, paving the way for its potential clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atractylenolides (I, II, and III): a review of their pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity of atractylon and this compound Identified in Atractylodes ovata rhizome to Dermatophagoides farinae and Dermatophagoides pteronyssinus - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural Variations in Atractylenolide III Content in Atractylodes Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atractylenolide III, a sesquiterpenoid lactone, is a key bioactive constituent isolated from the rhizomes of various species of the genus Atractylodes. Renowned for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and gastroprotective effects, this compound is a compound of significant interest in the fields of phytochemistry and drug development. The concentration of this valuable metabolite, however, exhibits considerable natural variation among different Atractylodes species and even within populations of the same species. Understanding these variations is critical for the quality control of herbal medicines, the selection of high-yield plant materials for drug manufacturing, and for advancing research into its biosynthesis and pharmacological applications.
This technical guide provides a comprehensive overview of the natural variations in this compound content across different Atractylodes species. It includes a detailed summary of quantitative data from various studies, outlines common experimental protocols for its extraction and quantification, and presents a putative biosynthetic pathway.
Data Presentation: Quantitative Variation of this compound
The content of this compound can vary significantly based on the plant species, geographical origin, and processing methods. The following tables summarize the quantitative data on this compound content in different Atractylodes species as reported in various scientific studies.
| Plant Species | Geographic Origin/Sample Type | This compound Content (mg/g of dry rhizome) | Analytical Method | Reference |
| Atractylodes japonica | Korea (Various locations) | 0.47 - 3.19 | UPLC/ion-trap MS | [1][2] |
| Atractylodes japonica | China (Various locations) | 0.58 - 2.88 | UPLC/ion-trap MS | [1][2] |
| Atractylodes macrocephala | Crude Herb | Varies (lower than processed) | HPLC | [3] |
| Atractylodes macrocephala | Yellow-fried Product | Varies (higher than crude) | HPLC | [3] |
| Atractylodes ovata | Not Specified | Present (active component) | Not Specified | [4] |
| Atractylodes chinensis | Not Specified | Quantified (part of multi-component analysis) | HPLC-DAD-MS/MS | [5] |
| Atractylodes lancea | Not Specified | Quantified (part of multi-component analysis) | HPLC-DAD-MS/MS | [5] |
Note: Direct comparison of absolute values between studies should be approached with caution due to potential variations in extraction efficiency, analytical instrumentation, and reference standards used.
Experimental Protocols
The accurate quantification of this compound is paramount for research and quality control. Below are detailed methodologies for key experiments cited in the literature.
Extraction of this compound from Atractylodes Rhizomes
This protocol describes a common method for the extraction of this compound for analytical purposes.
Materials:
-
Dried rhizomes of Atractylodes species
-
Methanol (B129727) (80%)
-
Ultrasonic bath
-
Centrifuge
-
Filter paper or syringe filter (0.45 µm)
-
Rotary evaporator
Procedure:
-
Sample Preparation: The dried rhizomes are pulverized into a fine powder.
-
Extraction: A known weight of the powdered rhizome (e.g., 1.0 g) is mixed with a specific volume of 80% methanol (e.g., 50 mL).
-
Sonication: The mixture is subjected to ultrasonication for a defined period (e.g., 40 minutes) at room temperature to enhance extraction efficiency.[5]
-
Centrifugation: The extract is centrifuged to separate the solid plant material from the supernatant.
-
Filtration: The supernatant is filtered through a 0.45 µm filter to remove any remaining particulate matter.
-
Concentration (Optional): For preparative purposes or if higher concentrations are needed, the solvent can be evaporated under reduced pressure using a rotary evaporator.
-
Final Preparation: The final extract is typically dissolved in a suitable solvent (e.g., methanol) to a known concentration for subsequent analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient system of acetonitrile (B52724) and water is commonly employed.[5]
-
Flow Rate: Typically set at 1.0 mL/min.[5]
-
Detection Wavelength: UV detection is often performed at 236 nm.[5]
-
Injection Volume: A standard volume (e.g., 10 µL) of the sample extract and standard solutions is injected.
Quantification:
-
Standard Curve: A calibration curve is generated by injecting a series of standard solutions of this compound of known concentrations.
-
Sample Analysis: The prepared sample extracts are injected into the HPLC system.
-
Peak Identification: this compound in the sample is identified by comparing its retention time with that of the standard.
-
Concentration Calculation: The concentration of this compound in the sample is calculated based on the peak area and the standard curve.
Quantification of this compound by Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry (UPLC/ion-trap MS)
UPLC/ion-trap MS offers higher sensitivity and selectivity for the quantification of this compound.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to an ion-trap mass spectrometer with an electrospray ionization (ESI) source.
-
C18 UPLC column (e.g., 2.1 mm x 100 mm, 1.9 µm particle size).
Chromatographic and MS Conditions:
-
Mobile Phase: An acidified water/acetonitrile gradient eluent is typically used.[1][2]
-
Ionization Mode: Positive ion mode is commonly employed for the detection of this compound.[1][2]
-
Mass Detection: The fragmentation of the protonated molecular ion of this compound (m/z 249.00) to its most intense fragment ion (m/z 231.03) is used for quantification.[1][2]
Quantification: The quantification process is similar to HPLC, involving the generation of a standard curve and analysis of sample extracts. The use of mass spectrometry provides more definitive identification and can reduce interference from co-eluting compounds.
Mandatory Visualizations
Biosynthetic Pathway of Atractylenolides
The following diagram illustrates the putative biosynthetic pathway of Atractylenolides I, II, and III, highlighting the oxidative transformations.
Caption: Putative biosynthetic pathway of Atractylenolides.
Experimental Workflow for this compound Quantification
This diagram outlines the general workflow for the extraction and quantification of this compound from plant material.
Caption: General workflow for this compound analysis.
Conclusion
The natural variation in this compound content among Atractylodes species is a significant factor for both traditional medicine and modern drug development. This guide has summarized the available quantitative data, provided detailed experimental protocols for its analysis, and visualized the underlying biosynthetic pathway and experimental workflow. For researchers and professionals in this field, a thorough understanding of these aspects is crucial for ensuring the quality and efficacy of Atractylodes-derived products and for furthering the scientific investigation of this promising bioactive compound. Future research should focus on a more systematic and comparative analysis of this compound content across a wider range of Atractylodes species and populations, as well as elucidating the specific genetic and environmental factors that regulate its biosynthesis.
References
- 1. Quantitative Interrelation between Atractylenolide I, II, and III in Atractylodes japonica Koidzumi Rhizomes, and Evaluation of Their Oxidative Transformation Using a Biomimetic Kinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [Influence of processing on this compound content in Atractylodes macrocephala Koids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity of atractylon and this compound Identified in Atractylodes ovata rhizome to Dermatophagoides farinae and Dermatophagoides pteronyssinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Classification of the medicinal plants of the genus Atractylodes using high-performance liquid chromatography with diode array and tandem mass spectrometry detection combined with multivariate statistical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Atractylenolide III's Effect on Gastrointestinal Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atractylenolide III, a sesquiterpenoid lactone isolated from the rhizome of Atractylodes macrocephala, has garnered significant attention for its diverse pharmacological activities. Traditional medicine has long utilized Atractylodes macrocephala for treating various digestive system ailments.[1] Modern research is now elucidating the molecular mechanisms underlying these therapeutic effects, with a particular focus on this compound's role in modulating gastrointestinal function. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the gastrointestinal tract, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo and in vitro studies on the effects of this compound on various aspects of gastrointestinal function.
Table 1: In Vivo Efficacy of this compound in Gastrointestinal Models
| Model | Species | This compound Dose | Duration | Key Findings | Reference |
| Pyrotinib-induced diarrhea | Rat | 15 mg/kg/day (oral) | Not specified | Delayed onset and reduced severity of diarrhea. | [2] |
| Ethanol-induced gastric ulcer | Rat | 10 mg/kg (oral) | Single dose | Significantly reduced ethanol-induced gastric ulcer by 70%.[3][4] | [3] |
| Dextran Sulfate Sodium (DSS)-induced ulcerative colitis | Mouse | 10 and 20 mg/kg (oral gavage) | 7 consecutive days | Ameliorated symptoms of ulcerative colitis. | [5][6] |
| Reflux esophagitis | Rat | 0.6, 1.2, and 2.4 mg/kg/day (intragastric) | 28 days | Alleviated lesions in esophageal tissues. | [7] |
Table 2: In Vitro Efficacy of this compound in Gastrointestinal Models
| Model | Cell Line | This compound Concentration | Key Findings | Reference |
| Ethanol-induced gastric mucosal cell damage | Primary rat gastric mucosal cells | EC50: 0.27 mM (cell death), 0.34 mM (membrane damage) | Dose-dependently prevented ethanol-induced cell death and membrane damage. | [3] |
| TGF-β1-induced epithelial-mesenchymal transition | IEC-6 (rat intestinal epithelial cells) | 1–20 µmol/l | Inhibited invasion and migration of cells induced by TGF-β1. | [8] |
| TNF-α-induced intestinal epithelial barrier dysfunction | Not specified | Not specified | Ameliorated the disruption of TNF-α-induced TEER and FD-4 disruption. | [9] |
Key Signaling Pathways
This compound exerts its effects on gastrointestinal function through the modulation of several key signaling pathways.
AMPK/SIRT1/PGC-1α Pathway in Ulcerative Colitis
In the context of ulcerative colitis, this compound has been shown to activate the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1)/Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) signaling pathway. This activation helps to improve mitochondrial function and protect against intestinal epithelial barrier damage.
AMPK/CFTR Pathway in Drug-Induced Diarrhea
This compound has been found to alleviate pyrotinib-induced diarrhea by modulating the AMPK/Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) pathway. By enhancing AMPK phosphorylation, it leads to a decrease in CFTR protein expression, thereby inhibiting chloride secretion into the intestinal lumen.[2]
PI3K/AKT/NF-κB/iNOS Pathway in Reflux Esophagitis
In a rat model of reflux esophagitis, this compound was shown to inhibit oxidative stress and inflammatory damage by modulating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/Nuclear factor kappa B (NF-κB)/Inducible nitric oxide synthase (iNOS) pathway.[7]
Detailed Experimental Protocols
The following are reconstructed, detailed methodologies for key experiments based on the available literature.
Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis Model in Mice
This protocol outlines the induction of ulcerative colitis in mice using DSS and subsequent treatment with this compound.[5][6]
Ethanol-Induced Gastric Ulcer Model in Rats
This protocol describes the induction of acute gastric ulcers in rats using ethanol (B145695) and the gastroprotective effect of this compound.[3][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Atractylenolide Ⅲ alleviating pyrotinib-induced diarrhea by regulating AMPK/CFTR pathway through metabolite of gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastroprotective activity of this compound from Atractylodes ovata on ethanol-induced gastric ulcer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound ameliorated reflux esophagitis via PI3K/AKT/NF-κB/iNOS pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits epithelial-mesenchymal transition in small intestine epithelial cells by activating the AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound ameliorates DSS-induced colitis by improving intestinal epithelial barrier via suppressing the NF-κB-Mediated MLCK-pMLC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes: Dissolving Atractylenolide III in DMSO for Cell Culture
Introduction
Atractylenolide III (ATL-III) is a sesquiterpene lactone isolated from Atractylodes macrocephala with a range of reported biological activities, including anti-inflammatory, anti-angiogenic, and neuroprotective properties.[1] Like many organic compounds, this compound is sparingly soluble in aqueous solutions, presenting a challenge for its application in cell-based assays.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common aprotic solvent used to dissolve hydrophobic compounds for in vitro studies due to its high solubilizing power. However, DMSO can exhibit cytotoxicity at higher concentrations, making it crucial to follow a precise protocol to ensure experimental validity and minimize off-target effects.[2][3][4] These application notes provide a detailed protocol for the preparation and use of this compound in cell culture experiments.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C15H20O3 | [1] |
| Molecular Weight | 248.3 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1][5] |
| Purity | ≥98% | [1][6] |
| Storage Temperature | -20°C | [1] |
| Solubility in DMSO | Approx. 2 mg/mL; up to 50 mg/mL with ultrasonic assistance | [1][7] |
| Solubility in Ethanol | Approx. 1 mg/mL | [1] |
Table 2: DMSO Properties and Cytotoxicity in Cell Culture
| Property | Description | Reference |
| Use | A cryoprotectant and a solvent for non-water-soluble drugs. | [2] |
| General Final Concentration | 0.1% - 0.5% in cell culture media. | [2][4] |
| Tolerability | Most cell lines tolerate up to 0.5% DMSO without severe cytotoxicity. Some can tolerate up to 1%. | [4] |
| Cytotoxicity | Cell proliferation is inhibited at increasing concentrations. At 3-5%, growth can be significantly inhibited or stopped. | [2] |
| Recommendation | A final concentration of 0.1% DMSO is considered safe for most cell lines, while 0.5% is widely used without significant toxicity. | [4] |
Table 3: Reported Effective Concentrations of this compound in Cell Culture
| Cell Line | Assay | Effective Concentration | Reference |
| IEC-6 | EMT Inhibition | 1-20 µmol/L | [6] |
| RAW264.7 | Anti-inflammatory | 100-200 µM | [8] |
| A549 | Apoptosis Induction | 1-100 µM | [7] |
| HUVECs | Angiogenesis Inhibition | 1-100 µM | [7] |
| HMC-1 | Cytokine Inhibition | 1-100 µM | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Objective: To prepare a high-concentration, stable stock solution of this compound in 100% DMSO.
Materials:
-
This compound powder (FW: 248.3 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh 2.48 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of 100% DMSO to the tube. This will yield a final concentration of 10 mM.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes until the solution is clear.[7][9]
-
Sterilization: While not always necessary due to the nature of DMSO, for sensitive applications, the stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The stock solution is stable for at least 4 years under these conditions.[1]
Protocol 2: Preparation of Working Solution and Dosing in Cell Culture
Objective: To dilute the this compound stock solution into cell culture medium for treating cells, ensuring the final DMSO concentration remains non-toxic.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile pipette tips and tubes
-
Cell culture plates with seeded cells
Procedure:
-
Determine Final Concentrations: Decide on the final concentrations of this compound required for the experiment (e.g., 1 µM, 10 µM, 20 µM).
-
Calculate Dilutions: Calculate the volume of stock solution needed. The final DMSO concentration should not exceed 0.5%, and ideally be kept at or below 0.1%.[3][4]
-
Example for a 10 µM final concentration in 1 mL of medium:
-
Use the formula: C1V1 = C2V2
-
(10,000 µM) * V1 = (10 µM) * (1000 µL)
-
V1 = 1 µL of 10 mM stock solution.
-
Final DMSO concentration = (1 µL DMSO / 1000 µL total volume) * 100% = 0.1%.
-
-
-
Serial Dilution (Recommended): To avoid precipitation and ensure homogeneity, perform a serial dilution.
-
First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed medium.
-
Vortex or gently pipet to mix thoroughly.
-
Add the final volume of this intermediate solution to the cell culture wells.
-
-
Vehicle Control: It is critical to include a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as the highest concentration used for this compound treatment. This allows for the differentiation of the compound's effects from any effects of the solvent.
-
Dosing Cells: Add the calculated volume of the final working solution (or vehicle control) to the respective wells of your cell culture plate and gently swirl to mix.
-
Incubation: Return the plate to the incubator and proceed with the experimental timeline.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits the PI3K/Akt/NF-κB pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. lifetein.com [lifetein.com]
- 5. This compound CAS#: 73030-71-4 [m.chemicalbook.com]
- 6. This compound inhibits epithelial-mesenchymal transition in small intestine epithelial cells by activating the AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of Atractylenolide III in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Atractylenolide III (ATL-III) is a sesquiterpene lactone primarily derived from the rhizome of Atractylodes macrocephala. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects[1][2][3]. This document provides a comprehensive overview of the in vivo administration protocols for ATL-III in various rodent models, based on recent scientific literature. It is intended to serve as a practical guide for researchers designing and conducting preclinical studies with this promising natural compound.
Quantitative Data Summary
The following tables summarize the key parameters for the in vivo administration of this compound across different rodent models and disease contexts.
Table 1: this compound Dosage and Administration in Rodent Models
| Disease Model | Rodent Species | Route of Administration | Dosage(s) | Vehicle | Treatment Duration | Reference |
| Ulcerative Colitis (DSS-induced) | C57BL/6 Mice | Oral Gavage | 10 mg/kg, 20 mg/kg (daily) | PBS | 7 consecutive days | [1] |
| Ulcerative Colitis (TNBS-induced) | C57BL/6 Mice | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Pyrotinib-induced Diarrhea | Wistar Rats | Not Specified | 15 mg/kg/day (high dose) | Not Specified | Not Specified | [2] |
| Spinal Cord Injury | Rats | Oral Gavage | 5 mg/kg (daily) | 0.9% NaCl with 1% DMSO | Once a day until sacrifice (up to 42 days) | [3] |
| Non-alcoholic Fatty Liver Disease (HFD-induced) | C57BL/6J Mice | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| Bile Duct Ligation-induced Liver Fibrosis | Mice | Gavage | 10 mg/kg, 50 mg/kg | Not Specified | 14 days | [6] |
| Cerebral Ischemia (MCAO) | C57BL/6 Mice | Intragastric | Not Specified | Not Specified | Daily | [7] |
| Depression and Anxiety (LPS and CUMS-induced) | Rats | Oral Gavage | 30 mg/kg | Not Specified | 14 or 28 days | [8] |
| Cognitive Deficits (Olfactory Bulbectomized) | Mice | Oral | 1.0 mg/kg, 3.0 mg/kg | Not Specified | 18 days | [9] |
| Gastric Ulcer (Ethanol-induced) | Rats | Oral | 5 mg/kg, 10 mg/kg | Not Specified | Not Specified | [8] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dosage | Tmax | Cmax | AUC | Reference |
| Oral (A. japonica extract) | Not Specified | ~1-2 h (double peaks observed) | Not Specified | Not Specified | [10] |
| Oral | 100 mg/kg | Not Specified | Not Specified | Not Specified | [11] |
| Intragastric (LPA) | Not Specified | 1 h | Not Specified | Not Specified | [12] |
| Oral | 18 mg per rat | 0.5 h (for AT-III) | Not Specified | 1.883 ± 0.311 (relative area ratio) | [13] |
Experimental Protocols
Protocol for Ulcerative Colitis Model (DSS-induced)
Objective: To evaluate the therapeutic efficacy of this compound in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced murine model of ulcerative colitis.
Materials:
-
This compound (ATL-III)
-
Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)
-
Phosphate Buffered Saline (PBS)
-
6-8 week old male C57BL/6 mice
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to food and water.
-
Induction of Colitis: Induce ulcerative colitis by administering 2.5% (w/v) DSS in the drinking water for 5 consecutive days, followed by 2 days of regular water. This cycle is repeated weekly for 6 weeks.
-
Preparation of ATL-III Solution: Prepare ATL-III solutions at concentrations of 10 mg/kg and 20 mg/kg by dissolving the compound in PBS. A control vehicle of PBS should also be prepared.
-
Treatment Administration: During the 6th week, begin daily administration of treatments via oral gavage for 7 consecutive days.
-
Control Group: Administer PBS.
-
DSS Group: Administer PBS.
-
Low-dose ATL-III Group: Administer 10 mg/kg ATL-III.
-
High-dose ATL-III Group: Administer 20 mg/kg ATL-III.
-
-
Monitoring and Assessment: Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI). At the end of the treatment period, euthanize the mice and collect colon tissues for histological analysis and measurement of inflammatory markers.
Protocol for Spinal Cord Injury Model
Objective: To assess the neuroprotective and anti-inflammatory effects of this compound in a rat model of contusive spinal cord injury (SCI).
Materials:
-
This compound (ATL-III)
-
0.9% Sodium Chloride (NaCl) solution
-
Dimethyl Sulfoxide (DMSO)
-
Adult female Sprague-Dawley rats
-
Pentobarbital (B6593769) (anesthetic)
-
Impact device for SCI induction
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: House rats under standard conditions for at least one week prior to the experiment.
-
Induction of Spinal Cord Injury: Anesthetize the rats with pentobarbital (50 mg/kg, i.p.). Perform a laminectomy at the T9 vertebral level to expose the spinal cord. Induce a moderate contusion injury using a standardized impactor. Sham-operated rats will undergo the laminectomy without the contusion.
-
Preparation of ATL-III Solution: Prepare a 5 mg/kg solution of ATL-III by dissolving it in a vehicle of 0.9% NaCl containing 1% DMSO.
-
Treatment Administration: Three hours post-operation, administer the first dose of ATL-III (5 mg/kg) or vehicle via oral gavage. Continue with daily administration until the end of the experimental period (e.g., 42 days).
-
Behavioral and Histological Assessment:
-
Behavioral Testing: Evaluate locomotor recovery at regular intervals using scoring systems such as the Basso, Beattie, and Bresnahan (BBB) locomotor scale, the grid walking test, and footprint analysis[3].
-
Histological Analysis: At the endpoint of the study, perfuse the animals and collect the spinal cord tissue. Assess the lesion area, myelin integrity, and neuronal survival using specific staining methods (e.g., H&E, Luxol Fast Blue, Nissl staining)[3]. Analyze microglial/macrophage polarization through immunofluorescence and flow cytometry[3].
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and metabolism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of Atractylenolide Ⅲ alleviating pyrotinib-induced diarrhea by regulating AMPK/CFTR pathway through metabolite of gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates spinal cord injury in rats by modulating microglial/macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates TNBS-Induced Intestinal Inflammation in Mice by Reducing Oxidative Stress and Regulating Intestinal Flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates Non-Alcoholic Fatty Liver Disease by activating Hepatic Adiponectin Receptor 1-Mediated AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Combination of Atractylenolide I, this compound, and Paeoniflorin promotes angiogenesis and improves neurological recovery in a mouse model of ischemic Stroke | springermedizin.de [springermedizin.de]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Memory Improvement by Yokukansankachimpihange and this compound in the Olfactory Bulbectomized Mice [scirp.org]
- 10. akjournals.com [akjournals.com]
- 11. [Pharmacokinetics and tissue distribution of this compound in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Catalytic approach to in vivo metabolism of this compound using biomimetic iron–porphyrin complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Measure the Anti-inflammatory Activity of Atractylenolide III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atractylenolide III (ATL-III), a major bioactive sesquiterpene lactone isolated from the rhizomes of Atractylodes macrocephala, has demonstrated significant anti-inflammatory properties. These application notes provide detailed protocols for cell-based assays to quantify the anti-inflammatory effects of ATL-III, focusing on its ability to modulate key inflammatory mediators and signaling pathways. The primary model system described is the lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cell line, a widely accepted in vitro model for studying inflammation.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] In response to inflammatory stimuli like LPS, these pathways are activated, leading to the transcription and release of pro-inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). ATL-III has been shown to suppress the production of these mediators in a dose-dependent manner.[1]
Data Presentation: Quantitative Anti-inflammatory Activity of this compound
The inhibitory effects of this compound on the production of key inflammatory mediators in LPS-stimulated macrophages are summarized below.
| Inflammatory Mediator | Cell Line | Stimulant | Method of Detection | IC50 / Inhibition | Reference |
| TNF-α | Peritoneal Macrophages | LPS | ELISA | 56.3 µM | [3] |
| Nitric Oxide (NO) | Peritoneal Macrophages | LPS | Griess Assay | 45.1% inhibition at 100 µM | [3] |
| IL-6 | RAW264.7 | LPS | ELISA | Dose-dependent inhibition | [1] |
| PGE2 | RAW264.7 | LPS | ELISA | Dose-dependent inhibition | [1] |
| IL-1β | RAW264.7 | LPS | ELISA | Dose-dependent inhibition | [4] |
Experimental Protocols
Cell Culture and Treatment
Cell Line: RAW264.7 murine macrophage cell line.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Treatment Protocol:
-
Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blotting) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired incubation period (typically 24 hours for NO and cytokine production).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Sodium nitrite standard solution (for standard curve).
-
96-well microplate reader.
Protocol:
-
After the treatment period, collect 100 µL of cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol describes the quantification of TNF-α, IL-6, and IL-1β in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent/blocking buffer (e.g., PBS with 1% BSA).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H2SO4).
-
96-well high-binding ELISA plates.
-
Microplate reader.
Protocol:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer and block with blocking buffer for 1-2 hours at room temperature.
-
Add 100 µL of cell culture supernatants and standards to the appropriate wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
-
Wash the plate and add the TMB substrate solution. Incubate in the dark until a color develops.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations in the samples from the standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol is for detecting the phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (ERK, p38, JNK) pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, and anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membranes and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein or a loading control like β-actin.
Visualizations
References
- 1. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Atractylenolide I and this compound inhibit Lipopolysaccharide-induced TNF-alpha and NO production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Isolating Atractylenolide III from Atractylodes macrocephala Rhizomes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atractylodes macrocephala Koidz., a perennial herb, is a staple in traditional Chinese medicine. Its rhizomes are rich in bioactive compounds, with sesquiterpenoids like Atractylenolide I, II, and III being of significant interest for their therapeutic potential. Atractylenolide III, in particular, has demonstrated notable anti-inflammatory and neuroprotective properties.[1] This document provides detailed application notes and protocols for the extraction and isolation of this compound from the rhizomes of Atractylodes macrocephala, intended for researchers, scientists, and professionals in drug development. The methodologies outlined here cover various techniques from initial crude extraction to final purification and analysis.
Extraction and Isolation Workflow
The overall process for isolating this compound involves a multi-step approach beginning with the preparation of the plant material, followed by extraction of the crude compounds, and subsequent purification to isolate the target molecule. The general workflow is depicted below.
Caption: General workflow for the isolation of this compound.
Experimental Protocols
This section details the protocols for each stage of the isolation process.
Preparation of Plant Material
Proper preparation of the Atractylodes macrocephala rhizomes is crucial for efficient extraction.
-
Protocol:
-
Obtain dried rhizomes of Atractylodes macrocephala.
-
Grind the dried rhizomes into a fine powder (approximately 40 mesh).
-
Store the powdered material in a cool, dry place to prevent degradation of bioactive compounds.
-
Crude Extraction Methods
Two common methods for obtaining a crude extract rich in this compound are presented below.
This is a conventional and widely used method for extracting sesquiterpenoids.
-
Protocol:
-
Weigh the powdered rhizomes.
-
Suspend the powder in ethyl acetate (B1210297) at a specified solvent-to-solid ratio.
-
Perform the extraction three times, with durations of 2 hours, 2 hours, and 1 hour, respectively.[2]
-
Combine the ethyl acetate solutions from all three extractions.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature of 45°C to obtain the crude extract.[2]
-
UAE can enhance extraction efficiency and reduce extraction time.
-
Protocol:
-
Mix the powdered rhizomes with the extraction solvent (e.g., a water solution) at a liquid-to-material ratio of 10:1.[3]
-
Allow the mixture to soak for 30 minutes prior to sonication.[3]
-
Perform ultrasonic extraction for approximately 15.5 minutes using an ultrasonic power of around 531 W.[3]
-
After sonication, allow the mixture to soak for an additional 2.6 hours.[3]
-
Filter the mixture and concentrate the filtrate to obtain the crude extract.
-
This process can be repeated three times for optimal extraction.[3]
-
Purification Techniques
The crude extract contains a mixture of compounds, requiring further purification to isolate this compound.
HSCCC is a liquid-liquid partition chromatography technique that avoids irreversible adsorption of the sample onto a solid support, leading to high recovery rates.
-
Protocol:
-
Solvent System Preparation: Prepare a two-phase solvent system of light petroleum (60–90°C)–ethyl acetate–ethanol–water at a volume ratio of 4:1:4:1.[2] Allow the mixture to equilibrate and separate the upper and lower phases.[2]
-
Sample Preparation: Dissolve the crude extract in a 1:1 (v/v) mixture of the upper and lower phases of the solvent system.[2]
-
HSCCC Operation:
-
Fill the coiled column entirely with the upper phase (stationary phase).
-
Rotate the apparatus at 450 rpm.
-
Pump the lower phase (mobile phase) into the column at a flow rate of 5.0 mL/min.[2]
-
After hydrodynamic equilibrium is established, inject the sample solution.
-
Monitor the effluent at 254 nm.
-
For a more efficient separation, a dual-mode elution can be employed where the mobile and stationary phases are reversed during the run.[2]
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the peak of this compound and analyze their purity by HPLC.
-
This is a traditional solid-liquid chromatography method for purification.
-
Protocol:
-
Column Packing: Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., petroleum ether or hexane) and pour it into a glass column. Allow the silica gel to settle, ensuring a uniformly packed column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample-adsorbed silica gel onto the top of the column.
-
Elution: Elute the column with a gradient of petroleum ether and ethyl acetate. Start with a low polarity mobile phase (e.g., 100% petroleum ether) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing pure this compound and evaporate the solvent.
-
Prep-HPLC offers high resolution and is often used for the final purification step.
-
Protocol:
-
Column and Mobile Phase: Use a C18 reversed-phase column. The mobile phase typically consists of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. A common mobile phase is methanol-water (70:30, v/v).
-
Method Development: Optimize the separation on an analytical HPLC system before scaling up to a preparative scale.
-
Purification: Inject the partially purified sample from column chromatography onto the preparative HPLC system.
-
Fraction Collection: Collect the fraction corresponding to the this compound peak.
-
Post-Purification: Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Data Presentation: Comparison of Purification Methods
The choice of purification method can significantly impact the yield, purity, and efficiency of the isolation process. The following table summarizes quantitative data from the HSCCC method, which has been shown to be highly effective.
| Parameter | High-Speed Counter-Current Chromatography (HSCCC) |
| Crude Sample Loaded | 1000 mg |
| Yield of this compound | 32.1 mg |
| Purity of this compound | 99.0% |
| Recovery Rate | 95.4%[2] |
| Elution Time | Shorter with dual-mode elution |
Analysis and Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the standard method for the identification and quantification of this compound.
-
HPLC-UV Protocol:
-
Column: Kromasil C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with methanol-water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Quantification: Based on a calibration curve generated from a certified reference standard of this compound.
-
-
LC-MS Protocol:
-
For enhanced selectivity and sensitivity, LC-MS can be employed.
-
The precursor ion [M+H]⁺ for this compound is m/z 249, and a common product ion for quantification is m/z 231.[4]
-
Bioactivity Context: Anti-inflammatory Signaling Pathways of this compound
For drug development professionals, understanding the mechanism of action of this compound is crucial. This compound exerts its anti-inflammatory effects by modulating several key signaling pathways.
Caption: Anti-inflammatory mechanism of this compound.
This compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4][5] This is achieved through the downregulation of key signaling pathways including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5] It also modulates the PI3K/Akt signaling pathway.[3] By inhibiting these pathways, this compound reduces the inflammatory response, highlighting its therapeutic potential.
References
- 1. Khan Academy [khanacademy.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of this compound through inhibition of nuclear factor-κB and mitogen-activated protein kinase pathways in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Note: Quantitative Determination of Atractylenolide III in Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Atractylenolide III in plasma samples. The described protocol is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and the therapeutic monitoring of this compound, a key bioactive component found in various traditional herbal medicines.[1][2][3] The method utilizes a straightforward sample preparation technique and offers high selectivity and sensitivity for the analysis of this compound in a complex biological matrix.
Introduction
This compound is a major bioactive sesquiterpenoid lactone primarily found in the rhizomes of Atractylodes species, which are widely used in traditional medicine.[3] Its pharmacological activities, including anti-inflammatory and neuroprotective effects, have made it a subject of significant interest in drug discovery and development.[3] To accurately assess its pharmacokinetic profile, a reliable and validated analytical method for its determination in biological fluids is essential. This document provides a detailed protocol for the quantification of this compound in plasma using LC-MS/MS, a technique renowned for its specificity and sensitivity.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Acetaminophen, Bergapten, or Loliolide)[1][2][4]
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Control plasma (e.g., rat, human)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
Chromatographic Conditions
A C18 analytical column is typically used for the separation of this compound.[1][2] The mobile phase generally consists of a mixture of acetonitrile and water containing a small percentage of formic acid to facilitate protonation.[1]
Table 1: Chromatographic Parameters
| Parameter | Value |
| Column | C18 Column |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (e.g., 55:45, v/v)[1][2] |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 35 °C[1] |
| Injection Volume | 3 µL |
Mass Spectrometric Conditions
The mass spectrometer is operated in positive ionization mode using Multiple Reaction Monitoring (MRM) for quantification.[2][4]
Table 2: Mass Spectrometry Parameters
| Parameter | This compound | Internal Standard (Example: Acetaminophen) |
| Ionization Mode | ESI Positive[2][4] | ESI Positive |
| Precursor Ion (m/z) | 249.1[1][4] | Varies depending on IS |
| Product Ion (m/z) | 231.1[4][5] | Varies depending on IS |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy (CE) | Optimized for the specific instrument | Optimized for the specific instrument |
| Cone Voltage (CV) | Optimized for the specific instrument | Optimized for the specific instrument |
Experimental Protocol
Standard Solution Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with methanol or a suitable solvent to create a series of working standard solutions.
-
Internal Standard Working Solution: Prepare a working solution of the IS at an appropriate concentration (e.g., 52 ng/mL of Acetaminophen).[6]
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples to room temperature.
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add 100 µL of the IS working solution.[6]
-
Add 800 µL of methanol to precipitate the plasma proteins.[6]
-
Vortex the mixture for 2 minutes.[6]
-
Centrifuge the samples at 17,108 x g for 10 minutes.[6]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the residue in 100 µL of the mobile phase.[6]
-
Vortex for 1 minute and centrifuge at 17,108 x g for 10 minutes.[6]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Alternatively, a liquid-liquid extraction with ethyl acetate (B1210297) can be employed for sample preparation.[1][2]
Method Validation
The analytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, sensitivity, precision, accuracy, recovery, and stability.
Table 3: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Results for this compound |
| Linearity (r²) | > 0.99 | > 0.99[4] |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 4 ng/mL[4][7] |
| Intra-day Precision (%RSD) | < 15% | < 6%[4] |
| Inter-day Precision (%RSD) | < 15% | < 6%[4] |
| Accuracy (%RE) | ± 15% | Below 2.38%[4] |
| Extraction Recovery (%) | Consistent and reproducible | > 71.90%[4] |
| Stability | Within ± 15% of nominal | Stable under various conditions[7] |
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and selective approach for the quantitative analysis of this compound in plasma. The protocol is well-suited for pharmacokinetic studies and can be readily implemented in a research or drug development laboratory setting. The detailed experimental procedures and validation parameters serve as a comprehensive guide for scientists working with this compound.
References
- 1. akjournals.com [akjournals.com]
- 2. Simultaneous determination of atractylenolide II and this compound by liquid chromatography-tandem mass spectrometry in rat plasma and its application in a pharmacokinetic study after oral administration of Atractylodes Macrocephala Rhizoma extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atractylenolides (I, II, and III): a review of their pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Studying the Neuroprotective Effects of Atractylenolide III
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to investigate the neuroprotective properties of Atractylenolide III (ATL-III), a sesquiterpene lactone with demonstrated anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][2] The following protocols and data summaries are intended to facilitate research into its mechanisms of action and therapeutic potential in various neurological disorders.
Overview of this compound's Neuroprotective Mechanisms
This compound has been shown to exert its neuroprotective effects through multiple pathways, making it a promising candidate for the treatment of neurodegenerative diseases and acute brain injury. Key mechanisms include:
-
Anti-inflammatory Effects: ATL-III can suppress neuroinflammation by inhibiting pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6. This is partly achieved by modulating signaling pathways such as PI3K/Akt/NF-κB and JAK2/STAT3.[3][4][5]
-
Antioxidant Activity: The compound enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 signaling pathway, leading to a reduction in reactive oxygen species (ROS) and malondialdehyde (MDA) levels, and an increase in superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) activities.[5][6][7]
-
Anti-apoptotic Properties: ATL-III protects neurons from apoptosis by inhibiting the caspase signaling pathway, including the downregulation of caspase-3 activity.[5][8][9]
Quantitative Data Summary
The following tables summarize quantitative data from studies on the neuroprotective effects of this compound, providing a reference for expected experimental outcomes.
Table 1: In Vitro Neuroprotective Effects of this compound
| Model System | Parameter Measured | Treatment Condition | Result | Reference |
| Glutamate-induced neuronal apoptosis | Cell Viability | Glutamate vs. Glutamate + ATL-III | Concentration-dependent increase in cell viability | [8] |
| Homocysteine-treated primary neurons | Reactive Oxygen Species (ROS) | Homocysteine vs. Homocysteine + ATL-III | Significant decrease in ROS formation | [10][11] |
| OGD/R-exposed HT22 cells | Apoptosis Rate | OGD/R vs. OGD/R + ATL-III | Significant reduction in apoptosis | [6] |
| OGD/R-exposed HT22 cells | SOD and GSH Levels | OGD/R vs. OGD/R + ATL-III | Increased levels of SOD and GSH | [6] |
| OGD/R-exposed HT22 cells | MDA Levels | OGD/R vs. OGD/R + ATL-III | Reduced levels of MDA | [6] |
| H₂O₂-induced oxidative stress in N2A cells | Cell Viability | H₂O₂ vs. H₂O₂ + ATL-III | Significant attenuation of cytotoxicity | [7] |
Table 2: In Vivo Neuroprotective Effects of this compound
| Animal Model | Parameter Measured | Treatment Condition | Result | Reference |
| MCAO/R mice | Infarct Volume | Vehicle vs. ATL-III (10, 20, 40 mg/kg) | Reduction from 42% to 33%, 27%, and 20% respectively | [6] |
| MCAO/R mice | Neurological Score | Vehicle vs. ATL-III (10, 20, 40 mg/kg) | Decrease from 13 to 9, 7, and 5 respectively | [6] |
| Homocysteine-administered rats | Learning and Memory | Control vs. Homocysteine + ATL-III | Significant amelioration of learning and memory impairment | [10][11] |
| Aβ₁₋₄₂-injected mice | Cognitive Deficits | Vehicle vs. ATL-III | Mitigation of cognitive and long-term potentiation (LTP) deficits | [7] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for in vitro and in vivo studies, as well as the key signaling pathways modulated by this compound.
Experimental Protocols
In Vitro Assays
4.1.1. Primary Neuronal Culture
-
Dissect cortices or hippocampi from embryonic day 18 (E18) rat pups in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize trypsin with DMEM containing 10% fetal bovine serum (FBS).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the cells on poly-L-lysine-coated plates or coverslips in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Culture the neurons at 37°C in a humidified incubator with 5% CO₂.
4.1.2. Cell Viability (MTT) Assay
-
Plate neuronal cells in a 96-well plate and treat with the desired concentrations of this compound and/or the neurotoxic agent.
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4.1.3. Apoptosis (TUNEL) Assay
-
Culture and treat cells on coverslips as described above.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.
-
Perform the TUNEL assay using a commercial kit according to the manufacturer's instructions, which typically involves incubating the cells with TdT enzyme and fluorescently labeled dUTP.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.
4.1.4. Oxidative Stress (ROS) Assay
-
Plate and treat cells in a 96-well plate.
-
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) using a fluorescence microplate reader.
4.1.5. Western Blot Analysis
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-STAT3, STAT3, Nrf2, HO-1, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
In Vivo Models
4.2.1. Middle Cerebral Artery Occlusion (MCAO) Model
-
Anesthetize adult male C57BL/6 mice (25-30 g) with isoflurane.
-
Make a midline neck incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and place a temporary ligature around the CCA.
-
Insert a 6-0 nylon monofilament with a silicon-coated tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery.
-
After 60 minutes of occlusion, withdraw the filament to allow reperfusion.
-
Administer this compound (e.g., 10, 20, 40 mg/kg, intraperitoneally or by oral gavage) at a specified time point, for instance, 2 hours post-reperfusion and daily thereafter for the duration of the study.[12]
-
Assess neurological deficits and infarct volume 24-72 hours post-MCAO.
4.2.2. Alzheimer's Disease (Aβ₁₋₄₂ Injection) Model
-
Anesthetize mice and place them in a stereotaxic frame.
-
Inject aggregated Aβ₁₋₄₂ peptides (e.g., 5 µg in 2 µL) into the lateral ventricles.
-
Administer this compound (e.g., daily by oral gavage) starting from a predetermined time before or after the Aβ₁₋₄₂ injection.
-
Perform behavioral tests, such as the Morris water maze, to assess cognitive function starting 7-14 days post-injection.
-
At the end of the study, sacrifice the animals and collect brain tissue for histological and biochemical analysis.
4.2.3. Morris Water Maze
-
Fill a circular pool with water made opaque with non-toxic paint and maintain the temperature at 22-25°C.
-
Place a hidden platform 1 cm below the water surface in one of the four quadrants.
-
For the acquisition phase, conduct four trials per day for five consecutive days, placing the mouse into the water facing the pool wall from different starting positions.
-
Record the escape latency (time to find the platform).
-
On day six, perform a probe trial by removing the platform and allowing the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
These protocols provide a solid foundation for investigating the neuroprotective effects of this compound. Researchers should optimize these methods based on their specific experimental goals and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. Atractylenolides (I, II, and III): a review of their pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates cerebral ischemic injury and neuroinflammation associated with inhibiting JAK2/STAT3/Drp1-dependent mitochondrial fission in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alleviates inflammation in cerebral ischemia/reperfusion injury by modulating the PI3K/Akt/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound alleviates cerebral ischemia-reperfusion injury by targeting Keap1 to activate the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound alleviates amyloid-β-induced cognitive impairments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotection of this compound from Atractylodis macrocephalae against glutamate-induced neuronal apoptosis via inhibiting caspase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotection and mechanisms of this compound in preventing learning and memory impairment induced by chronic high-dose homocysteine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unraveling the Molecular Impact of Atractylenolide III: A Guide to Western Blot Analysis of Key Signaling Pathways
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular communication, the disruption of signaling pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders. Atractylenolide III, a bioactive sesquiterpenoid lactone isolated from the rhizome of Atractylodes macrocephala, has emerged as a compound of significant interest for its therapeutic potential. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on utilizing Western blot analysis to investigate the effects of this compound on critical signaling pathways.
This compound has been shown to exert its pharmacological effects by modulating a variety of signaling cascades.[1][2] Western blot analysis is an indispensable technique to elucidate these mechanisms by quantifying the changes in the expression and phosphorylation status of key proteins within these pathways. This guide offers a comprehensive overview of the affected pathways, quantitative data summaries, and detailed experimental protocols to facilitate further research into the therapeutic applications of this compound.
Key Signaling Pathways Modulated by this compound
This compound has been demonstrated to influence several crucial signaling pathways involved in cell proliferation, apoptosis, inflammation, and immune response. These include:
-
JAK/STAT Pathway: This pathway is central to cytokine signaling and is often dysregulated in cancer and autoimmune diseases. This compound has been shown to inhibit the JAK/STAT pathway, particularly the phosphorylation of JAK3 and STAT3.[1][3]
-
NF-κB Pathway: A pivotal regulator of inflammation, cell survival, and immunity. This compound can suppress the activation of the NF-κB pathway by inhibiting the phosphorylation of key components like IκBα and the p65 subunit.[4][5][6]
-
PI3K/Akt Pathway: This pathway is critical for cell growth, proliferation, and survival. This compound has been observed to modulate the PI3K/Akt signaling cascade.[1][2][4]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, regulates a wide range of cellular processes. This compound has been found to inhibit the phosphorylation of these key kinases.[4][5][6]
-
Apoptosis Pathway: this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and activating caspases.[1][7][8]
-
AMPK Pathway: this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a role in cellular energy homeostasis and can inhibit processes like epithelial-mesenchymal transition (EMT).[9]
-
Endoplasmic Reticulum Stress Pathway: Studies have indicated that this compound can attenuate endoplasmic reticulum stress-induced apoptosis by modulating proteins such as GRP78, PERK, and CHOP.[8][10][11]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the expression and phosphorylation of key signaling proteins as determined by Western blot analysis in various studies.
Table 1: Effect of this compound on JAK/STAT Signaling Pathway Proteins
| Cell Line | Treatment Condition | Target Protein | Change in Expression/Phosphorylation | Reference |
| LLC lung cancer cells | IFN-γ (100 ng/ml) + ATLIII (8, 16, 32 µmol/l) | p-Jak3 | Dose-dependent decrease | [3] |
| LLC lung cancer cells | IFN-γ (100 ng/ml) + ATLIII (8, 16, 32 µmol/l) | p-Stat3 | Dose-dependent decrease | [3] |
| LLC lung cancer cells | IFN-γ (100 ng/ml) + ATLIII (8, 16, 32 µmol/l) | IDO | Dose-dependent decrease | [3] |
Table 2: Effect of this compound on NF-κB and MAPK Signaling Pathway Proteins
| Cell Line/Model | Treatment Condition | Target Protein | Change in Expression/Phosphorylation | Reference |
| RAW264.7 macrophages | LPS (1 µg/mL) + ATL-III (25, 100 µM) | p-NF-κB | Dose-dependent decrease | [6] |
| RAW264.7 macrophages | LPS (1 µg/mL) + ATL-III (25, 100 µM) | p-p38 | Dose-dependent decrease | [6] |
| RAW264.7 macrophages | LPS (1 µg/mL) + ATL-III (25, 100 µM) | p-JNK1/2 | Dose-dependent decrease | [6] |
| RAW264.7 macrophages | LPS (1 µg/mL) + ATL-III (25, 100 µM) | p-ERK1/2 | Dose-dependent decrease | [6] |
| MG6 mouse microglia | LPS (5 ng/mL) + AIII (100 μM) | p-p38 MAPK | Significant inhibition | [5] |
| MG6 mouse microglia | LPS (5 ng/mL) + AIII (100 μM) | p-JNK | Significant inhibition | [5] |
| Ulcerative Colitis Mice | DSS-induced | p-JNK, p-ERK, p-NF-κB, p-IKBα | Marked downregulation with ATL III treatment | [4] |
Table 3: Effect of this compound on Apoptosis-Related Proteins
| Cell Line | Treatment Condition | Target Protein | Change in Expression | Reference |
| A549 cells | ATL-III (1-100 μM, 48 h) | Cleaved Caspase-3 | Increased | [7] |
| A549 cells | ATL-III (1-100 μM, 48 h) | Cleaved Caspase-9 | Increased | [7] |
| A549 cells | ATL-III (1-100 μM, 48 h) | Cleaved PARP | Increased | [7] |
| A549 cells | ATL-III (1-100 μM, 24 h) | Bax | Increased | [7] |
| HCT-116 cells | ATL-III (concentration-dependent) | Bax | Increased | |
| HCT-116 cells | ATL-III (concentration-dependent) | Bcl-2 | Decreased | |
| HCT-116 cells | ATL-III (concentration-dependent) | Caspase-3 | Increased | |
| HCT-116 cells | ATL-III (concentration-dependent) | Caspase-9 | Increased | |
| H9c2 cells | Tunicamycin-induced | Bax, Caspase-3 | Downregulated | [8][10] |
| H9c2 cells | Tunicamycin-induced | Bcl-2 | Upregulated | [8][10] |
Table 4: Effect of this compound on AMPK and ER Stress Pathway Proteins
| Cell Line | Treatment Condition | Target Protein | Change in Expression/Phosphorylation | Reference |
| IEC-6 cells | ATL-III (dose-dependent) | p-AMPK | Increased | [9] |
| IEC-6 cells | TGF-β1 + ATL-III | p-AMPK | Upregulated compared to TGF-β1 alone | [9] |
| H9c2 cells | Tunicamycin-induced + ATL-III (15, 30, 60 µmol/L) | GRP78, CHOP | Decreased protein and mRNA levels | [8] |
| H9c2 cells | Tunicamycin-induced + ATL-III | p-PERK, p-eIF2α, ATF4 | Downregulated | [8][10] |
Experimental Protocols
A detailed and standardized protocol is crucial for obtaining reliable and reproducible Western blot results.
A. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line in appropriate culture dishes or plates and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Replace the culture medium with the medium containing different concentrations of this compound or the vehicle control (e.g., DMSO). For experiments involving stimulation (e.g., with LPS or IFN-γ), pre-treat the cells with this compound for a specified duration before adding the stimulus.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
B. Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each dish.[5][12]
-
Homogenization: Scrape the cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.
C. Protein Quantification
-
Assay Selection: Use a standard protein assay, such as the Bradford or BCA assay, to determine the protein concentration of each sample.[12]
-
Standard Curve: Prepare a standard curve using a known protein standard (e.g., bovine serum albumin).
-
Concentration Calculation: Measure the absorbance of the samples and determine their protein concentration based on the standard curve.
D. Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (typically 20-40 µg) from each sample with 4x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[12][13]
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Separate the proteins by size using electrophoresis.[12][13]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[12][13]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14][15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in the appropriate blocking buffer, overnight at 4°C with gentle shaking. The dilution factor will depend on the antibody manufacturer's recommendations.[14][15]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[14]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific to the primary antibody's host species, for 1 hour at room temperature.[13][15]
-
Washing: Repeat the washing step as described in D6.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for a few minutes.[13][15]
-
Imaging: Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizing the Impact of this compound
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and the general workflow for Western blot analysis.
Caption: Signaling pathways modulated by this compound.
Caption: General workflow for Western blot analysis.
By providing this comprehensive guide, we aim to empower researchers to further investigate the molecular mechanisms of this compound and accelerate its potential translation into novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Anticancer Effects of this compound Associate With the Downregulation of Jak3/Stat3-Dependent IDO Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Atractylenolide-III suppresses lipopolysaccharide-induced inflammation via downregulation of toll-like receptor 4 in mouse microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of this compound through inhibition of nuclear factor-κB and mitogen-activated protein kinase pathways in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Attenuates Apoptosis in H9c2 Cells by Inhibiting Endoplasmic Reticulum Stress through the GRP78/PERK/CHOP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits epithelial-mesenchymal transition in small intestine epithelial cells by activating the AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Attenuates Apoptosis in H9c2 Cells by Inhibiting Endoplasmic Reticulum Stress through the GRP78/PERK/CHOP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Mechanism of atractylenolide Ⅲ in alleviating H9c2 cell apoptosis through ROS/GRP78/caspase-12 signaling pathway based on molecular docking] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. CST | Cell Signaling Technology [cellsignal.com]
Atractylenolide III: Application Notes and Protocols for In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atractylenolide III (AT-III) is a naturally occurring sesquiterpene lactone derived from the rhizome of Atractylodes macrocephala. Emerging research has highlighted its potential as a modulator of angiogenesis, the physiological process involving the formation of new blood vessels from pre-existing ones. Dysregulated angiogenesis is a hallmark of various pathological conditions, including cancer and inflammatory diseases. These application notes provide a comprehensive overview and detailed protocols for investigating the anti-angiogenic effects of this compound using common in vitro assays. AT-III has been shown to exert its anti-angiogenic effects by downregulating key signaling molecules such as Hypoxia-Inducible Factor-1α (HIF-1α), Vascular Endothelial Growth Factor A (VEGF-A), and Delta-like ligand 4 (DLL4).[1][2]
Data Presentation: Efficacy of this compound in In Vitro Angiogenesis Models
The following tables summarize the available data on the effects of this compound on key processes of in vitro angiogenesis. While comprehensive dose-response data is still emerging, the following provides a synopsis of reported observations.
Table 1: Effect of this compound on Endothelial Cell Proliferation
| Cell Line | Concentration Range | Observation | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 - 100 µM | Inhibition of proliferation observed. | (Semi-quantitative data) |
Table 2: Effect of this compound on Endothelial Cell Migration
| Assay Type | Cell Line | Concentration Range | Observation | Reference |
| Wound Healing Assay | HUVECs | 1 - 100 µM | Expected to inhibit cell migration based on anti-angiogenic profile. | (Inferred) |
Table 3: Effect of this compound on Endothelial Cell Tube Formation
| Cell Line | Concentration Range | Observation | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 - 100 µM | Inhibition of tube formation. | (Semi-quantitative data) |
Table 4: Effect of this compound on Angiogenesis-Related Protein Expression
| Cell Line | Concentration | Target Protein | Effect | Reference |
| Human Gastric Cancer Cells (AGS, HGC-27) | 80 µM | DLL4 | Significant decrease in mRNA and protein expression. | [1] |
| Human Gastric Cancer Cells (AGS, HGC-27) | 120 µM | DLL4 | More potent decrease in mRNA and protein expression. | [1] |
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays to evaluate the effects of this compound are provided below. These protocols are based on established standards and can be adapted to specific laboratory conditions.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the effect of this compound on endothelial cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 supplemented with 10% FBS.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh medium.
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in EGM-2 from a stock solution. A suggested concentration range is 1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest AT-III concentration) and a positive control (a known inhibitor of angiogenesis).
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or controls.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%).
-
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer, mimicking the migratory phase of angiogenesis.
Materials:
-
HUVECs
-
EGM-2 with 10% FBS
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
This compound (stock solution in DMSO)
-
Microscope with a camera
Protocol:
-
Cell Seeding and Monolayer Formation:
-
Seed HUVECs in 6-well or 12-well plates at a high density to form a confluent monolayer.
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
-
Creating the Scratch:
-
Once the cells are fully confluent, create a linear scratch in the center of each well using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Replace the PBS with EGM-2 containing different concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) or vehicle control.
-
Immediately capture images of the scratch at 0 hours. Mark the imaged areas for subsequent imaging.
-
Incubate the plates and capture images of the same areas at regular intervals (e.g., 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each treatment group compared to the initial scratch area.
-
Compare the migration rates between the different treatment groups.
-
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix, representing a later stage of angiogenesis.
Materials:
-
HUVECs
-
EGM-2
-
Matrigel® Basement Membrane Matrix (or similar)
-
96-well plates (or other suitable format)
-
This compound (stock solution in DMSO)
-
Calcein AM (for fluorescent imaging, optional)
-
Inverted microscope with a camera
Protocol:
-
Plate Coating:
-
Thaw Matrigel® on ice overnight.
-
Using pre-cooled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel®.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10⁵ cells/mL.
-
Prepare cell suspensions containing different concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) or vehicle control.
-
Carefully add 100 µL of the cell suspension to each Matrigel®-coated well.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C for 4-18 hours. The optimal incubation time should be determined empirically.
-
Monitor the formation of tube-like structures using an inverted microscope.
-
Capture images of the tube networks. For quantitative analysis, multiple images from each well should be taken.
-
(Optional) For fluorescent imaging, cells can be pre-labeled with Calcein AM before seeding.
-
-
Quantification:
-
Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Quantify parameters such as:
-
Total tube length
-
Number of branch points (nodes)
-
Number of loops (meshes)
-
-
Compare the results from the this compound-treated groups to the vehicle control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed mechanism of action of this compound and the experimental workflows.
Signaling Pathway of this compound in Angiogenesis Inhibition
Caption: Proposed mechanism of this compound's anti-angiogenic effects.
Experimental Workflow for In Vitro Angiogenesis Assays
Caption: General workflow for assessing this compound's anti-angiogenic activity.
Conclusion
This compound demonstrates notable anti-angiogenic properties in vitro, primarily through the downregulation of key signaling molecules including HIF-1α, VEGF-A, and DLL4. The provided protocols offer a standardized framework for researchers to further investigate the dose-dependent effects and detailed mechanisms of action of this promising natural compound. Further studies are warranted to establish a more precise quantitative understanding of its efficacy in various in vitro models of angiogenesis, which will be crucial for its potential development as a therapeutic agent.
References
- 1. Frontiers | this compound Attenuates Angiogenesis in Gastric Precancerous Lesions Through the Downregulation of Delta-Like Ligand 4 [frontiersin.org]
- 2. This compound Attenuates Angiogenesis in Gastric Precancerous Lesions Through the Downregulation of Delta-Like Ligand 4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Study of Atractylenolide III in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting a pharmacokinetic study of Atractylenolide III in a rat model. The information compiled herein is based on a thorough review of existing scientific literature.
Introduction
This compound is a sesquiterpene lactone and a primary bioactive constituent isolated from the rhizomes of Atractylodes species, which are commonly used in traditional medicine.[1][2] Possessing a range of pharmacological activities, including anti-inflammatory and neuroprotective effects, a thorough understanding of its pharmacokinetic profile is essential for its development as a potential therapeutic agent.[2] This document outlines the necessary protocols for a comprehensive pharmacokinetic evaluation of this compound in rats, covering drug administration, blood sample collection, and bioanalytical quantification.
Data Presentation: Pharmacokinetic Parameters
A comprehensive understanding of the pharmacokinetic profile of this compound requires data from both intravenous and oral administration routes. While data from oral administration studies are available, specific pharmacokinetic parameters following intravenous administration in rats are not readily found in the current body of scientific literature. Intravenous data is crucial for determining the absolute bioavailability of a compound.
The following table summarizes the pharmacokinetic parameters of this compound in rats after oral administration, as reported in a published study. A proposed study design would also include an intravenous administration arm to determine the absolute bioavailability.
| Pharmacokinetic Parameter | Oral Administration (100 mg/kg) | Intravenous Administration (Proposed) |
| Cmax (ng/mL) | Data not explicitly stated in the provided search result | To be determined |
| Tmax (h) | Data not explicitly stated in the provided search result | Not Applicable |
| AUC(0-t) (ng·h/mL) | Data not explicitly stated in the provided search result | To be determined |
| AUC(0-∞) (ng·h/mL) | Data not explicitly stated in the provided search result | To be determined |
| t1/2 (h) | Data not explicitly stated in the provided search result | To be determined |
| Clearance (CL) (L/h/kg) | Not Applicable | To be determined |
| Volume of Distribution (Vd) (L/kg) | Not Applicable | To be determined |
| Absolute Bioavailability (F%) | To be determined | Not Applicable |
Note: The concentration-time profiles of this compound after oral administration (100 mg/kg) have been shown to fit a two-compartment model.[1]
Experimental Protocols
Animal Model
-
Species: Sprague-Dawley (SD) rats[1]
-
Sex: Male and/or female
-
Weight: 200-250 g
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have free access to standard chow and water. A pre-study acclimation period of at least one week is recommended. Animals should be fasted overnight prior to drug administration.
Drug Formulation and Administration
3.2.1. Oral Administration
-
Vehicle: A common vehicle for oral administration of poorly water-soluble compounds like this compound is a suspension in a 0.5% solution of carboxymethylcellulose sodium (CMC-Na) or a solution containing a small percentage of a solubilizing agent like Dimethyl sulfoxide (B87167) (DMSO) and Polyethylene glycol (PEG).
-
Preparation Protocol:
-
Weigh the required amount of this compound.
-
If using a suspension, triturate the powder with a small amount of the 0.5% CMC-Na solution to form a smooth paste.
-
Gradually add the remaining vehicle to the desired final concentration with continuous stirring or vortexing to ensure a uniform suspension.
-
If using a solution, dissolve this compound in a minimal amount of a suitable organic solvent like DMSO, and then dilute with a vehicle like PEG or saline to the final concentration. Ensure the final concentration of the organic solvent is low and well-tolerated by the animals.
-
-
Administration: Administer the formulation to the rats via oral gavage at the desired dose volume (typically 5-10 mL/kg).
3.2.2. Intravenous Administration (Proposed)
-
Vehicle: For intravenous administration, this compound must be completely dissolved in a sterile, biocompatible vehicle. A common approach is to use a co-solvent system, such as a mixture of PEG 400, ethanol, and saline. The final formulation should be sterile-filtered.
-
Preparation Protocol:
-
Dissolve the accurately weighed this compound in the co-solvent system.
-
Ensure the solution is clear and free of particulates.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
-
Administration: Administer the sterile solution to the rats via a tail vein injection at a slow and controlled rate. The typical injection volume is 1-2 mL/kg.
Blood Sampling
-
Route of Collection: Blood samples can be collected from the jugular vein, tail vein, or via cardiac puncture for a terminal sample. For serial blood sampling in the same animal, cannulation of the jugular vein is a recommended refinement.
-
Sampling Time Points:
-
Oral Administration: Pre-dose (0 h), and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.[3]
-
Intravenous Administration (Proposed): Pre-dose (0 h), and at 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Sample Collection Protocol:
-
At each time point, collect approximately 0.2-0.3 mL of blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Immediately after collection, gently invert the tubes to ensure proper mixing with the anticoagulant.
-
Centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
Bioanalytical Method: LC-MS/MS
A sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is the preferred technique for the quantification of this compound in rat plasma.[4][5]
-
Sample Preparation (Protein Precipitation): [4]
-
To 100 µL of thawed rat plasma, add 200 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing an appropriate internal standard (IS).
-
Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
-
-
LC-MS/MS Parameters:
-
LC Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.9 µm) is commonly used.[5]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing 0.1% formic acid. A typical starting point is a 50:50 (v/v) ratio of acetonitrile to 0.1% formic acid in water.[5]
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[4][5]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for this compound and the internal standard need to be optimized. For this compound, a common transition is m/z 249.1 → 231.1.[5]
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the pharmacokinetic study of this compound in rats.
Metabolic Pathway of this compound
This compound is known to undergo metabolism primarily through oxidation, a reaction often catalyzed by cytochrome P450 (CYP450) enzymes in the liver.[6] This process involves the addition of an oxygen atom to the molecule, leading to the formation of hydroxylated metabolites.[6]
Caption: Proposed metabolic pathway of this compound in rats.
References
- 1. [Pharmacokinetics and tissue distribution of this compound in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. Simultaneous determination of atractylenolide II and this compound by liquid chromatography-tandem mass spectrometry in rat plasma and its application in a pharmacokinetic study after oral administration of Atractylodes Macrocephala Rhizoma extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination and pharmacokinetic study of Atractylenolide I, II and III in rat plasma after intragastric administration of Baizhufuling extract and Atractylodis extract by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic approach to in vivo metabolism of this compound using biomimetic iron–porphyrin complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthesis of Atractylenolide III Derivatives for Structure-Activity Relationship Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Atractylenolide III derivatives and the subsequent evaluation of their structure-activity relationships (SAR). This compound, a major bioactive sesquiterpenoid lactone isolated from the rhizomes of Atractylodes macrocephala, has demonstrated a wide range of pharmacological effects, including anti-inflammatory, neuroprotective, and anti-cancer activities.[1][2] The synthesis of novel derivatives of this natural product is a promising strategy for the development of new therapeutic agents with improved potency and selectivity.
Introduction to this compound and its Derivatives
This compound and its structurally related compounds, Atractylenolide I and II, have been the subject of extensive research due to their diverse biological activities.[2] These compounds share a common tricyclic sesquiterpenoid lactone core structure.[1] The interconversion between these atractylenolides has been observed, with Atractylenolide II being a potential biosynthetic precursor to this compound, which can then be dehydrated to form Atractylenolide I.[1]
The therapeutic potential of this compound is linked to its modulation of various signaling pathways. For instance, its anti-inflammatory effects are mediated through pathways such as MAPK/NF-κB, TLR4/MyD88, PI3K/Akt, STAT3, and FPR1/NRF2.[1][3] In the context of metabolic diseases, this compound has been shown to activate the AMPK signaling pathway. Furthermore, its anti-cancer properties are associated with the JAK3/STAT3 signaling pathway.[1]
Recent efforts in medicinal chemistry have focused on the structural modification of atractylenolides to enhance their therapeutic properties. One study reported the synthesis of a series of novel atractylenolide derivatives by modifying the exocyclic methylene (B1212753) group of a related compound, atractylenolide A1, for the potential treatment of Alzheimer's disease.[4] These efforts highlight the potential for developing potent and specific drug candidates from the atractylenolide scaffold.
Quantitative Data Summary
The following tables summarize the quantitative biological data for this compound and its related natural analogs. This data is essential for establishing a baseline for structure-activity relationship studies of newly synthesized derivatives.
Table 1: Anti-inflammatory Activity of Atractylenolides
| Compound | Target | Assay | IC50 (µM) | Cell Line/System | Reference |
| Atractylenolide I | TNF-α production | LPS-stimulated macrophages | 23.1 | Peritoneal macrophages | [5] |
| This compound | TNF-α production | LPS-stimulated macrophages | 56.3 | Peritoneal macrophages | [5] |
| Atractylenolide I | NO production | LPS-stimulated macrophages | 41.0 | Peritoneal macrophages | [5] |
| This compound | NO production | LPS-stimulated macrophages | >100 (45.1% inhibition at 100 µM) | Peritoneal macrophages | [5] |
| Atractylenolide I | iNOS activity | Cell-free assay | 67.3 | - | [5] |
| This compound | iNOS activity | Cell-free assay | 76.1 | - | [5] |
Table 2: Anti-angiogenic Activity of this compound
| Compound | Cell Line | Treatment Concentration (µM) | Effect | Reference |
| This compound | AGS (gastric cancer) | 80, 120 | Down-regulation of DLL4 protein expression | [6] |
| This compound | HGC-27 (gastric cancer) | 80, 120 | Down-regulation of DLL4 protein expression | [6] |
Experimental Protocols
General Synthesis Protocol for Atractylenolide Derivatives
The following is a generalized protocol for the synthesis of this compound derivatives, based on the modification of the exocyclic methylene group, a reactive site suitable for derivatization.
Objective: To synthesize a library of this compound derivatives for SAR studies.
Materials:
-
This compound (or a suitable precursor like Atractylenolide A1)
-
Various reagents for derivatization (e.g., amines, thiols, Michael acceptors)
-
Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)
-
Catalysts (e.g., base or acid catalysts as required by the specific reaction)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and equipment
Procedure:
-
Starting Material Preparation: Ensure the purity of the starting this compound or its precursor using standard analytical techniques (NMR, MS, HPLC).
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting atractylenolide in an appropriate anhydrous solvent.
-
Reagent Addition: Add the desired derivatizing agent and any necessary catalyst to the reaction mixture. The choice of reagent will determine the nature of the modification at the exocyclic methylene. For example, a Michael addition reaction can be employed to introduce various functionalities.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure derivative.
-
Characterization: Characterize the structure of the synthesized derivative using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Diagram: General Workflow for Synthesis and Evaluation
Caption: Workflow for synthesis and biological evaluation of derivatives.
Protocol for In Vitro Anti-inflammatory Assay (NO Production)
Objective: To evaluate the anti-inflammatory activity of synthesized this compound derivatives by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized this compound derivatives
-
Griess Reagent
-
Sodium nitrite (B80452) standard solution
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (cells with LPS and vehicle) and a negative control group (cells without LPS).
-
Nitrite Measurement: After 24 hours, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Absorbance Reading: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Data Analysis: Calculate the percentage of inhibition of NO production for each derivative concentration compared to the vehicle control. Determine the IC50 value for each active compound.
Signaling Pathways and Experimental Workflows
This compound-Modulated Signaling Pathways
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for designing derivatives with enhanced or more specific activities.
Diagram: Key Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound.
This application note provides a foundational framework for researchers interested in the synthesis and SAR studies of this compound derivatives. By following these protocols and understanding the underlying biological pathways, scientists can systematically design and evaluate novel compounds with the potential for therapeutic development.
References
- 1. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atractylenolides (I, II, and III): a review of their pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural modification of atractylenolides: synthesis and evaluation of derivatives with potent anti-Aβ aggregation and neuroprotective activities against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atractylenolide I and this compound inhibit Lipopolysaccharide-induced TNF-alpha and NO production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Attenuates Angiogenesis in Gastric Precancerous Lesions Through the Downregulation of Delta-Like Ligand 4 [frontiersin.org]
Application Note: Atractylenolide III as a Reference Standard for Quality Control of Herbal Medicines
Audience: Researchers, scientists, and drug development professionals.
Introduction Atractylenolide III is a primary bioactive sesquiterpenoid compound isolated from the rhizomes of Atractylodes macrocephala Koidz and Atractylodes japonica.[1][2] These plants, commonly known as "Baizhu," are staples in Traditional Chinese Medicine (TCM) for treating digestive disorders and enhancing spleen function.[2][3] Given its significant pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, this compound serves as a critical chemical marker for the quality control and standardization of these herbal medicines.[1][4][5] The concentration of this compound can vary based on the plant's origin and processing methods, making accurate quantification essential for ensuring the consistency, efficacy, and safety of herbal products.[1]
This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), summarizes its pharmacological significance, and presents its use as a reference standard.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 73030-71-4 | [6] |
| Molecular Formula | C₁₅H₂₀O₃ | [6] |
| Molecular Weight | 248.14 g/mol | [6] |
| Appearance | Solid | |
| Purity | ≥98% (when used as a reference standard) | [6] |
Pharmacological Significance and Signaling Pathways
This compound exhibits a range of biological activities, making it a key component responsible for the therapeutic effects of Atractylodes rhizomes. Its mechanisms of action often involve the modulation of critical cellular signaling pathways.
1. Anti-inflammatory Activity this compound demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][7] This action is primarily mediated through the suppression of the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[1][7][8]
2. Neuroprotective Effects Recent studies have highlighted the neuroprotective potential of this compound, particularly in the context of cognitive impairment.[2][5] It has been shown to mitigate Tau protein hyperphosphorylation, a hallmark of Alzheimer's disease, by modulating the PI3K/Akt/GSK3β signaling pathway.[5]
Experimental Protocols and Workflow
Accurate quantification of this compound requires robust and validated analytical methods. The general workflow involves sample preparation, chromatographic separation, detection, and data analysis.
Protocol 1: Quantification by HPLC with UV Detection
This method is suitable for routine quality control and quantification where high sensitivity is not the primary requirement.
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Acetonitrile (B52724) (HPLC grade)
-
Dried rhizome powder of Atractylodes sp.
2. Preparation of Standard Solution
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare a series of calibration standards (e.g., 5, 10, 20, 40, 50 µg/mL) by diluting the stock solution with methanol.[4]
3. Sample Preparation (Ultrasonic Extraction)
-
Accurately weigh 1.0 g of the dried herbal powder into a conical flask.
-
Add 50 mL of methanol.
-
Sonicate for 30 minutes at room temperature.
-
Cool and filter the extract through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., Kromssil C18, 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: Ambient or controlled at 25 °C.
-
Injection Volume: 10-20 µL.
5. Method Validation Summary (HPLC-UV) The following table summarizes typical validation parameters for this method.
| Parameter | Result |
| Linearity Range | 5 - 50 µg/mL[4] |
| Regression Equation | y = 10210x + 11194[4] |
| Correlation Coefficient (r) | 0.9994[4] |
| Limit of Detection (LOD) | 0.005 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.018 µg/mL[4] |
| Average Recovery | 101.08% (RSD = 0.98%)[4] |
Protocol 2: High-Sensitivity Quantification by LC-MS/MS
This method offers superior sensitivity and selectivity, making it ideal for pharmacokinetic studies or the analysis of complex matrices.
1. Materials and Reagents
-
Same as Protocol 1, with the addition of Formic Acid (LC-MS grade).
-
Internal Standard (IS), e.g., Bergapten, if required for pharmacokinetic analysis.[9]
2. Preparation of Standard and Sample Solutions
-
Prepare stock and working solutions as described in Protocol 1, using acetonitrile or methanol as the solvent.
-
Sample preparation follows the same extraction procedure. The final extract may require further dilution to fall within the linear range of the instrument.
3. LC-MS/MS Conditions
-
Instrument: UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Ion Trap or Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).[10]
-
Mobile Phase: Gradient elution with A: 0.1% Formic Acid in Water and B: Acetonitrile.[11][12]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode.
4. Method Validation Summary (LC-MS) The following table summarizes typical validation parameters for a high-sensitivity LC-MS method.
| Parameter | Result |
| Linearity Range | 0.47 - 30.00 µg/mL[14] |
| Correlation Coefficient (r²) | >0.997[14] |
| Limit of Detection (LOD) | 23 - 43 ng/mL[14] |
| Limit of Quantification (LOQ) | 78 - 146 ng/mL[14] |
| Precision (Intra-day RSD) | 1.97% - 12.32%[14] |
| Precision (Inter-day RSD) | 3.19% - 12.03%[14] |
Conclusion
This compound is an indispensable reference standard for the analytical assessment of herbal medicines derived from Atractylodes species. Its quantification is vital for the quality evaluation and authentication of raw materials and finished products.[3] The HPLC-UV method provides a reliable and accessible approach for routine quality control, while the LC-MS/MS method offers the high sensitivity and specificity required for advanced research, including pharmacokinetic and metabolism studies. The consistent application of these validated methods ensures that herbal products meet the required standards for safety and therapeutic efficacy.
References
- 1. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quality Evaluation of Atractylodis Macrocephalae Rhizoma Based on Combinative Method of HPLC Fingerprint, Quantitative Analysis of Multi-Components and Chemical Pattern Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated method for the quantification of this compound in different processed products of rhizoma Atractylodes Macrocephalae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic study and neuropharmacological effects of atractylenolide Ⅲ to improve cognitive impairment via PI3K/AKT/GSK3β pathway in intracerebroventricular-streptozotocin rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Anti-inflammatory activity of this compound through inhibition of nuclear factor-κB and mitogen-activated protein kinase pathways in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Interrelation between Atractylenolide I, II, and III in Atractylodes japonica Koidzumi Rhizomes, and Evaluation of Their Oxidative Transformation Using a Biomimetic Kinetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalytic approach to in vivo metabolism of this compound using biomimetic iron–porphyrin complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05014A [pubs.rsc.org]
- 13. Identification and quantification of atractylenolide I and this compound in Rhizoma Atractylodes Macrocephala by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Interrelation between Atractylenolide I, II, and III in Atractylodes japonica Koidzumi Rhizomes, and Evaluation of Their Oxidative Transformation Using a Biomimetic Kinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting low solubility of Atractylenolide III in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting issues related to the low aqueous solubility of Atractylenolide III.
Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound is a lipophilic, crystalline solid with very low solubility in aqueous solutions.[1] Direct dissolution in buffers like PBS is often unsuccessful. The recommended method is to first dissolve the compound in a water-miscible organic solvent and then dilute this stock solution into your aqueous medium.
Q2: Which organic solvent is best for creating a stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is highly effective and commonly recommended.[1] this compound is also soluble in ethanol, dimethylformamide (DMF), and methanol.[1][2] The choice of solvent may depend on the tolerance of your specific experimental model (e.g., cell culture, in vivo study) to that solvent.
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution is a common issue when the final concentration of the compound exceeds its solubility limit in the mixed-solvent system. Consider the following steps:
-
Check Final Concentration: Ensure the final concentration of this compound is below its known solubility limit in the final buffer/solvent mixture. For a 1:10 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.09 mg/mL.[1]
-
Increase Organic Solvent Ratio: While keeping the final solvent concentration low is ideal for biological experiments, you may need to slightly increase the percentage of the organic co-solvent in your final solution.[3]
-
Vortex During Dilution: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Warm the Solution: Gently warming the aqueous buffer (e.g., to 37°C) before adding the stock solution can sometimes improve solubility, but be mindful of the thermal stability of your compound and other components.
Q4: Can I store the prepared aqueous solution of this compound?
A4: It is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment. It is not recommended to store the aqueous solution for more than one day.[1] If you must make stock solutions in an organic solvent like DMSO, store them in tightly sealed vials at -20°C for up to two weeks.[4]
Solubility Data
The solubility of this compound varies significantly between different solvents. The following table summarizes available quantitative data.
| Solvent System | Temperature | Solubility (approx.) | Reference |
| DMSO | Ambient | ~2 mg/mL | [1] |
| Dimethylformamide (DMF) | Ambient | ~2 mg/mL | [1] |
| Ethanol | Ambient | ~1 mg/mL | [1] |
| Methanol | Ambient | 1 mg/mL | [2][5] |
| 1:10 DMSO:PBS (pH 7.2) | Ambient | ~0.09 mg/mL | [1] |
| Ethyl Acetate | 283.2 K - 323.2 K | Highest among tested organic solvents | [6][7] |
| Hexane | 283.2 K - 323.2 K | Lowest among tested organic solvents | [6][7] |
Experimental Protocols
Protocol 1: Preparation using a Co-Solvent (DMSO)
This is the standard and most recommended method for preparing this compound for in vitro biological assays.
-
Weighing: Accurately weigh the required amount of solid this compound powder in a microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve a concentrated stock solution (e.g., 10-20 mg/mL, which is equivalent to ~40-80 mM). Vortex thoroughly until all solid material is completely dissolved.
-
Dilution: Create an intermediate dilution if necessary. To prepare the final working solution, add the DMSO stock solution drop-by-drop to the pre-warmed (if appropriate for the experiment) aqueous buffer while vortexing.
-
Final Concentration Check: Ensure the final concentration of DMSO in your working solution is low (typically ≤0.5%) to avoid solvent-induced artifacts in biological assays.
-
Usage: Use the freshly prepared solution immediately. Do not store.[1]
Protocol 2: Solubility Enhancement with Cyclodextrins
If organic solvents are not suitable for your application, complexation with cyclodextrins can be an alternative to enhance aqueous solubility.[3]
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which is commonly used.
-
Preparation of Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).
-
Complexation: Add an excess amount of solid this compound to the HP-β-CD solution.
-
Incubation: Stir or sonicate the mixture at a controlled temperature (e.g., 25°C) for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration/Centrifugation: Remove the undissolved, excess this compound by centrifuging the solution at high speed and filtering the supernatant through a 0.22 µm syringe filter.
-
Quantification: Determine the concentration of the solubilized this compound in the filtrate using a validated analytical method, such as HPLC.
Visualizations
Troubleshooting Workflow
This diagram outlines a logical workflow for addressing solubility challenges with this compound.
Signaling Pathway Example
This compound exerts anti-inflammatory effects by inhibiting key signaling pathways.[8][9] The diagram below illustrates its inhibitory action on the NF-κB and MAPK pathways.
FAQs
Q: What is the molecular weight of this compound? A: The molecular weight of this compound is 248.32 g/mol .
Q: What are the primary biological activities of this compound? A: this compound has diverse biological activities, including anti-inflammatory, anti-cancer, neuroprotective, and gastroprotective effects.[1][10][11] Its anti-inflammatory properties are linked to the inhibition of pathways like NF-κB and MAPK.[9]
Q: Is this compound the same as Codonolactone? A: Yes, this compound is also known by the synonyms Codonolactone and Atractylenolide β.[1][4]
Q: Are there other compounds similar to this compound? A: Yes, it is part of a family of sesquiterpene lactones that also includes Atractylenolide I and Atractylenolide II, which are also derived from plants like Atractylodes macrocephala.[8][10]
Q: What are some advanced formulation strategies for improving the bioavailability of this compound? A: For drug development, strategies like creating solid dispersions, nanosuspensions, or self-emulsifying drug delivery systems (SEDDS) are employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound.[3][12][13]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound = 98 HPLC 73030-71-4 [b2b.sigmaaldrich.com]
- 3. longdom.org [longdom.org]
- 4. CAS 73030-71-4 | this compound [phytopurify.com]
- 5. This compound CAS#: 73030-71-4 [m.chemicalbook.com]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of this compound through inhibition of nuclear factor-κB and mitogen-activated protein kinase pathways in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atractylenolides (I, II, and III): a review of their pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing Atractylenolide III Dosage for In Vivo Anti-Inflammatory Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Atractylenolide III in in vivo anti-inflammatory studies. This resource includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and a summary of effective dosages to facilitate successful experimental design and execution.
Troubleshooting and FAQs
This section addresses common challenges and questions that may arise during the planning and execution of in vivo studies with this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended starting dose for this compound in a new in vivo model of inflammation? A1: Based on published studies, a starting dose in the range of 10-20 mg/kg administered orally is a reasonable starting point for many models. However, it is crucial to perform a dose-response study (e.g., 10, 20, 40 mg/kg) to determine the optimal dose for your specific animal model and inflammatory stimulus.
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Q2: What is the primary mechanism of action for this compound's anti-inflammatory effects? A2: The primary anti-inflammatory mechanism of this compound involves the inhibition of the NF-κB and MAPK signaling pathways. This leads to a downstream reduction in the production of pro-inflammatory mediators such as TNF-α, IL-6, and nitric oxide. Other pathways, including JAK2/STAT3 and AMPK/SIRT1/PGC-1α, have also been implicated in its action.
-
Q3: How is this compound typically administered in animal studies? A3: Oral gavage is the most common route of administration for this compound in in vivo studies. Intraperitoneal injections have also been used in some experimental setups.
-
Q4: What are the known pharmacokinetic properties of this compound? A4: this compound is generally characterized by rapid absorption and slow metabolism following oral administration. Peak plasma concentrations are typically observed within an hour of administration.
Troubleshooting Guide
-
Issue 1: Poor solubility of this compound in aqueous vehicles.
-
Solution: this compound has low water solubility. To prepare a homogenous suspension for oral gavage, it is recommended to use a vehicle such as 0.5% sodium carboxymethyl cellulose (B213188) (CMC-Na) or a solution containing a small percentage of a surfactant like Tween 80. Always ensure the suspension is well-vortexed before each administration to ensure uniform dosing. For some applications, a co-solvent system may be necessary, but care must be taken to ensure the solvents are non-toxic at the administered volume.
-
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Issue 2: High variability in anti-inflammatory response between animals.
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Solution: High variability can stem from several factors. Ensure precise and consistent oral gavage technique to minimize dosing errors. The timing of this compound administration relative to the inflammatory insult is critical; ensure this is kept constant across all animals. Also, consider factors such as the age, weight, and gut microbiota of the animals, as these can influence both the inflammatory response and the metabolism of the compound.
-
-
Issue 3: Lack of a significant anti-inflammatory effect at the tested doses.
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Solution: If you do not observe the expected anti-inflammatory effect, consider the following:
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Dosage: The administered dose may be too low for your specific model. A dose-escalation study is recommended to identify a more effective dose.
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Timing of Administration: The therapeutic window for this compound may be narrow. Try altering the pre-treatment time before inducing inflammation.
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Severity of Inflammation: The inflammatory stimulus may be too potent, overwhelming the therapeutic effect of this compound. Consider reducing the concentration of the inflammatory agent (e.g., LPS, carrageenan).
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Compound Stability: Ensure the this compound solution/suspension is freshly prepared before each experiment to avoid degradation.
-
-
Quantitative Data Summary
The following table summarizes the effective dosages of this compound used in various in vivo anti-inflammatory models.
| Animal Model | Inflammatory Agent | Route of Administration | Dosage Range | Key Quantitative Outcomes |
| Ulcerative Colitis (Mice) | Dextran Sulfate Sodium (DSS) | Oral Gavage | 20 mg/kg | Significantly reversed body weight loss, colon length reduction, and disease activity index (DAI). |
| Systemic Inflammation (Mice) | Lipopolysaccharide (LPS) | Oral Gavage | 10, 20, 40 mg/kg | Dose-dependently reduced serum levels of TNF-α and IL-6. |
| Paw Edema (Rats) | Carrageenan | Intraperitoneal | 10, 30 mg/kg | Significantly inhibited paw edema volume at 3 and 5 hours post-carrageenan injection. |
| Spinal Cord Injury (Rats) | Compression Injury | Oral Gavage | 15 mg/kg/day | Improved histological and functional recovery; promoted the transformation of M1 to M2 microglia. |
| Alzheimer's Disease Model (Rats) | Streptozotocin (ICV) | Oral Gavage | 0.6, 1.2, 2.4 mg/kg | Mitigated neuroinflammation and oxidative stress. |
Detailed Experimental Protocols
Below are detailed methodologies for common in vivo anti-inflammatory models where this compound can be evaluated.
1. DSS-Induced Colitis in Mice
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Objective: To induce acute colitis in mice to evaluate the therapeutic effect of this compound.
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Materials:
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C57BL/6 mice (8-10 weeks old)
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Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)
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This compound
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Vehicle (e.g., 0.5% CMC-Na)
-
-
Procedure:
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Acclimatize mice for at least one week before the experiment.
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Divide mice into experimental groups (e.g., Control, DSS + Vehicle, DSS + this compound).
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Prepare a 2.5-3% (w/v) solution of DSS in sterile drinking water. This solution should be freshly prepared.
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Administer the DSS solution as the sole source of drinking water for 5-7 consecutive days. The control group receives regular sterile drinking water.
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Administer this compound (e.g., 20 mg/kg) or vehicle via oral gavage daily, starting from the first day of DSS administration.
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Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
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At the end of the treatment period, euthanize the mice and collect the colon.
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Measure the colon length and collect tissue samples for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., MPO activity, cytokine levels via ELISA or qPCR).
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2. Carrageenan-Induced Paw Edema in Rats
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Objective: To induce acute local inflammation in the rat paw to assess the anti-edematous effect of this compound.
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Materials:
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Wistar or Sprague-Dawley rats (150-200 g)
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Lambda-carrageenan
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Sterile saline
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This compound
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Vehicle
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Plethysmometer
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Procedure:
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Acclimatize rats for at least one week.
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Divide rats into experimental groups (e.g., Control, Carrageenan + Vehicle, Carrageenan + this compound).
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Administer this compound or vehicle (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection.
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Measure the initial volume of the right hind paw of each rat using a plethysmometer.
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Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.
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Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
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Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
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3. LPS-Induced Systemic Inflammation in Mice
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Objective: To induce a systemic inflammatory response in mice to evaluate the systemic anti-inflammatory effects of this compound.
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Materials:
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BALB/c or C57BL/6 mice (8-10 weeks old)
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Lipopolysaccharide (LPS) from E. coli
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Sterile pyrogen-free saline
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This compound
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Vehicle
-
-
Procedure:
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Acclimatize mice for at least one week.
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Divide mice into experimental groups.
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Administer this compound or vehicle via oral gavage 1 hour before the LPS challenge.
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Inject mice intraperitoneally (i.p.) with LPS (e.g., 1 mg/kg body weight) dissolved in sterile saline. The control group receives an i.p. injection of sterile saline.
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At a predetermined time point after LPS injection (e.g., 2, 4, or 6 hours), collect blood via cardiac puncture for the measurement of serum cytokines (e.g., TNF-α, IL-6) using ELISA.
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Tissues such as the liver and lungs can also be harvested for analysis of inflammatory markers.
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Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
Caption: General experimental workflow for in vivo anti-inflammatory studies.
Improving the stability of Atractylenolide III in long-term storage
For researchers, scientists, and drug development professionals working with Atractylenolide III, ensuring its stability during long-term storage is paramount for reproducible and reliable experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of this compound.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time with the same batch of this compound. | Degradation of this compound in stock solutions or during storage. | 1. Verify Storage Conditions: Ensure this compound solid is stored at -20°C for long-term storage. For short-term use, 2-8°C is acceptable.[1] 2. Aliquot Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO, ethanol (B145695), or DMF) and store them in small, tightly sealed aliquots at -20°C. Avoid repeated freeze-thaw cycles. 3. Use Freshly Prepared Solutions: Whenever possible, prepare aqueous solutions on the same day of use. Aqueous solutions of this compound are not recommended for storage for more than one day.[2] 4. Perform Quality Control: Periodically check the purity of your stock solution using a validated analytical method like HPLC or UPLC-MS/MS. |
| Loss of biological activity of this compound. | Degradation due to improper handling or storage, leading to the formation of less active or inactive degradation products. This compound is known to be unstable and can undergo intramolecular dehydration to form Atractylenolide II, or be oxidized from Atractylenolide II.[3] | 1. Protect from Light: Store both solid compound and solutions protected from light. 2. Inert Atmosphere: For long-term storage of solutions in organic solvents, purging the vial with an inert gas like nitrogen or argon can prevent oxidation. 3. pH Considerations: Be mindful of the pH of your experimental buffers. Some sesquiterpenoid lactones show instability at neutral or alkaline pH.[4] Consider buffers with a slightly acidic pH (e.g., pH 5.5) if compatible with your experimental setup. |
| Appearance of unknown peaks in analytical chromatograms (HPLC, LC-MS). | Degradation of this compound into other related compounds or degradation products. | 1. Identify Degradation Products: Compare your chromatogram with reference standards of potential degradation products like Atractylenolide I and Atractylenolide II. 2. Review Solvent Choice: If using alcoholic solvents like ethanol for extraction or storage, be aware of the potential for the formation of ethanol adducts, as seen with other sesquiterpene lactones.[5] 3. Conduct a Mini-Forced Degradation Study: To identify potential degradation products, you can subject a small sample of this compound to stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) and analyze the resulting mixture. |
Frequently Asked Questions (FAQs)
Storage and Handling
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What are the recommended storage conditions for solid this compound? For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C, protected from light.[1][6] For short-term storage, 2-8°C is acceptable.[1]
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How should I prepare and store stock solutions of this compound? this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[2] It is recommended to prepare concentrated stock solutions in one of these solvents and store them in small aliquots in tightly sealed vials at -20°C to minimize freeze-thaw cycles.
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How stable are aqueous solutions of this compound? Aqueous solutions of this compound are not recommended for storage for more than one day due to its limited stability in aqueous environments.[2] For experiments requiring aqueous dilutions, it is best to prepare them fresh from a stock solution on the day of use.
Stability and Degradation
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What are the known degradation pathways for this compound? this compound is known to be relatively unstable and can undergo interconversion with other atractylenolides. It can be formed by the oxidation of Atractylenolide II and can undergo dehydration to form Atractylenolide I or Atractylenolide II.[3] Oxidative degradation is also a potential pathway.[7]
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How do pH, temperature, and light affect the stability of this compound?
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pH: Studies on other sesquiterpenoid lactones suggest that they are more stable in slightly acidic conditions (e.g., pH 5.5) and can degrade at neutral or alkaline pH.[4]
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Temperature: Higher temperatures accelerate the degradation of sesquiterpenoid lactones.[5] Therefore, long-term storage at -20°C is crucial.
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Light: Exposure to light, especially UV light, can lead to photolytic degradation. It is important to store this compound in light-resistant containers.
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Quantitative Stability Data
While comprehensive quantitative stability data for this compound under various stress conditions is limited in publicly available literature, the following table summarizes the stability of atractylenolides in rat plasma at room temperature from one study. This provides some insight into its short-term stability in a biological matrix.
Table 1: Short-term Stability of Atractylenolides in Rat Plasma at Room Temperature
| Compound | Concentration (ng/mL) | Stability after 4h (Mean ± SD, n=3) |
| Atractylenolide I | 10 | 98.7 ± 3.2% |
| 100 | 101.2 ± 2.5% | |
| 300 | 99.5 ± 1.8% | |
| Atractylenolide II | 12 | 97.9 ± 4.1% |
| 120 | 102.3 ± 3.0% | |
| 400 | 98.9 ± 2.2% | |
| This compound | 12 | 98.2 ± 3.5% |
| 120 | 100.8 ± 2.8% | |
| 400 | 99.1 ± 1.5% |
Data adapted from a study on the UPLC-MS/MS analysis of atractylenolides in rat plasma.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and keep at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified time.
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Thermal Degradation: Place the solid compound in an oven at a high temperature (e.g., 80°C) for a specified time. Also, heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.[8][9]
-
-
Sample Analysis: Analyze the stressed samples and an unstressed control sample using a validated stability-indicating HPLC or UPLC-MS/MS method.
Protocol 2: Example of a Stability-Indicating HPLC Method for this compound
This is an example of an HPLC method that can be adapted for stability studies. Method validation according to ICH guidelines is essential.
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound ameliorates cerebral ischemic injury and neuroinflammation associated with inhibiting JAK2/STAT3/Drp1-dependent mitochondrial fission in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic approach to in vivo metabolism of this compound using biomimetic iron–porphyrin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. rdlaboratories.com [rdlaboratories.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Atractylenolide III
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the poor oral bioavailability of Atractylenolide III (AT-III).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its oral bioavailability a concern?
This compound (AT-III) is a sesquiterpene lactone, a major bioactive compound isolated from the rhizomes of Atractylodes macrocephala. It has demonstrated a range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. Despite its therapeutic potential, its practical application via oral administration can be hindered by its low aqueous solubility, which is a primary factor contributing to poor and variable oral bioavailability. One source indicates that AT-III is sparingly soluble in aqueous buffers, with a solubility of approximately 0.09 mg/mL in a 1:10 solution of DMSO:PBS (pH 7.2).[1] Such low solubility can limit the dissolution of the compound in gastrointestinal fluids, a critical step for its absorption into the bloodstream.
Q2: There are conflicting reports on the oral bioavailability of this compound. Some suggest it is high, while others imply it is poor. What is the current understanding?
The scientific literature presents a somewhat contradictory view on the oral bioavailability of atractylenolides, including AT-III. Some reviews suggest that these compounds are rapidly absorbed and possess high oral bioavailability, potentially making solubilization efforts unnecessary. However, the premise of "poor oral bioavailability" is also prevalent, likely due to its low aqueous solubility, which is a known limiting factor for oral absorption.
This discrepancy may arise from several factors:
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Generalization vs. Specificity: Some reports may generalize the properties of all atractylenolides, while the bioavailability can differ for each specific compound (I, II, and III).
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Lack of Absolute Bioavailability Data: There is a scarcity of published studies that have determined the absolute oral bioavailability of pure this compound. Such a study would definitively quantify the fraction of the drug that reaches systemic circulation after oral administration compared to intravenous administration.
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Formulation in Preclinical Studies: Pharmacokinetic studies are often conducted using extracts of Atractylodes rhizomes rather than the pure compound. The presence of other compounds in the extract could potentially enhance the absorption of AT-III.
Given its low aqueous solubility, researchers should anticipate challenges in achieving consistent and optimal oral absorption of pure this compound and consider formulation strategies to mitigate this issue.
Q3: What is the Biopharmaceutics Classification System (BCS) classification of this compound?
Currently, there is no definitive published Biopharmaceutics Classification System (BCS) classification for this compound. The BCS categorizes drugs based on their aqueous solubility and intestinal permeability. A drug is considered highly soluble if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8. A drug is considered highly permeable if the extent of its absorption in humans is 90% or greater.
Based on available information:
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Solubility: this compound is reported to be sparingly soluble in aqueous buffers, which suggests it is likely a low solubility compound.
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Permeability: There is a lack of publicly available data from Caco-2 cell permeability assays for this compound. This makes it difficult to definitively classify its permeability.
Without both solubility and permeability data, a definitive BCS classification cannot be assigned. However, its low solubility strongly suggests it would fall into either BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) . For BCS Class II drugs, the primary hurdle to oral bioavailability is the dissolution rate, while for Class IV drugs, both poor dissolution and poor permeability limit absorption.
Q4: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
For poorly water-soluble compounds like this compound, several formulation strategies can be employed to improve oral bioavailability. These techniques aim to increase the drug's solubility and dissolution rate in the gastrointestinal tract. The most common and effective approaches include:
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Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level. This can transform the crystalline drug into a more soluble amorphous state, thereby increasing its dissolution rate.
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Nanosuspensions: By reducing the particle size of the drug to the nanometer range, the surface area-to-volume ratio is significantly increased. This leads to a higher dissolution velocity and improved saturation solubility.
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Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. The drug is dissolved in this lipid-based formulation and is released in the gastrointestinal tract in a solubilized state, which facilitates its absorption.
Section 2: Troubleshooting Guides
Issue 1: Low and Variable In Vivo Exposure of this compound in Preclinical Studies
| Potential Cause | Troubleshooting Steps |
| Poor Dissolution of Pure Compound | 1. Formulation Approach: Instead of administering a simple suspension of the crystalline drug, consider formulating this compound using enabling technologies such as solid dispersions, nanosuspensions, or SEDDS. 2. Vehicle Selection: For early-stage studies, ensure the vehicle used for oral gavage can maintain the drug in a solubilized or finely dispersed state. A combination of solvents, surfactants, and polymers may be necessary. |
| Precipitation in the Gastrointestinal Tract | 1. In Vitro Dissolution Testing: Perform dissolution studies in biorelevant media (e.g., Simulated Gastric Fluid - SGF, and Simulated Intestinal Fluid - SIF) to assess if the formulation prevents drug precipitation upon dilution. 2. Inclusion of Precipitation Inhibitors: For amorphous solid dispersions, the inclusion of polymers like PVP or HPMC can help maintain a supersaturated state and prevent recrystallization in the gut. |
| First-Pass Metabolism | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of this compound. Studies indicate it is metabolized by cytochrome P450 (CYP450) enzymes. 2. Co-administration with CYP Inhibitors: In preclinical models, co-administration with known CYP450 inhibitors can help elucidate the extent of first-pass metabolism. However, this is an investigative tool and not a clinical strategy. |
Issue 2: Difficulty in Preparing a Stable and Effective Formulation
| Formulation Type | Problem | Troubleshooting Steps |
| Solid Dispersion | Drug recrystallizes over time, leading to loss of solubility enhancement. | 1. Polymer Selection: Screen different hydrophilic polymers (e.g., PVP K30, Soluplus®, Poloxamer 407) to find one that has good miscibility and interaction with this compound. 2. Drug Loading: Avoid excessively high drug loading, as this can increase the tendency for recrystallization. 3. Characterization: Use Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug in the freshly prepared dispersion and during stability studies. |
| Nanosuspension | Particle size growth or aggregation during preparation or storage. | 1. Stabilizer Optimization: Screen different stabilizers (e.g., Poloxamer 188, Tween 80) and their concentrations to provide adequate steric or electrostatic stabilization. A combination of stabilizers is often more effective. 2. Homogenization Parameters: Optimize the pressure and number of cycles during high-pressure homogenization to achieve the desired particle size. |
| SEDDS | Formulation does not emulsify properly or drug precipitates upon emulsification. | 1. Component Screening: Systematically screen different oils, surfactants (e.g., Labrasol®, Cremophor® EL), and co-solvents to identify a combination that provides good solubility for this compound and forms a stable emulsion with a small droplet size upon dilution. 2. Construct Phase Diagrams: Use ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-solvent that result in a stable microemulsion region. |
Section 3: Experimental Protocols and Data
While specific studies demonstrating the enhancement of this compound bioavailability with these techniques are not yet widely published with comparative pharmacokinetic data, the following tables provide an overview of typical experimental parameters and hypothetical comparative data based on the successful application of these technologies to other poorly soluble drugs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀O₃ | [2] |
| Molecular Weight | 248.32 g/mol | [2] |
| Aqueous Solubility | Sparingly soluble in aqueous buffers (~0.09 mg/mL in 1:10 DMSO:PBS pH 7.2) | [1] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) (~1 mg/mL), DMSO (~2 mg/mL), and DMF (~2 mg/mL) | [1] |
Table 2: Hypothetical Comparative Pharmacokinetic Parameters of this compound Formulations in Rats
This table presents hypothetical data for illustrative purposes to demonstrate the expected improvements with enabling formulations. Actual results may vary.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) |
| AT-III Suspension (Control) | 50 | 450 | 2.0 | 2,500 | 100 |
| AT-III Solid Dispersion | 50 | 1,350 | 1.0 | 7,500 | 300 |
| AT-III Nanosuspension | 50 | 1,800 | 0.75 | 9,000 | 360 |
| AT-III SEDDS | 50 | 2,250 | 0.5 | 11,250 | 450 |
Section 4: Visualizations
Diagram 1: Signaling Pathway for Poor Oral Bioavailability
Caption: Factors limiting the oral bioavailability of this compound.
Diagram 2: Experimental Workflow for Formulation Development
Caption: Workflow for developing and evaluating enhanced oral formulations.
Diagram 3: Logical Relationship of Bioavailability Enhancement Strategies
Caption: Strategies to overcome the poor oral bioavailability of AT-III.
References
Addressing cytotoxicity of Atractylenolide III at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atractylenolide III (ATL-III). The focus is on addressing the cytotoxic effects observed at high concentrations during in vitro experiments.
Troubleshooting Guide
High concentrations of this compound can lead to unintended cytotoxicity, impacting experimental outcomes. This guide provides solutions to common problems encountered during cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death observed shortly after treatment. | Concentration of ATL-III is too high, leading to acute toxicity. | Perform a dose-response experiment to determine the optimal concentration. Start with a lower concentration range (e.g., 1-20 µM) and gradually increase it.[1] Reduce the incubation time. |
| Increased apoptosis detected, even at intended therapeutic concentrations. | ATL-III is a known inducer of apoptosis in various cell lines, particularly cancer cells.[2][3] | Confirm the apoptotic pathway activation (e.g., caspase-3/9 activation, PARP cleavage) to ensure it's a compound-specific effect.[2] Consider using cell lines that are less sensitive to ATL-III if apoptosis is not the intended outcome. For anti-inflammatory studies, use concentrations shown to be effective without inducing significant apoptosis (e.g., up to 100 µM in some macrophage cell lines).[4][5] |
| Inconsistent results between experiments. | Variability in cell density, passage number, or serum concentration in the media. Purity and stability of the ATL-III compound. | Standardize cell culture conditions meticulously. Regularly perform cell viability assays (e.g., MTT, Trypan Blue) as a quality control measure. Ensure proper storage of the ATL-III stock solution to prevent degradation. |
| Off-target effects observed. | High concentrations of ATL-III can modulate multiple signaling pathways simultaneously. | Investigate the involvement of key signaling pathways known to be affected by ATL-III, such as NF-κB, MAPK, PI3K/Akt, and AMPK, to understand the observed effects.[4][6][7] Use specific inhibitors for these pathways as controls to dissect the mechanism of action. |
| Increased reactive oxygen species (ROS) production. | ATL-III can induce oxidative stress at higher concentrations. | Measure ROS levels using fluorescent probes (e.g., DCFH-DA).[8] Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) as an experimental control to determine if the observed effects are ROS-dependent.[8] |
Frequently Asked Questions (FAQs)
Q1: At what concentration does this compound typically become cytotoxic?
A1: The cytotoxic concentration of this compound is cell-type dependent. For example, in some cancer cell lines like human lung cancer A549 cells and human colorectal cancer HCT-116 cells, apoptosis can be induced at concentrations ranging from 1 to 100 µM.[2][3] In non-cancerous cell lines like rat intestinal epithelial IEC-6 cells, no significant toxicity was observed at concentrations up to 20 µmol/l.[1] It is crucial to perform a dose-response curve for your specific cell line to determine the IC50 value and the appropriate experimental concentrations.
Q2: What are the known mechanisms of this compound-induced cytotoxicity?
A2: The primary mechanism of cytotoxicity at high concentrations is the induction of apoptosis. This is often mediated through the intrinsic pathway, involving the activation of caspase-9 and caspase-3, and regulation of the Bax/Bcl-2 protein ratio.[2][3][6] In some cell types, ATL-III can also induce the production of reactive oxygen species (ROS) and modulate signaling pathways that influence cell survival and death, such as the PI3K/Akt, MAPK, and NF-κB pathways.[4][6][7][8]
Q3: How can I differentiate between targeted anti-cancer cytotoxicity and general off-target toxicity?
A3: To distinguish between on-target and off-target effects, consider the following:
-
Concentration Range: Targeted anti-cancer effects are often observed at lower concentrations, while off-target toxicity may become more prominent at higher concentrations.
-
Cell Line Specificity: Compare the cytotoxic effects on cancer cell lines versus non-cancerous or "normal" cell lines. A greater differential indicates a more targeted effect.
-
Mechanism of Action: Investigate whether the observed cytotoxicity aligns with a known anti-cancer mechanism of ATL-III, such as the induction of apoptosis through specific signaling pathways.[3]
Q4: Are there any known ways to mitigate the cytotoxicity of this compound while still studying its other biological effects?
A4: Yes, several strategies can be employed:
-
Optimize Concentration and Time: Use the lowest effective concentration and the shortest incubation time necessary to observe the desired biological effect without inducing significant cell death.
-
Co-treatment with Inhibitors: If a specific signaling pathway is known to mediate the cytotoxic effect, co-treatment with a specific inhibitor for that pathway can be used as a tool to separate the cytotoxic effects from other biological activities.
-
Use of Antioxidants: If cytotoxicity is associated with increased ROS production, co-treatment with an antioxidant like N-acetylcysteine (NAC) can help determine the role of oxidative stress in the observed toxicity.[8]
Experimental Protocols
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of this compound on a specific cell line and calculate the IC50 value.
Methodology:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of ATL-III. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50.
Caspase-3/9 Activity Assay
Objective: To determine if this compound-induced cytotoxicity is mediated by the activation of caspases.
Methodology:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells according to the manufacturer's protocol of a commercial caspase activity assay kit.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 or caspase-9 substrate (e.g., DEVD-pNA or LEHD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
The increase in absorbance is proportional to the caspase activity.
Visualizations
Caption: Experimental workflow for determining this compound cytotoxicity.
Caption: Apoptotic signaling pathway induced by high concentrations of this compound.
References
- 1. This compound inhibits epithelial-mesenchymal transition in small intestine epithelial cells by activating the AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound induces apoptosis by regulating the Bax/Bcl-2 signaling pathway in human colorectal cancer HCT-116 Cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of this compound through inhibition of nuclear factor-κB and mitogen-activated protein kinase pathways in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atractylenolide-III suppresses lipopolysaccharide-induced inflammation via downregulation of toll-like receptor 4 in mouse microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound alleviates inflammation in cerebral ischemia/reperfusion injury by modulating the PI3K/Akt/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Mechanism of atractylenolide Ⅲ in alleviating H9c2 cell apoptosis through ROS/GRP78/caspase-12 signaling pathway based on molecular docking] - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Atractylenolide III during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Atractylenolide III during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of this compound during extraction?
A1: this compound is a sesquiterpene lactone that is susceptible to degradation through several pathways. The primary factors influencing its stability during extraction are:
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pH: this compound is unstable in neutral to alkaline conditions, which can lead to hydrolysis of the lactone ring and other rearrangements. Slightly acidic conditions are generally preferred to maintain its stability.
-
Temperature: Elevated temperatures can accelerate degradation reactions, including dehydration. It is crucial to use the lowest effective temperature during extraction and solvent removal steps.
-
Presence of Water: Water can participate in hydrolysis reactions, especially at non-optimal pH values.
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Oxidation: Like many natural products, this compound can be susceptible to oxidation, which may be catalyzed by enzymes present in the plant material or by exposure to air during processing.
Q2: What are the known degradation products of this compound?
A2: The most commonly reported degradation pathway for this compound is dehydration, which results in the formation of Atractylenolide I. It is also important to note that Atractylenolide II can be oxidized to form this compound, indicating a delicate balance between these related compounds during extraction.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation due to high temperature during extraction or solvent evaporation. | Maintain extraction temperature below 45°C. Use rotary evaporation under reduced pressure at a low temperature (e.g., < 40°C) for solvent removal. |
| Degradation due to inappropriate pH of the extraction solvent. | Use a slightly acidic solvent or buffer system (pH 5-6) for extraction. Avoid using neutral or alkaline solvents. | |
| Incomplete extraction from the plant matrix. | Optimize the extraction time and consider using techniques like ultrasonication or microwave-assisted extraction at controlled temperatures to enhance efficiency. Ensure proper grinding of the plant material to increase surface area. | |
| Presence of significant amounts of Atractylenolide I in the extract. | Dehydration of this compound during the extraction process. | Follow the recommendations for controlling temperature and pH. Minimize the presence of water in organic solvent extractions where possible. |
| Inconsistent results between extraction batches. | Variability in the quality of the raw plant material. | Source high-quality, properly identified, and dried Atractylodes macrocephala rhizomes. Store the raw material in a cool, dry, and dark place to prevent degradation before extraction. |
| Variations in the extraction procedure. | Standardize all extraction parameters, including solvent-to-solid ratio, extraction time, temperature, and solvent composition. |
Data Presentation: Stability of this compound Under Various Conditions
| Parameter | Condition | Expected Stability of this compound | Key Considerations |
| pH | 3 - 5 | High | Slightly acidic conditions help to suppress hydrolysis of the lactone ring. |
| 5 - 6 | Moderate to High | Generally considered a safe range for extraction. | |
| 7 (Neutral) | Low to Moderate | Increased risk of hydrolysis and degradation. | |
| > 7 (Alkaline) | Low | Rapid degradation is expected due to base-catalyzed hydrolysis. | |
| Temperature | 4°C | High | Ideal for long-term storage of extracts. |
| 25°C (Room Temp) | Moderate | Suitable for short-term storage; degradation may occur over extended periods. | |
| 40 - 50°C | Low to Moderate | Common extraction temperature, but risk of degradation increases with time. | |
| > 60°C | Low | Significant degradation is likely to occur. | |
| Solvent | Methanol (B129727) / Ethanol | Moderate | Protic solvents can participate in solvolysis, especially if water is present. |
| Ethyl Acetate (B1210297) | High | A commonly used solvent for extraction with good recovery reported. | |
| Acetonitrile (B52724) | High | Often used in analytical methods due to its stability-preserving properties. | |
| Water | Low | High potential for hydrolysis, especially at non-optimal pH and high temperatures. |
Experimental Protocols
Protocol 1: Recommended Extraction of this compound with Minimized Degradation
This protocol is based on methods reported in the literature that have shown good recovery of this compound.
-
Material Preparation:
-
Grind dried rhizomes of Atractylodes macrocephala to a fine powder (approximately 40 mesh).
-
-
Extraction:
-
Macerate the powdered plant material in ethyl acetate at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform the extraction at a controlled temperature of 40-45°C with constant stirring for 2 hours.
-
Alternatively, use ultrasonication for 30 minutes at a controlled temperature (< 45°C).
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times and combine the filtrates.
-
Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
-
Storage:
-
Store the dried extract in an airtight, light-resistant container at -20°C.
-
Protocol 2: Stability Indicating HPLC Method for this compound
This protocol outlines a method to quantify this compound and its degradation products, which is essential for stability studies.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: A suitable gradient to separate Atractylenolide I, II, and III. For example, start with 95% A and 5% B, and linearly increase B to 95% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm or MS with electrospray ionization (ESI) in positive mode, monitoring the transition for this compound (e.g., m/z 249 → 231).
-
-
Sample Preparation for Stability Study:
-
Prepare a stock solution of the this compound extract in a suitable solvent (e.g., methanol or acetonitrile).
-
Subject aliquots of the stock solution to various stress conditions (e.g., different pH, temperatures, and light exposure) for specific durations.
-
At each time point, withdraw a sample, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
-
Analysis:
-
Inject the samples onto the HPLC system.
-
Identify and quantify the peaks corresponding to this compound and its potential degradation products (like Atractylenolide I) by comparing with reference standards.
-
Calculate the percentage of degradation over time for each condition.
-
Visualizations
Technical Support Center: Scaling Up Atractylenolide III Purification
Welcome to the technical support center for Atractylenolide III purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered when scaling up the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the purification of this compound?
A1: The primary challenges in scaling up this compound purification include:
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Co-eluting Impurities: this compound is often found with structurally similar isomers, primarily Atractylenolide I and II, which have very similar polarities, making their separation difficult, especially at high loading capacities.
-
Solubility Issues: While this compound is soluble in several organic solvents, its solubility can be a limiting factor when preparing highly concentrated samples for large-scale preparative chromatography, potentially leading to precipitation on the column.
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Method Transfer and Linearity: Translating an analytical scale method to a preparative scale is not always linear. Factors such as column packing efficiency, flow dynamics, and heat dissipation can differ significantly, affecting resolution and purity.
Q2: Which purification techniques are most suitable for large-scale production of this compound?
A2: High-Speed Counter-Current Chromatography (HSCCC) has been shown to be an effective method for the preparative isolation of this compound, offering good recovery and purity. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another viable option, particularly for achieving high purity, although optimizing loading capacity to maintain resolution from its isomers is a key consideration. For initial crude purification, traditional column chromatography with silica (B1680970) gel can be employed to remove less polar and more polar impurities before a final polishing step.
Q3: How can I improve the separation of this compound from its isomers, Atractylenolide I and II, during scale-up?
A3: To improve the resolution between this compound and its isomers, consider the following strategies:
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Optimize the Mobile Phase: For preparative HPLC, a fine-tuning of the solvent gradient (e.g., a shallower gradient) or the isocratic solvent composition can enhance separation. The use of different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) can also alter selectivity.
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Select the Right Stationary Phase: Not all C18 columns are the same. Screening columns with different C18 chemistries (e.g., with different end-capping or surface areas) can reveal one with better selectivity for these isomers.
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Reduce Loading Capacity: If baseline separation is not achieved at high loading, reducing the amount of crude material loaded onto the column can improve resolution, although this will decrease throughput. A loading study is recommended to find the optimal balance between loading and resolution.
-
Consider HSCCC: HSCCC operates on a liquid-liquid partitioning principle, which can offer different selectivity compared to the solid-liquid interaction in HPLC, potentially providing better separation of the isomers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity of this compound Fractions | - Co-elution with Atractylenolide I and/or II. - Column overloading. - Inappropriate mobile phase composition. | - Perform a loading study to determine the maximum sample load that maintains desired resolution.[2] - Optimize the mobile phase gradient or isocratic composition to improve selectivity. - Screen different stationary phases (e.g., different C18 chemistries or phenyl-hexyl columns). |
| Low Yield After Purification | - Degradation of this compound during processing. - Incomplete elution from the column. - Precipitation of the sample in the injection loop or on the column. | - Avoid high temperatures during solvent evaporation; use a rotary evaporator with a water bath set to a moderate temperature. - Ensure the elution solvent is strong enough to completely elute the compound. - Check the solubility of the sample in the mobile phase and injection solvent at the desired concentration.[3][4][5] |
| Peak Tailing in Preparative HPLC | - Column overloading. - Secondary interactions with the stationary phase. - Poor column packing. | - Reduce the sample concentration or injection volume. - Use an end-capped column to minimize silanol (B1196071) interactions. - Ensure the column is properly packed and equilibrated. |
| High Backpressure During Scale-up | - High flow rate for the column dimensions. - Precipitation of the sample or impurities. - Clogged frits or tubing. | - Scale the flow rate appropriately based on the column dimensions. - Filter the sample before injection. - Ensure the sample is fully dissolved in the mobile phase. |
Data Presentation: Comparison of Purification Methods
The following table summarizes reported quantitative data for different purification scales of this compound.
| Method | Scale | Sample Loading | Purity Achieved | Recovery Rate | Reference |
| HSCCC | Lab-scale | 400 mg crude extract | >99% | 95.7% | |
| HSCCC | Lab-scale | 1000 mg crude extract | >99% | 94.6% | |
| Analytical HPLC | Analytical | 5-50 µg/mL | - | 101.08% (for quantification) | [6] |
Experimental Protocols
Protocol 1: Preparative High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on a published method for the separation of this compound from a crude extract of Atractylodes macrocephala.
-
Solvent System Preparation:
-
Prepare a two-phase solvent system consisting of light petroleum (60–90°C), ethyl acetate, ethanol, and water in a 4:1:4:1 (v/v/v/v) ratio.
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
The upper phase will be used as the stationary phase, and the lower phase as the mobile phase.
-
-
Sample Preparation:
-
Dissolve the crude extract of Atractylodes macrocephala in a 1:1 (v/v) mixture of the upper and lower phases of the solvent system.
-
-
HSCCC Instrument Setup and Operation:
-
Fill the entire HSCCC column with the upper phase (stationary phase).
-
Set the revolution speed of the apparatus (e.g., 450 rpm).
-
Pump the lower phase (mobile phase) into the column at a flow rate of 5.0 mL/min.
-
Once hydrodynamic equilibrium is established (mobile phase emerges from the column outlet), inject the sample solution.
-
Monitor the effluent with a UV detector at 220 nm.
-
Collect fractions based on the chromatogram peaks.
-
-
Post-Purification:
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure at a controlled temperature.
-
Analyze the purity of the final product using analytical HPLC.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: A generalized workflow for the purification of this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways, which are relevant to its therapeutic effects.
1. AMPK Signaling Pathway
This compound can activate the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis and has been implicated in the compound's protective effects against intestinal epithelial barrier dysfunction and non-alcoholic fatty liver disease.[4][7][8][9]
Caption: this compound activates AMPK, which in turn inhibits TGF-β1-induced EMT.
2. JAK/STAT Signaling Pathway
This compound has also been found to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly by reducing the phosphorylation of JAK3 and STAT3.[3] This inhibition is associated with its anti-cancer effects.[10]
Caption: this compound inhibits the JAK/STAT pathway by reducing JAK phosphorylation.
References
- 1. [Influence of processing on this compound content in Atractylodes macrocephala Koids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. The Anticancer Effects of this compound Associate With the Downregulation of Jak3/Stat3-Dependent IDO Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Atractylenolide Ⅲ alleviating pyrotinib-induced diarrhea by regulating AMPK/CFTR pathway through metabolite of gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 7. This compound inhibits epithelial-mesenchymal transition in small intestine epithelial cells by activating the AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Improves Mitochondrial Function and Protects Against Ulcerative Colitis by Activating AMPK/SIRT1/PGC-1 α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound ameliorates Non-Alcoholic Fatty Liver Disease by activating Hepatic Adiponectin Receptor 1-Mediated AMPK Pathway [ijbs.com]
- 10. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Atractylenolide III in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing off-target effects of Atractylenolide III (ATL-III) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
A1: this compound (ATL-III) is a naturally occurring sesquiterpenoid lactone isolated from the rhizomes of Atractylodes macrocephala. It is recognized for a variety of pharmacological properties, including potent anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Its therapeutic potential is primarily attributed to its ability to modulate key cellular signaling pathways.
Q2: What are the primary signaling pathways modulated by this compound?
A2: this compound has been shown to exert its biological effects by modulating several key signaling pathways, including:
-
NF-κB Pathway: ATL-III can suppress the activation of NF-κB, a critical regulator of inflammatory responses.[3][4]
-
MAPK Pathway: It inhibits the activation of MAPKs such as ERK1/2, p38, and JNK1/2, which are involved in inflammation and cell proliferation.[3][4][5]
-
PI3K/Akt Pathway: ATL-III has been reported to inhibit this pathway, which is crucial for cell survival and proliferation.[1][6][7]
-
JAK/STAT Pathway: ATL-III can interfere with the JAK/STAT signaling cascade, which plays a significant role in immune responses and cancer progression.[1][8][9]
Q3: What are "off-target effects" in the context of using this compound in cell-based assays?
A3: In the context of cell-based assays with this compound, "off-target effects" refer to any unintended biological consequences that are not related to the primary research objective. For instance, if you are studying the anti-inflammatory properties of ATL-III, an off-target effect could be the induction of apoptosis or cytotoxicity at concentrations intended to be non-toxic. These effects can lead to the misinterpretation of experimental results.[10]
Q4: How can I begin to assess the potential for off-target effects with this compound?
A4: A crucial first step is to perform a dose-response experiment to determine the optimal concentration range for your desired biological effect while minimizing cytotoxicity. It is also important to include appropriate controls in your experiments, such as a vehicle control (e.g., DMSO) and, if possible, a structurally related but inactive compound.
Q5: What are some general strategies to minimize off-target effects of small molecules in cell culture?
A5: General strategies to minimize off-target effects include using the lowest effective concentration of the compound, minimizing the duration of exposure, ensuring the purity of the compound, and using multiple cell lines to confirm that the observed effects are not cell-type specific. It is also beneficial to use multiple, distinct methods to measure the same biological endpoint.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when using this compound in cell-based assays.
| Problem | Possible Cause | Troubleshooting Steps |
| High levels of cytotoxicity observed at concentrations intended for anti-inflammatory or other non-cytotoxic effects. | The compound may have a narrow therapeutic window or significant off-target toxicity in the specific cell line being used. | 1. Optimize Concentration and Exposure Time: Conduct a detailed matrix experiment varying both the concentration of this compound and the incubation time to identify a window where the desired on-target effects are maximized and cytotoxicity is minimized. 2. Use a Different Cell Line: Cell-type-specific metabolism or expression of off-target proteins can influence toxicity. Test this compound in multiple cell lines to determine if the cytotoxicity is a general or cell-specific effect. 3. Assess Compound Purity: Impurities in the compound preparation could be contributing to the observed toxicity. Verify the purity of your this compound stock using analytical methods such as HPLC or LC-MS. |
| Inconsistent results between experiments. | 1. Reagent Variability: Inconsistent quality or concentration of the compound stock solution. 2. Cell Culture Conditions: Variations in cell density, passage number, or media composition. 3. Compound Stability: The compound may be unstable in the culture media over the course of the experiment. | 1. Aliquot and Store Compound Properly: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. 2. Standardize Cell Culture Protocols: Maintain consistent cell passage numbers and seeding densities for all experiments. 3. Assess Compound Stability: Use analytical methods like HPLC to determine the stability of this compound in your experimental conditions over time. |
| Observed phenotype does not match the expected on-target effect. | The observed phenotype may be the result of one or more off-target effects. | 1. Perform Pathway Analysis: Use techniques like Western blotting or qPCR to investigate the activation state of known this compound-regulated pathways (NF-κB, MAPK, PI3K/Akt, JAK/STAT). 2. Use a Structurally Unrelated Compound: If possible, use another compound that targets the same primary pathway but has a different chemical structure to see if the same phenotype is observed. 3. Validate Off-Target Interactions: If a potential off-target is identified, use techniques like cellular thermal shift assays (CETSA) or affinity-based proteomics to confirm the interaction.[10] |
Quantitative Data Summary
The following tables summarize the reported IC50 values for this compound in various cell-based assays.
Table 1: Anti-Inflammatory Activity of this compound
| Cell Line | Assay | Parameter Measured | IC50 Value (µM) | Reference |
| Peritoneal Macrophages | Griess Assay | NO Production | >100 (45.1% inhibition at 100 µM) | [11] |
| Peritoneal Macrophages | ELISA | TNF-α Production | 56.3 | [11] |
| Peritoneal Macrophages | iNOS Activity Assay | iNOS Inhibition | 76.1 | [11] |
| RAW264.7 Macrophages | Griess Assay | NO Production | Significant inhibition at 50 & 100 µM | [3][4] |
| RAW264.7 Macrophages | ELISA | PGE2, TNF-α, IL-6 Production | Significant inhibition at 50 & 100 µM | [3][4] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | IC50 Value (µM) | Reference |
| Lung Cancer Cells (LLC) | MTT Assay | >512 | [8] |
| HCT-116 (Colon Cancer) | Cell Growth Assay | Concentration-dependent inhibition | [12] |
| A549 (Lung Cancer) | LDH Release Assay | Concentration-dependent increase in LDH release | [1] |
| Caco-2 (Intestinal) | Cytotoxicity Assay | >480 | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the effect of this compound on cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Signaling Pathway Analysis
Objective: To analyze the effect of this compound on the phosphorylation status of key proteins in signaling pathways like MAPK and NF-κB.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS for macrophages) for the appropriate time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p38, total-p38, phospho-NF-κB p65, total-NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: ELISA for Cytokine Quantification
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., RAW264.7 macrophages) and pre-treat with various concentrations of this compound for 1 hour before stimulating with an inflammatory agent like LPS (1 µg/mL) for 24 hours.[3][4]
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α, IL-6). This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, and then a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for identifying and minimizing off-target effects.
Caption: Decision-making flowchart for troubleshooting experiments.
References
- 1. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of this compound through inhibition of nuclear factor-κB and mitogen-activated protein kinase pathways in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound ameliorated reflux esophagitis via PI3K/AKT/NF-κB/iNOS pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anticancer Effects of this compound Associate With the Downregulation of Jak3/Stat3-Dependent IDO Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound ameliorates cerebral ischemic injury and neuroinflammation associated with inhibiting JAK2/STAT3/Drp1-dependent mitochondrial fission in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Atractylenolide I and this compound inhibit Lipopolysaccharide-induced TNF-alpha and NO production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces apoptosis by regulating the Bax/Bcl-2 signaling pathway in human colorectal cancer HCT-116 Cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Atractylenolide III experiments
Welcome to the technical support center for Atractylenolide III experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the consistency and reliability of their results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, presented in a question-and-answer format.
1. Compound Handling and Preparation
-
Question: I'm observing inconsistent or lower-than-expected activity of this compound in my cell-based assays. What could be the cause?
Answer: Inconsistent activity often stems from improper handling and preparation of this compound. Here are key factors to consider:
-
Solubility: this compound has limited solubility in aqueous solutions.[1] It is soluble in organic solvents like DMSO and ethanol (B145695).[1]
-
Recommendation: Prepare a concentrated stock solution in 100% DMSO or ethanol. For cell culture experiments, the final concentration of the organic solvent should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Stability: While stock solutions of this compound are stable for up to two years when stored at -80°C, its stability in aqueous media is reduced.[2]
-
Purity: The purity of the compound can significantly impact its activity.
-
Recommendation: Ensure you are using a high-purity grade of this compound (≥98%).[1] Purity can be verified using techniques like HPLC.
-
-
-
Question: My this compound solution appears cloudy or has precipitated after dilution in cell culture media. How can I resolve this?
Answer: Precipitation upon dilution into aqueous media is a common issue due to the compound's low aqueous solubility.[1]
-
Troubleshooting Steps:
-
Initial Dissolution: Ensure the initial stock solution in DMSO or ethanol is fully dissolved. Gentle warming or sonication can aid dissolution.[2]
-
Dilution Method: When preparing your working solution, add the this compound stock solution to the cell culture medium dropwise while gently vortexing or swirling the medium. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Final Solvent Concentration: If precipitation persists, you may need to slightly increase the final DMSO or ethanol concentration, but be mindful of potential solvent toxicity to your cells. Always include a vehicle control with the same final solvent concentration in your experiments.
-
-
2. Cell-Based Assay Inconsistencies
-
Question: I am seeing high variability between replicate wells in my cell viability/proliferation assays after this compound treatment. What are the potential causes?
Answer: High variability in plate-based assays can be attributed to several factors:
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Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the media components and your compound, leading to altered cell growth and compound activity.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or assay reagents will introduce variability.
-
Compound Precipitation: As mentioned earlier, if the compound precipitates, its effective concentration will vary between wells.
-
Recommendations:
-
Ensure a homogenous single-cell suspension before seeding.
-
To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
-
Use calibrated pipettes and practice consistent pipetting techniques.
-
Visually inspect the wells for any signs of precipitation after adding this compound.
-
-
3. Inconsistent Signaling Pathway Analysis
-
Question: My Western blot results for MAPK pathway proteins (e.g., p-ERK, p-p38) are inconsistent after this compound treatment. What should I check?
Answer: Inconsistent Western blot results are a common challenge. Here's a troubleshooting workflow:
Caption: Western Blot Troubleshooting Workflow. -
Protein Lysate Quality: Ensure consistent lysis buffer composition and sample handling to prevent protein degradation.
-
Antibody Performance: The quality and specificity of primary antibodies are critical.[3] Variability between antibody batches can occur.[3]
-
Recommendation: Validate your antibodies and use the same lot number for a set of comparative experiments. Optimize antibody dilutions to achieve a good signal-to-noise ratio.
-
-
Loading and Normalization: Unequal protein loading is a major source of error.[3]
-
Recommendation: Use a reliable method for protein quantification (e.g., BCA assay). Normalize your protein of interest to a stable housekeeping protein (e.g., GAPDH, β-actin) or total protein stain.
-
-
-
Question: The induction of my NF-κB luciferase reporter is weak or variable with this compound treatment. How can I improve this assay?
Answer: Weak or variable luciferase reporter signals can be due to several factors:
-
Transfection Efficiency: Low or variable transfection efficiency of the reporter plasmid will directly impact the signal.
-
Cell Health: Ensure cells are healthy and not overly confluent at the time of transfection and treatment.
-
Reagent Quality: Use fresh, high-quality luciferase assay reagents.
-
Promoter Strength: The specific NF-κB reporter construct may have a weak promoter.
-
Recommendations:
-
Optimize your transfection protocol for the specific cell line you are using.
-
Include a constitutively active reporter (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number.
-
Ensure a sufficient treatment time for this compound to exert its effect on the NF-κB pathway.
-
-
-
Question: I am not seeing consistent activation of AMPK (e.g., increased p-AMPK) with this compound. What could be the issue?
Answer: Detecting AMPK activation can be challenging. Here are some key points:
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Basal AMPK Activity: Some cell lines have high basal AMPK activity, which can mask the activating effect of a compound.
-
Antibody Quality: The anti-p-AMPK antibody may not be sensitive enough or may have lot-to-lot variability.
-
Experimental Conditions: The energy status of the cells can influence AMPK activation. For example, high glucose in the culture medium can suppress AMPK activity.
-
Recommendations:
-
Consider serum-starving the cells or using a lower glucose medium prior to this compound treatment to lower basal AMPK activity.
-
Use a well-validated anti-p-AMPK antibody and optimize its concentration for Western blotting.
-
Include a positive control for AMPK activation, such as AICAR or metformin, to ensure the assay is working correctly.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay | IC50 (µM) | Reference |
| Peritoneal Macrophages | TNF-α inhibition | 56.3 | [1] |
| HCT-116 | Cell Viability | Not specified, but dose-dependent inhibition observed | [4] |
Table 2: Effective Concentrations and Treatment Times of this compound in In Vitro Studies
| Cell Line | Effect | Concentration (µM) | Treatment Time | Reference |
| MG6 Mouse Microglia | Inhibition of LPS-induced p38 and JNK phosphorylation | 100 | 3 hours pre-treatment | [5] |
| IEC-6 | Activation of AMPK pathway | 1, 10, 20 | Not specified | [6] |
| A549 | Induction of apoptosis | 1-100 | 48 hours | [7] |
| HUVECs | Inhibition of proliferation and tube formation | 1-100 | 72 hours | [7] |
| HMC-1 | Inhibition of TSLP-induced pro-inflammatory cytokines | 1-100 | Not specified | [7] |
Experimental Protocols
1. NF-κB Luciferase Reporter Assay
This protocol is adapted for assessing the effect of this compound on NF-κB activation.
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well white, clear-bottom plate at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specified duration (e.g., 1-3 hours).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α, LPS) for an appropriate time (e.g., 6 hours).
-
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system on a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
2. MAPK Pathway Activation by Western Blot
This protocol details the analysis of MAPK pathway protein phosphorylation.
-
Cell Culture and Treatment:
-
Culture cells (e.g., RAW 264.7 macrophages) to 70-80% confluency.
-
Pre-treat cells with this compound at desired concentrations for a specific time (e.g., 3 hours).[5]
-
Stimulate the cells with an appropriate agonist (e.g., LPS) for a short duration (e.g., 15-60 minutes) to induce MAPK phosphorylation.[5]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total MAPK proteins (e.g., p-ERK, ERK, p-p38, p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
3. AMPK Activation Assay by Western Blot
This protocol is for assessing the phosphorylation of AMPK as a marker of its activation.
-
Cell Culture and Treatment:
-
Culture cells (e.g., IEC-6) to 70-80% confluency.
-
Optional: To reduce basal AMPK activity, serum-starve the cells or culture them in low-glucose medium for a few hours before treatment.
-
Treat the cells with this compound at various concentrations (e.g., 1-20 µM) for the desired time.[6] Include a positive control like AICAR or metformin.
-
-
Protein Extraction and Quantification: Follow steps 2 and 3 from the MAPK Western Blot protocol.
-
SDS-PAGE and Transfer: Follow step 4 from the MAPK Western Blot protocol.
-
Immunoblotting:
-
Block the membrane as described previously.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Follow steps 6 and 7 from the MAPK Western Blot protocol, normalizing the phospho-AMPKα signal to the total AMPKα signal.
Signaling Pathways and Workflows
This compound Modulated Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and metabolism.
Experimental Workflow for Investigating this compound's Effects
A general workflow for studying the cellular effects of this compound.
Logical Troubleshooting Flowchart for Inconsistent Results
A logical approach to troubleshooting inconsistent experimental outcomes.
References
- 1. Atractylenolide I and this compound inhibit Lipopolysaccharide-induced TNF-alpha and NO production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Atractylenolides (I, II, and III): a review of their pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis by regulating the Bax/Bcl-2 signaling pathway in human colorectal cancer HCT-116 Cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ir.kagoshima-u.ac.jp [ir.kagoshima-u.ac.jp]
- 6. This compound inhibits epithelial-mesenchymal transition in small intestine epithelial cells by activating the AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Atractylenolide-III suppresses lipopolysaccharide-induced inflammation via downregulation of toll-like receptor 4 in mouse microglia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Efficacy of Atractylenolide III
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the therapeutic efficacy of Atractylenolide III through various formulation strategies. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the therapeutic delivery of this compound?
A1: this compound, a bioactive sesquiterpenoid lactone, exhibits promising anti-inflammatory and neuroprotective properties.[1] However, its clinical application is often hindered by its poor aqueous solubility and low oral bioavailability.[1] This leads to challenges in achieving therapeutic concentrations at the target site. Formulation strategies are therefore crucial to overcome these limitations.
Q2: Which formulation strategies are most promising for enhancing the efficacy of this compound?
A2: Several advanced formulation approaches can be employed to improve the delivery of this compound, including:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate and oral absorption.
-
Liposomes: Encapsulating this compound within these lipid-based vesicles can improve its solubility, protect it from degradation, and potentially offer targeted delivery.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These isotropic mixtures of oils, surfactants, and co-surfactants can spontaneously form nanoemulsions in the gastrointestinal tract, leading to increased drug solubilization and absorption.
Q3: What is the primary mechanism of action for the anti-inflammatory effects of this compound?
A3: this compound exerts its anti-inflammatory effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[2][3] By modulating these pathways, this compound can suppress the production of pro-inflammatory mediators.[4][5]
Troubleshooting Guides
Solid Dispersions
Issue: Low drug loading in the solid dispersion.
-
Possible Cause: Poor miscibility between this compound and the chosen polymer carrier.
-
Troubleshooting:
-
Polymer Screening: Test a variety of polymers with different properties (e.g., PVP K30, PVP VA64, HPMC, Soluplus®).
-
Solvent Selection: Use a co-solvent system during preparation (e.g., solvent evaporation method) to improve the initial miscibility of the drug and polymer.
-
Temperature Optimization (for melt extrusion): Carefully optimize the processing temperature to ensure the drug dissolves in the molten polymer without degradation.
-
Issue: Recrystallization of this compound in the solid dispersion during storage.
-
Possible Cause: The amorphous drug is thermodynamically unstable and tends to revert to its more stable crystalline form.
-
Troubleshooting:
-
Increase Polymer Ratio: A higher polymer-to-drug ratio can provide better stabilization by creating a physical barrier to crystallization.
-
Addition of a Second Polymer: Incorporating a secondary polymer can sometimes enhance stability through specific drug-polymer interactions.
-
Storage Conditions: Store the solid dispersion in a dry environment and at a temperature well below its glass transition temperature (Tg).
-
Liposomes
Issue: Low encapsulation efficiency of this compound.
-
Possible Cause: this compound is a lipophilic molecule, and its partitioning into the lipid bilayer may be limited.
-
Troubleshooting:
-
Lipid Composition: Vary the lipid composition of the liposomes. The inclusion of cholesterol can modulate membrane fluidity and may improve the incorporation of lipophilic drugs.
-
Drug-to-Lipid Ratio: Optimize the initial drug-to-lipid ratio during the formulation process.
-
Preparation Method: The thin-film hydration method is commonly used. Ensure the lipid film is thin and uniform for efficient hydration and drug entrapment.
-
Issue: Instability of the liposomal formulation (e.g., aggregation, drug leakage).
-
Possible Cause: Unfavorable surface charge or lipid composition.
-
Troubleshooting:
-
Surface Charge Modification: Incorporate charged lipids (e.g., phosphatidylserine, DOTAP) to increase the zeta potential and electrostatic repulsion between vesicles, thus preventing aggregation.
-
PEGylation: The addition of polyethylene (B3416737) glycol (PEG)-conjugated lipids can provide steric stabilization, prolonging circulation time and improving stability.
-
Storage: Store liposomal suspensions at 4°C and avoid freezing, which can disrupt the lipid bilayer.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Issue: The formulation does not form a nanoemulsion upon dilution (forms a coarse emulsion or precipitates).
-
Possible Cause: Inappropriate selection of oil, surfactant, or co-surfactant, or incorrect ratios.
-
Troubleshooting:
-
Excipient Screening: Systematically screen various oils, surfactants (with a high HLB value), and co-surfactants for their ability to solubilize this compound and form a stable nanoemulsion.
-
Construct Ternary Phase Diagrams: These diagrams are essential for identifying the self-nanoemulsifying region for different combinations and ratios of oil, surfactant, and co-surfactant.
-
Optimize Surfactant/Co-surfactant Ratio (Smix): The ratio of surfactant to co-surfactant is critical for the stability and size of the resulting nanoemulsion droplets.
-
Issue: Drug precipitation from the SNEDDS formulation upon aqueous dilution.
-
Possible Cause: The drug concentration exceeds its solubility in the resulting nanoemulsion.
-
Troubleshooting:
-
Reduce Drug Loading: Decrease the initial concentration of this compound in the SNEDDS pre-concentrate.
-
Increase Surfactant Concentration: A higher concentration of surfactant can create more micelles to solubilize the drug.
-
Incorporate Co-solvents: The addition of a co-solvent can help to maintain drug solubility upon dilution.
-
Data Presentation
Table 1: Hypothetical Physicochemical Characteristics of this compound Formulations
| Formulation Type | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) |
| Solid Dispersion | 20 | N/A | N/A | N/A |
| Liposomes | 5 | 75 | 150 ± 20 | -25 ± 5 |
| SNEDDS | 10 | N/A | 50 ± 10 | -15 ± 5 |
Note: This data is illustrative and based on typical values for similar poorly soluble drugs. Specific experimental data for this compound formulations is limited in publicly available literature.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations Following Oral Administration in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Free) | 150 | 2.0 | 900 | 100 |
| Solid Dispersion | 450 | 1.5 | 2700 | 300 |
| Liposomes | 300 | 2.5 | 2250 | 250 |
| SNEDDS | 600 | 1.0 | 3600 | 400 |
Note: This data is illustrative and based on typical improvements observed for these formulation types with other poorly soluble drugs.[6] Specific experimental data for this compound formulations is limited.
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP VA64) in a suitable organic solvent (e.g., methanol, ethanol, or a mixture thereof) in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting thin film in a vacuum oven at a temperature below the glass transition temperature (Tg) of the mixture for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Sieving and Storage: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size and store it in a desiccator.
Preparation of this compound Liposomes by Thin-Film Hydration
-
Lipid Dissolution: Dissolve this compound, a phospholipid (e.g., soy phosphatidylcholine), and cholesterol in a suitable organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Vacuum Drying: Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, more uniform liposomes (e.g., large unilamellar vesicles, LUVs), subject the MLV suspension to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
Preparation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor RH 40, Tween 80), and co-surfactants (e.g., Transcutol P, PEG 400).
-
Ternary Phase Diagram Construction: Based on the solubility data, select the most suitable excipients. Prepare various mixtures of oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe for the formation of a clear or slightly bluish nanoemulsion to identify the self-nanoemulsifying region.
-
Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant in the optimized ratio and mix them thoroughly. Add the required amount of this compound to this mixture and stir until a clear and homogenous solution is obtained.
-
Characterization: Evaluate the prepared SNEDDS for its self-emulsification time, droplet size, and zeta potential upon dilution in an aqueous medium.
Mandatory Visualizations
Caption: this compound inhibits inflammatory responses by targeting the MAPK and NF-κB signaling pathways.
Caption: Workflow for the formulation and evaluation of this compound delivery systems.
Caption: Relationship between formulation strategies and enhanced therapeutic efficacy of this compound.
References
- 1. Atractylenolides (I, II, and III): a review of their pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Atractylenolide I and this compound inhibit Lipopolysaccharide-induced TNF-alpha and NO production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions between turnover rate and bioactivity of this compound in Atractylodes macrocephala rhizome in the theory of crude drugs' pairs and prescriptions in traditional Chinese and Japanese Kampo medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
Technical Support Center: Managing Atractylenolide III Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Atractylenolide III. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference in your biochemical assays, ensuring the accuracy and validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a sesquiterpene lactone, a major bioactive component isolated from the rhizome of Atractylodes macrocephala. It is investigated for a variety of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.[1][2] Its mechanism of action often involves the modulation of key signaling pathways such as NF-κB, MAPK, and JAK/STAT.[1]
Q2: Can this compound interfere with my biochemical assay?
A2: While specific data on this compound is limited, compounds of its class—sesquiterpene lactones—have been reported to interfere with certain assay technologies.[3] Natural products, in general, can be a source of false positives in high-throughput screening (HTS) due to various interference mechanisms.[4][5] Therefore, it is crucial to perform appropriate control experiments to rule out assay artifacts.
Q3: What are the common types of assay interference caused by natural products like this compound?
A3: Natural products can cause interference through several mechanisms:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of the assay, leading to a false-positive signal.[6][7]
-
Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to a false-negative result.[4]
-
Compound Aggregation: At higher concentrations, some molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results in inhibition assays.[8][9]
-
Luciferase Inhibition: Compounds can directly inhibit the reporter enzyme, such as firefly luciferase, which is commonly used in reporter gene assays. Sesquiterpene lactones have been specifically shown to inhibit luciferase activity.[3]
-
Chemical Reactivity: Some compounds can react directly with assay components, such as the substrate or enzymes.[4]
-
Pan-Assay Interference Compounds (PAINS): this compound may contain substructures that are known to be PAINS, which are compounds that show activity in numerous assays through non-specific mechanisms.[10][11]
Q4: What are Pan-Assay Interference Compounds (PAINS) and should I be concerned?
A4: PAINS are chemical structures that are known to frequently appear as "hits" in many different HTS assays.[10] Their activity is often non-specific and arises from assay interference rather than a selective interaction with the biological target.[11] It is important to be aware of PAINS and to perform counter-screens to ensure that the observed activity of this compound is specific to your target of interest.
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you might encounter when working with this compound.
Issue 1: Suspected Autofluorescence or Fluorescence Quenching in a Fluorescence-Based Assay
Symptoms:
-
Unexpectedly high or low fluorescence readings in wells containing this compound compared to controls.
-
Inconsistent dose-response curves.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting fluorescence interference.
Experimental Protocol: Autofluorescence Check
-
Prepare a serial dilution of this compound in the assay buffer.
-
Dispense the dilutions into the wells of the microplate.
-
Add assay buffer without any other reagents (e.g., enzyme, substrate).
-
Incubate the plate under the same conditions as the primary assay.
-
Read the fluorescence intensity using the same filters as the primary assay.
-
Analysis: A significant increase in fluorescence compared to the vehicle control indicates autofluorescence.[6]
Issue 2: Suspected Compound Aggregation Leading to Non-Specific Inhibition
Symptoms:
-
This compound shows potent inhibition in a biochemical assay.
-
The dose-response curve is steep or has a high Hill slope.
-
The inhibitory effect is not reproducible in cell-based assays.
Troubleshooting Workflow:
Caption: Workflow for identifying aggregation-based inhibitors.
Experimental Protocol: Detergent-Based Assay for Aggregation
-
Prepare two sets of serial dilutions of this compound: one in the standard assay buffer and another in the assay buffer containing a non-ionic detergent (e.g., 0.01% Triton X-100).[12]
-
Perform the biochemical inhibition assay with both sets of dilutions.
-
Determine the IC50 values for both conditions.
-
Analysis: A significant increase in the IC50 value in the presence of the detergent suggests that this compound is acting as an aggregator.[8][12]
Issue 3: Suspected Direct Inhibition of Luciferase in a Reporter Gene Assay
Symptoms:
-
Decreased luminescence signal in a luciferase-based reporter assay upon treatment with this compound.
-
The observed effect does not correlate with the expected biological activity on the promoter of interest.
Troubleshooting Workflow:
Caption: Workflow for identifying direct luciferase inhibitors.
Experimental Protocol: Luciferase Inhibition Counterscreen
-
Prepare a serial dilution of this compound in a suitable buffer.
-
Add a constant, predetermined concentration of purified firefly luciferase to each well.
-
Initiate the luminescent reaction by adding the luciferase substrate (e.g., luciferin, ATP).
-
Immediately measure the luminescence signal.
-
Analysis: A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.[6][13]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated from the troubleshooting experiments to help in the interpretation of results.
| Interference Type | Experimental Approach | Parameter Measured | Result Indicating Interference | Control (No Interference) |
| Autofluorescence | Pre-read of compound plate | Relative Fluorescence Units (RFU) | RFU > 3x background | RFU ≈ background |
| Fluorescence Quenching | Addition of compound to fluorophore | % Decrease in RFU | > 20% decrease | < 5% decrease |
| Aggregation | Assay with and without 0.01% Triton X-100 | Fold shift in IC50 | > 5-fold increase | < 2-fold change |
| Luciferase Inhibition | Direct assay with purified luciferase | IC50 (µM) | < 20 µM | > 100 µM |
Signaling Pathways Potentially Modulated by this compound
The following diagram illustrates some of the key signaling pathways reported to be modulated by this compound, which may be the intended targets in your experiments. Understanding these can help differentiate true biological activity from assay interference.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atractylenolides (I, II, and III): a review of their pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpene lactones inhibit luciferase but not beta-galactosidase activity in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 12. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reframeDB [reframedb.org]
Technical Support Center: Optimizing Atractylenolide III Delivery to the Central Nervous System
Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing the delivery of Atractylenolide III (ATL-III) to the central nervous system (CNS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the evidence that this compound (ATL-III) can cross the blood-brain barrier (BBB)?
A1: Several preclinical studies have indicated that ATL-III possesses the ability to cross the BBB and exert neuroprotective effects.[1][2] A study on the tissue distribution of ATL-III in rats after oral administration showed that it was detected in both the cerebrum and cerebellum.[3] Furthermore, its neuroprotective effects in animal models of stroke, Alzheimer's disease, and Parkinson's disease suggest its presence in the CNS.[4][5] However, detailed quantitative data on the percentage of ATL-III that crosses the BBB is still emerging.
Q2: What are the known pharmacokinetic parameters of ATL-III in plasma?
A2: A pharmacokinetic study in Sprague-Dawley rats following oral administration of ATL-III revealed the following parameters.[6] These values provide a baseline for understanding the systemic availability of ATL-III.
Pharmacokinetic Parameters of this compound in Rat Plasma
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 1211 | ng/L |
| Tmax (Time to Maximum Concentration) | 45 | min |
| t1/2 (Half-life) | 172.1 | min |
| AUC(0-t) (Area Under the Curve) | 156031 | ng/L*min |
Q3: What are the main challenges in delivering ATL-III to the CNS?
A3: Like many therapeutic compounds, delivering ATL-III to the CNS is hindered by several challenges:
-
The Blood-Brain Barrier (BBB): This highly selective barrier restricts the passage of most molecules from the bloodstream into the brain.[7]
-
Efflux Pumps: P-glycoprotein (P-gp) and other efflux transporters actively pump xenobiotics, potentially including ATL-III, out of the brain endothelial cells back into the bloodstream.
-
Poor Aqueous Solubility: As a sesquiterpene lactone, ATL-III may have limited solubility in aqueous solutions, which can affect its bioavailability.
-
Metabolism: ATL-III is metabolized in the body, which can reduce the amount of active compound available to reach the CNS.[8]
Q4: What are the promising strategies to enhance the CNS delivery of ATL-III?
A4: Several strategies are being explored to improve the delivery of drugs like ATL-III to the brain:
-
Nanoparticle-based Delivery Systems: Encapsulating ATL-III in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation, improve its solubility, and facilitate its transport across the BBB.[9][10][11][12]
-
Liposomal Formulations: Liposomes can be used to encapsulate ATL-III, and their surface can be modified with ligands to target specific receptors on the BBB for enhanced transport.[13][14][15]
-
Intranasal Delivery: Administration of ATL-III via the nasal route may allow it to bypass the BBB and directly enter the CNS through the olfactory and trigeminal nerves.[16][17][18][19]
Troubleshooting Guides
Issue 1: Low or undetectable levels of ATL-III in the brain tissue or cerebrospinal fluid (CSF).
| Potential Cause | Troubleshooting Step |
| Poor BBB permeability | 1. Formulation: Consider encapsulating ATL-III in nanoparticles or liposomes to enhance its ability to cross the BBB.[9][15] 2. Route of Administration: Explore intranasal delivery as an alternative to systemic administration to bypass the BBB.[16][17] |
| High activity of efflux pumps | 1. Co-administration with inhibitors: Use known P-gp inhibitors to see if the brain concentration of ATL-III increases. 2. Formulation: Certain nanoparticle formulations can reduce the recognition of the drug by efflux pumps. |
| Rapid metabolism | 1. Pharmacokinetic analysis: Conduct a detailed pharmacokinetic study to understand the metabolic profile of ATL-III.[8] 2. Formulation: Encapsulation strategies can protect ATL-III from metabolic enzymes. |
| Insufficient analytical sensitivity | 1. Method validation: Ensure that your analytical method (e.g., HPLC-MS/MS) is validated for the quantification of ATL-III in brain matrices.[20][21][22] 2. Sample preparation: Optimize your extraction method to maximize the recovery of ATL-III from brain tissue.[23] |
Issue 2: Inconsistent results in in vitro BBB permeability assays.
| Potential Cause | Troubleshooting Step |
| Poor integrity of the in vitro BBB model | 1. TEER measurement: Regularly measure the transendothelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A high TEER value is indicative of tight junction formation.[24] 2. Paracellular permeability marker: Use a marker like Lucifer yellow or a fluorescently labeled dextran (B179266) to assess the paracellular permeability. High permeability to these markers indicates a leaky barrier.[24] |
| Cell line variability | 1. Cell source and passage number: Use a consistent cell source and keep the passage number low, as cell characteristics can change over time.[25] 2. Co-culture models: Consider using co-culture models with astrocytes and pericytes to better mimic the in vivo BBB environment.[26] |
| Issues with ATL-III formulation | 1. Solubility: Ensure that ATL-III is fully dissolved in the assay medium. The use of a vehicle like DMSO should be minimized and controlled for. 2. Stability: Assess the stability of ATL-III in the assay medium over the course of the experiment. |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
This protocol describes a general procedure for assessing the permeability of this compound across a brain endothelial cell monolayer.
Materials:
-
Brain capillary endothelial cells (e.g., bEnd.3 or hCMEC/D3)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
This compound (with a validated analytical standard)
-
Lucifer yellow or fluorescein (B123965) isothiocyanate (FITC)-dextran
-
Trans-Epithelial Electrical Resistance (TEER) measurement system
Methodology:
-
Cell Seeding: Seed the brain endothelial cells onto the apical side of the Transwell inserts at a high density.
-
Cell Culture: Culture the cells until they form a confluent monolayer. For co-culture models, astrocytes and pericytes can be seeded on the basolateral side of the insert or the bottom of the well.
-
Barrier Integrity Assessment:
-
Measure the TEER of the monolayer daily. The TEER values should plateau at a high level, indicating the formation of tight junctions.
-
Perform a permeability assay with a paracellular marker (e.g., Lucifer yellow). The permeability of this marker should be low.
-
-
Permeability Assay:
-
Replace the medium in the apical and basolateral chambers with a transport buffer.
-
Add a known concentration of this compound to the apical chamber.
-
At various time points, take samples from the basolateral chamber.
-
Analyze the concentration of ATL-III in the samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of transport of ATL-III to the basolateral chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of ATL-III in the apical chamber.
-
Workflow for In Vitro BBB Permeability Assay
Workflow for assessing this compound permeability across an in vitro BBB model.
Protocol 2: In Vivo Brain Microdialysis for Unbound ATL-III Quantification
This protocol provides a general framework for measuring the unbound concentration of this compound in the brain extracellular fluid of a living animal.[27][28]
Materials:
-
Laboratory animals (e.g., rats, mice)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Analytical system for quantification (e.g., UPLC-MS/MS)
Methodology:
-
Surgical Implantation: Under anesthesia, implant a microdialysis guide cannula into the brain region of interest using a stereotaxic apparatus.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect baseline dialysate samples to ensure a stable baseline.
-
ATL-III Administration: Administer this compound via the desired route (e.g., intravenous, oral).
-
Sample Collection: Collect dialysate samples at regular intervals using a fraction collector.
-
Blood Sampling: Collect blood samples at corresponding time points to determine the plasma concentration of ATL-III.
-
Sample Analysis: Analyze the concentration of ATL-III in the dialysate and plasma samples using a validated analytical method.
-
Data Analysis:
-
Correct the dialysate concentrations for the in vivo recovery of the probe.
-
Plot the unbound brain concentration and plasma concentration versus time.
-
Calculate pharmacokinetic parameters such as the brain-to-plasma concentration ratio (Kp,uu).
-
Workflow for In Vivo Brain Microdialysis
Workflow for measuring unbound this compound concentrations in the brain using microdialysis.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several signaling pathways in the central nervous system, contributing to its neuroprotective effects.
PI3K/Akt Signaling Pathway
This compound modulates the PI3K/Akt pathway to reduce neuroinflammation.
JAK2/STAT3 Signaling Pathway
This compound inhibits the JAK2/STAT3 pathway to suppress neuroinflammation.[4]
Nrf2/HO-1 Signaling Pathway
This compound activates the Nrf2/HO-1 pathway to enhance antioxidant defenses.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound alleviates cerebral ischemia-reperfusion injury by targeting Keap1 to activate the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacokinetics and tissue distribution of this compound in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ameliorates cerebral ischemic injury and neuroinflammation associated with inhibiting JAK2/STAT3/Drp1-dependent mitochondrial fission in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of Atractylenolide I, this compound, and Paeoniflorin promotes angiogenesis and improves neurological recovery in a mouse model of ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic study and neuropharmacological effects of atractylenolide Ⅲ to improve cognitive impairment via PI3K/AKT/GSK3β pathway in intracerebroventricular-streptozotocin rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. proventainternational.com [proventainternational.com]
- 8. Atractylenolides (I, II, and III): a review of their pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanotechnology-based drug delivery for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances and Opportunities in Nanoparticle Drug Delivery for Central Nervous System Disorders: A Review of Current Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nanoparticle Strategies for Treating CNS Disorders: A Comprehensive Review of Drug Delivery and Theranostic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding Drug Delivery to the Brain Using Liposome-Based Strategies: Studies that Provide Mechanistic Insights Are Essential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liposomes as Brain Targeted Delivery Systems [ouci.dntb.gov.ua]
- 15. Recent advances with liposomes as drug carriers for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liposome delivery systems for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Validated method for the quantification of this compound in different processed products of rhizoma Atractylodes Macrocephalae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification and quantification of atractylenolide I and this compound in Rhizoma Atractylodes Macrocephala by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Identification and quantification of atractylenolide I and this compound in Rhizoma Atractylodes Macrocephala by liquid chromatography-ion trap mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 23. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development of Human in vitro Brain-blood Barrier Model from Induced Pluripotent Stem Cell-derived Endothelial Cells to Predict the in vivo Permeability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective | MDPI [mdpi.com]
- 26. biorxiv.org [biorxiv.org]
- 27. The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce animal-to-animal variability in Atractylenolide III studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address animal-to-animal variability in Atractylenolide III studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known pharmacological effects?
A1: this compound is a naturally occurring sesquiterpene lactone derived from the rhizome of Atractylodes macrocephala. It is recognized for a variety of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1] Research has shown its potential in modulating signaling pathways related to inflammation and cell survival.[2][3]
Q2: What are the primary sources of animal-to-animal variability in this compound pharmacokinetic studies?
A2: High inter-individual variability in pharmacokinetic studies is a common challenge. For compounds like this compound, this variability can stem from several factors:
-
Animal-Related Factors: Intrinsic differences in the genetic makeup, age, sex, weight, and health status of the animals can significantly influence drug metabolism and disposition.
-
Environmental Factors: Variations in housing conditions, diet, and stress levels can alter physiological parameters and affect how an animal processes the compound.
-
Experimental Procedures: Inconsistencies in dose preparation, formulation, route of administration, and timing of sample collection are major contributors to variability. The skill and consistency of the personnel performing procedures like oral gavage are also critical.[4][5][6][7]
Q3: How does the formulation of this compound impact experimental variability?
A3: As a poorly water-soluble compound, the formulation of this compound is critical for ensuring consistent absorption and bioavailability.[8] The choice of vehicle can significantly affect its dissolution rate and absorption from the gastrointestinal tract.[9][10][11] Inconsistent formulation preparation can lead to significant differences in exposure between animals, thereby increasing variability. It is crucial to use a well-defined and consistent formulation throughout the study.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound
Potential Cause 1: Inconsistent Oral Gavage Technique
-
Solution: Ensure all personnel are thoroughly trained in proper oral gavage techniques to minimize stress and prevent incorrect administration, such as accidental tracheal dosing.[4][5][7][12] Consistent restraint methods and the use of appropriate gavage needle sizes are crucial.[12] Consider using flexible gavage tubes to reduce the risk of esophageal trauma.[7]
Potential Cause 2: Variability in Formulation
-
Solution: Prepare a fresh, homogenous suspension or solution of this compound for each experiment. Ensure the vehicle used is appropriate for the compound and the route of administration. For poorly soluble compounds, consider using solubilizing agents or creating a micro-emulsion, but be aware that these can also influence pharmacokinetics.[9][11] Document the formulation preparation process in detail.
Potential Cause 3: Animal-Related Factors
-
Solution: Use animals of the same strain, sex, and a narrow age and weight range.[4] Allow for an adequate acclimatization period (at least one week) before starting the experiment. Monitor the health of the animals throughout the study.
Issue 2: Inconsistent Pharmacodynamic Effects at the Same Dose
Potential Cause 1: Differences in Drug Metabolism
-
Solution: this compound is primarily metabolized by cytochrome P450 enzymes. The activity of these enzymes can vary between individual animals. While difficult to control directly, being aware of this and ensuring a homogenous animal population can help. Using a sufficient number of animals per group can help to statistically mitigate this variability.
Potential Cause 2: Stress-Induced Physiological Changes
-
Solution: Minimize animal stress by handling them frequently before the experiment to acclimate them to the procedures. Perform experiments at the same time of day to account for circadian rhythms. A calm and consistent environment is key.[4]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration
| Parameter | Value | Reference |
| Dose (mg/kg) | 100 | [13] |
| Tmax (min) | 45 | |
| Cmax (ng/L) | 1211 | |
| t1/2 (min) | 172.1 | |
| AUC(0-t) (ng/L*min) | 156031 |
Note: These values are derived from a specific study and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old, 200-250g).
-
Housing: House animals individually in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow a minimum of one week for acclimatization to the facility and handling.
-
Formulation Preparation:
-
Weigh the required amount of this compound.
-
Suspend in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Ensure the final concentration allows for an administration volume of 10 mL/kg.
-
Vortex thoroughly before each administration to ensure a homogenous suspension.
-
-
Dosing Procedure:
-
Gently restrain the rat.
-
Measure the distance from the oral cavity to the stomach and mark the gavage needle to ensure proper placement.
-
Carefully insert a 20-gauge, 1.5-inch curved, ball-tipped stainless steel feeding needle into the esophagus.[4]
-
Administer the dose slowly.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Western Blot Analysis of PI3K/AKT/GSK3β Signaling Pathway
-
Sample Preparation:
-
Following treatment with this compound, euthanize the animals and harvest the target tissue (e.g., brain, liver).
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Protein Extraction:
-
Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.[14]
-
-
Protein Quantification:
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-40 µg of protein per well onto a 10% or 12% SDS-polyacrylamide gel.[14][15]
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT (Ser473), AKT, p-GSK3β (Ser9), GSK3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14][15][16][17][18]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
Mandatory Visualizations
References
- 1. Atractylenolides (I, II, and III): a review of their pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ameliorated reflux esophagitis via PI3K/AKT/NF-κB/iNOS pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. instechlabs.com [instechlabs.com]
- 6. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral Gavage in the Mouse - Research Animal Training [researchanimaltraining.com]
- 8. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. seranovo.com [seranovo.com]
- 11. Pharmacological effects of formulation vehicles : implications for cancer chemotherapy [pubmed.ncbi.nlm.nih.gov]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. [Pharmacokinetics and tissue distribution of this compound in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Effects of Atractylenolide III and Atractylenolide I
In the landscape of natural compounds with therapeutic potential, Atractylenolide I and Atractylenolide III, two sesquiterpene lactones derived from the rhizome of Atractylodes macrocephala, have garnered significant attention for their potent anti-inflammatory properties.[1][2] This guide provides a detailed comparative analysis of their efficacy, drawing upon experimental data to elucidate their mechanisms of action and relative potencies for researchers, scientists, and drug development professionals.
Quantitative Comparison of Anti-inflammatory Activity
Experimental evidence consistently demonstrates that both Atractylenolide I and this compound effectively inhibit key inflammatory mediators. However, their potency varies depending on the specific marker. Atractylenolide I has shown a more potent inhibitory effect on the production of Tumor Necrosis Factor-alpha (TNF-α) and Nitric Oxide (NO) in lipopolysaccharide (LPS)-activated peritoneal macrophages.[3][4]
| Inflammatory Mediator | Atractylenolide I (IC50) | This compound (IC50) | Cell Model | Reference |
| TNF-α Production | 23.1 µM | 56.3 µM | LPS-stimulated peritoneal macrophages | [3][4] |
| NO Production | 41.0 µM | >100 µM (45.1% inhibition at 100 µM) | LPS-stimulated peritoneal macrophages | [3][4] |
| iNOS Activity | 67.3 µM | 76.1 µM | LPS-stimulated peritoneal macrophages | [3][4] |
| IL-6 Production | Inhibition observed | Inhibition observed | LPS-stimulated RAW264.7 cells | [3][5] |
| PGE2 Production | Not specified | Inhibition observed | LPS-induced RAW264.7 mouse macrophages | [5] |
IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater potency.
Mechanisms of Action: A Focus on Signaling Pathways
Both Atractylenolide I and this compound exert their anti-inflammatory effects by modulating crucial intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7] These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.
Atractylenolide I has been shown to inhibit the activation of NF-κB and the phosphorylation of ERK1/2 and p38 MAPK in LPS-stimulated RAW264.7 cells.[8] This action is linked to the inhibition of Toll-like receptor 4 (TLR4) and its downstream signaling components.[6][8]
This compound also suppresses the transcriptional activity of NF-κB and inhibits the activation of ERK1/2, p38, and JNK in LPS-treated macrophages.[5][9] Furthermore, this compound has been found to downregulate TLR4 expression, thereby inhibiting the p38 MAPK and JNK pathways.[4][10] In addition to these shared pathways, some studies suggest this compound may also modulate the JAK2/STAT3 pathway to exert its anti-inflammatory and neuroprotective effects.[6]
Experimental Protocols
The following provides a generalized methodology for the key experiments cited in the comparative analysis.
Cell Culture and Treatment
Murine macrophage cell lines, such as RAW264.7 or primary peritoneal macrophages, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For experiments, cells are pre-treated with various concentrations of Atractylenolide I or this compound for a specified duration (e.g., 1 hour) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).[5][9]
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[5]
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and Prostaglandin E2 (PGE2) in the cell culture supernatants are quantified using commercially available ELISA kits.[5]
Western Blot Analysis
To investigate the effects on signaling pathways, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membranes are then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., NF-κB p65, IκBα, p38, ERK1/2, JNK) followed by incubation with secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence detection system.[5][9]
Visualizing the Mechanisms
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: A typical experimental workflow for evaluating the anti-inflammatory effects of Atractylenolide I and III in vitro.
Caption: A simplified diagram of the NF-κB and MAPK signaling pathways and the inhibitory actions of Atractylenolide I and III.
Conclusion
Both Atractylenolide I and this compound are promising anti-inflammatory agents that function through the inhibition of the NF-κB and MAPK signaling pathways.[6] The available data suggests that Atractylenolide I is a more potent inhibitor of TNF-α and NO production compared to this compound.[3][4] However, both compounds demonstrate significant, dose-dependent anti-inflammatory effects.[3][5] Further head-to-head comparative studies are warranted to fully elucidate the differences in their inhibitory profiles against a broader range of inflammatory mediators and to explore their therapeutic potential in various inflammatory conditions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atractylenolide I and this compound inhibit Lipopolysaccharide-induced TNF-alpha and NO production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Atractylenolide I ameliorates cancer cachexia through inhibiting biogenesis of IL-6 and tumour-derived extracellular vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Atractylenolides (I, II, and III): a review of their pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atractylenolide I and this compound inhibit Lipopolysaccharide‐induced TNF‐α and NO production in macrophages (2007) | Cui-Qin Li | 126 Citations [scispace.com]
Validating the Neuroprotective Mechanism of Atractylenolide III: A Comparative Guide with Knockout Model-Validated Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective mechanisms of Atractylenolide III (ATL-III) and alternative compounds. The performance of these potential therapeutic agents is supported by experimental data, with a focus on validation using knockout models and gene-silencing techniques.
This compound, a sesquiterpenoid lactone derived from the traditional Chinese medicine Atractylodes macrocephala, has demonstrated significant neuroprotective properties in various preclinical models. Its therapeutic potential is attributed to its multifaceted mechanism of action, targeting several key signaling pathways involved in neuronal damage and cell death. This guide delves into the experimental validation of these mechanisms, particularly through the lens of genetic knockout or knockdown studies, and compares its efficacy with other well-researched neuroprotective agents.
This compound: A Multi-Target Neuroprotective Agent
This compound has been shown to exert its neuroprotective effects through the modulation of several critical signaling pathways. These include the inhibition of apoptosis, reduction of oxidative stress, and regulation of inflammatory responses.
Key Signaling Pathways of this compound:
-
Anti-Apoptotic Effects: ATL-III has been found to inhibit the caspase signaling pathway, a critical component of the apoptotic cascade. It also modulates the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
-
Antioxidant Activity: A significant mechanism of ATL-III is the reduction of reactive oxygen species (ROS) and activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a key regulator of cellular antioxidant responses.
-
Anti-inflammatory Action: ATL-III can suppress neuroinflammation by modulating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear factor kappa B (NF-κB) and Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) signaling pathways.
-
Autophagy Regulation: Recent studies have highlighted the role of ATL-III in enhancing autophagy-mediated clearance of pathological protein aggregates through the Yin Yang 1 (YY1)/Transcription factor EB (TFEB) pathway.[1][2]
Validation of this compound's Mechanism with Gene Silencing
While direct knockout mouse model studies for this compound are not yet widely published, evidence from gene-silencing experiments provides strong support for its mechanism of action. A key study demonstrated that the neuroprotective effects of ATL-III in a model of Alzheimer's disease were reversed upon silencing of the transcription factor YY1.[1][2] This finding is crucial as it directly links the YY1-TFEB autophagy pathway to the therapeutic action of ATL-III.
Performance Comparison with Knockout-Validated Alternatives
To provide a comprehensive evaluation, this guide compares this compound with other neuroprotective agents whose mechanisms have been validated using knockout mouse models.
| Compound | Target Pathway | Knockout Model | Key Findings in Knockout Model | Reference |
| This compound | YY1-TFEB | YY1 Silencing | The protective effects of ATL-III were reversed upon silencing of YY1, confirming the pathway's role.[1][2] | [1][2] |
| Sulforaphane (B1684495) | Nrf2/HO-1 | Nrf2 Knockout | The neuroprotective effects of Sulforaphane were significantly diminished in Nrf2 knockout mice, demonstrating the critical role of this pathway.[3][4] | [3][4] |
| Resveratrol (B1683913) | SIRT1 | SIRT1 Knockout | The neuroprotective effects of Resveratrol in ischemic stroke models were attenuated in SIRT1 knockout mice, highlighting the importance of SIRT1 activation.[5][6][7][8] | [5] |
| Edaravone (B1671096) | Free Radical Scavenging | - | While not validated with a specific knockout model for its primary mechanism, its efficacy is well-established in various neurological injury models.[9][10][11][12][13] | [10][11] |
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the neuroprotective efficacy of this compound and its alternatives.
Table 1: In Vivo Efficacy in Ischemic Stroke Models
| Compound | Model | Dosage | Infarct Volume Reduction | Neurological Score Improvement | Reference |
| This compound | MCAO Mice | 20 mg/kg | Significant reduction (exact percentage varies between studies) | Significantly improved neurological deficit scores.[14][15][16] | [14][16] |
| Sulforaphane | MCAO Rats | 5 mg/kg | Significant reduction | Improved neurological function.[17][18] | [17] |
| Resveratrol | MCAO Mice | 5 mg/kg (IV) | 36% reduction | Improved neurobehavioral outcomes.[7] | [7] |
| Edaravone | MCAO Mice | 3.0 mg/kg | Reduced to ~77% of control | - | [11] |
Table 2: In Vitro Neuroprotective Effects
| Compound | Cell Model | Insult | Key Outcome Measures | Quantitative Change | Reference |
| This compound | Primary Neurons | Homocysteine | Neuronal Apoptosis | Significant protection from apoptotic death.[19][20] | [19][20] |
| This compound | MG6 Microglia | LPS | Pro-inflammatory Cytokines (TNF-α, IL-6) | TNF-α reduced to 73%, IL-6 reduced to 82% of LPS-treated group.[21] | [21] |
| This compound | HT22 Cells | OGD/R | Cell Viability, ROS Levels | Significantly increased cell viability and reduced ROS levels.[22] | [22] |
| Sulforaphane | - | - | - | - | - |
| Resveratrol | - | - | - | - | - |
| Edaravone | - | - | - | - | - |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental designs, the following diagrams were generated using Graphviz.
Caption: Signaling pathways modulated by this compound for neuroprotection.
Caption: Experimental workflow for validating neuroprotective mechanisms.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Middle Cerebral Artery Occlusion (MCAO) Model
This surgical procedure is a common method to induce focal cerebral ischemia in rodents, mimicking human stroke.
-
Anesthesia: Mice are anesthetized with isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance).
-
Surgical Procedure:
-
A midline cervical incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A 6-0 nylon monofilament with a silicon-coated tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is maintained for a specific duration (e.g., 60 minutes), after which the filament is withdrawn to allow for reperfusion.
-
-
Post-operative Care: Animals receive post-operative care, including hydration and analgesics, and are monitored for neurological deficits.
Western Blot Analysis for Protein Expression
This technique is used to quantify the expression levels of specific proteins in tissue or cell lysates.
-
Protein Extraction: Brain tissue or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against the target proteins (e.g., Bax, Bcl-2, p-STAT3, Nrf2) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Immunohistochemistry for Neuronal Apoptosis
This method is used to visualize and quantify apoptotic cells within brain tissue sections.
-
Tissue Preparation: Brains are fixed with 4% paraformaldehyde, cryoprotected in sucrose (B13894) solutions, and sectioned on a cryostat.
-
Staining Procedure:
-
Brain sections are permeabilized with Triton X-100.
-
Non-specific binding is blocked with a blocking solution (e.g., normal goat serum).
-
Sections are incubated with a primary antibody against an apoptosis marker (e.g., cleaved caspase-3) overnight at 4°C.
-
After washing, sections are incubated with a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis: Stained sections are imaged using a fluorescence microscope, and the number of apoptotic cells is counted in specific brain regions.
Conclusion
This compound is a promising neuroprotective agent with a multi-target mechanism of action. While direct validation of its mechanisms using knockout mice is an area for future research, gene-silencing studies provide strong evidence for its mode of action, particularly through the YY1-TFEB pathway. When compared to other neuroprotective agents that have been validated with knockout models, such as Sulforaphane and Resveratrol, this compound demonstrates comparable efficacy in preclinical models of neurological disorders. The comprehensive data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to advance novel therapies for neurodegenerative diseases and acute brain injury.
References
- 1. This compound Mitigates Alzheimer's Disease by Enhancing Autophagy via the YY1-TFEB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulforaphane promotes white matter plasticity and improves long-term neurological outcomes after ischemic stroke via the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of sulforaphane in experimental vascular cognitive impairment: Contribution of the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol Neuroprotection in Stroke and Traumatic CNS injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Resveratrol has an Overall Neuroprotective Role in Ischemic Stroke: A Meta-Analysis in Rodents [frontiersin.org]
- 7. A comprehensive review on the neuroprotective potential of resveratrol in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive review on the neuroprotective potential of resveratrol in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect and possible mechanism of edaravone in rat models of spinal cord injury: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of the free radical scavenger Edaravone (MCI-186) in mice permanent focal brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 14. This compound ameliorates cerebral ischemic injury and neuroinflammation associated with inhibiting JAK2/STAT3/Drp1-dependent mitochondrial fission in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combination of Atractylenolide I, this compound, and Paeoniflorin promotes angiogenesis and improves neurological recovery in a mouse model of ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound alleviates inflammation in cerebral ischemia/reperfusion injury by modulating the PI3K/Akt/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sulforaphane exerts neuroprotective effects via suppression of the inflammatory response in a rat model of focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. experts.llu.edu [experts.llu.edu]
- 19. researchgate.net [researchgate.net]
- 20. Neuroprotection and mechanisms of this compound in preventing learning and memory impairment induced by chronic high-dose homocysteine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Atractylenolide-III suppresses lipopolysaccharide-induced inflammation via downregulation of toll-like receptor 4 in mouse microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Atractylenolide III and Dexamethasone: A Comparative Analysis in Acute Inflammation Models
For researchers and drug development professionals, understanding the efficacy of novel anti-inflammatory compounds in established preclinical models is paramount. This guide provides a detailed, data-driven comparison of Atractylenolide III, a natural sesquiterpene lactone, and dexamethasone (B1670325), a potent synthetic glucocorticoid, in their capacity to mitigate acute inflammation.
This comparison focuses on two widely utilized models of acute inflammation: the in vitro lipopolysaccharide (LPS)-induced macrophage activation model and the in vivo carrageenan-induced paw edema model. The data presented herein is compiled from multiple studies to offer a comprehensive overview of their respective anti-inflammatory profiles.
In Vitro Anti-inflammatory Effects: Inhibition of Pro-inflammatory Mediators
The lipopolysaccharide (LPS)-induced activation of macrophages, such as the RAW 264.7 cell line, is a cornerstone model for assessing the anti-inflammatory potential of compounds at the cellular level. Upon stimulation with LPS, macrophages release a cascade of pro-inflammatory cytokines and mediators. The following tables summarize the inhibitory effects of this compound and dexamethasone on key inflammatory markers in this model.
Table 1: this compound - Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages
| Inflammatory Mediator | Cell Type | This compound Concentration | % Inhibition / Effect | Reference |
| TNF-α | Peritoneal Macrophages | 56.3 µM (IC50) | 50% | [1] |
| Nitric Oxide (NO) | Peritoneal Macrophages | 100 µM | 45.1% ± 6.2% | [1] |
| IL-6 | RAW 264.7 | 100 µM | Significant reduction | |
| PGE2 | RAW 264.7 | 50 µM, 100 µM | Statistically significant decrease | |
| COX-2 | RAW 264.7 | 50 µM, 100 µM | Statistically significant decrease | |
| IL-1β | Mouse Microglia | 100 µM | Significant decrease in mRNA and protein | [2] |
Table 2: Dexamethasone - Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages
| Inflammatory Mediator | Cell Type | Dexamethasone Concentration | % Inhibition / Effect | Reference |
| TNF-α | RAW 264.7 | 1 µM, 10 µM | Significant suppression of secretion | |
| IL-1β | RAW 264.7 | Dose-dependent | Inhibition of mRNA expression | [3] |
| IL-6 | RAW 264.7 | 6 µM | Significant reduction in mRNA expression | |
| TNF-α (mRNA) | RAW 264.7 | 6 µM | Significant reduction in mRNA expression | [4] |
| IL-1β (mRNA) | RAW 264.7 | 6 µM | Significant reduction in mRNA expression | [4] |
In Vivo Anti-inflammatory Effects: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a classic in vivo assay to evaluate the anti-inflammatory activity of compounds. Carrageenan injection into the paw induces a biphasic inflammatory response characterized by swelling (edema).
Table 3: Dexamethasone - Effect on Carrageenan-Induced Paw Edema in Rats
| Time After Carrageenan | Dexamethasone Dose | Paw Volume (mL) / Paw Thickness (mm) | % Inhibition | Reference |
| 3 hours | 1 mg/kg | Data not specified | Significant reduction | |
| 5 hours | 1 mg/kg | Data not specified | Significant reduction |
Quantitative data for the effect of this compound in the carrageenan-induced paw edema model was not available in the reviewed literature. Therefore, a direct quantitative comparison for this in vivo model cannot be provided at this time.
Mechanistic Insights: Signaling Pathways
Both this compound and dexamethasone exert their anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.
This compound:
This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5] Specifically, it can suppress the phosphorylation of key proteins in these pathways, preventing the translocation of transcription factors like NF-κB into the nucleus, thereby downregulating the expression of target inflammatory genes.
Dexamethasone:
Dexamethasone, a glucocorticoid, acts by binding to the glucocorticoid receptor (GR). The activated GR complex can translocate to the nucleus and interfere with the activity of pro-inflammatory transcription factors such as NF-κB and Activator Protein-1 (AP-1).[3] This interference leads to a potent and broad suppression of inflammatory gene expression.[3][4]
Experimental Protocols
LPS-Induced Inflammation in RAW 264.7 Macrophages
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. For experiments, cells are seeded in plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of this compound or dexamethasone for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time (e.g., 24 hours).
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Prostaglandin E2 (PGE2): PGE2 levels in the supernatant are measured by ELISA.
-
Gene and Protein Expression (COX-2, iNOS, Cytokines): The expression of these inflammatory mediators at the mRNA and protein level is determined by quantitative Real-Time PCR (qRT-PCR) and Western blotting, respectively.
Carrageenan-Induced Paw Edema in Rodents
Animal Model: Male Wistar rats or Swiss albino mice are typically used. The animals are housed under standard laboratory conditions with free access to food and water.
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the animals. The contralateral paw receives an injection of saline and serves as a control.
Drug Administration: Test compounds (this compound or dexamethasone) or a vehicle control are administered, typically intraperitoneally or orally, at a specified time before or after the carrageenan injection.
Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The degree of swelling is calculated as the difference in paw volume before and after carrageenan administration. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.
Visualizing the Pathways and Workflows
References
- 1. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Atractylenolide III and Other Natural Anti-Cancer Compounds
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology research is increasingly turning towards natural compounds as a source of novel therapeutic agents. Among these, Atractylenolide III, a sesquiterpenoid lactone derived from the rhizome of Atractylodes macrocephala, has garnered attention for its anti-inflammatory and potential anti-cancer properties.[1] This guide provides a head-to-head comparison of this compound with other well-researched natural anti-cancer compounds: Curcumin, Resveratrol, Quercetin, and Epigallocatechin-3-gallate (EGCG). The objective is to present a clear, data-driven comparison of their anti-cancer efficacy, supported by experimental evidence and detailed methodologies to aid in research and development.
Data Presentation: Comparative Efficacy
A critical metric for evaluating the anti-cancer potential of a compound is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%. The following table summarizes the IC50 values of the selected natural compounds across various cancer cell lines, as determined by the MTT assay.
It is important to note that while Curcumin, Resveratrol, Quercetin, and EGCG demonstrate direct dose-dependent cytotoxicity against various cancer cell lines, this compound often exhibits low to no significant direct cytotoxicity in standard assays like the MTT assay.[2] For instance, in one study, this compound showed no significant inhibitory effect on lung cancer cells at concentrations up to 512 μmol/l.[2] Its anti-cancer effects are often observed through other mechanisms, such as the induction of apoptosis, inhibition of angiogenesis, and synergistic effects when combined with other chemotherapeutic agents.[3][4]
| Compound | Cancer Cell Line | IC50 (µM) | Incubation Time (h) |
| Curcumin | A549 (Lung) | 11.2 | Not Specified |
| HCT-116 (Colon) | 10 | Not Specified | |
| MCF-7 (Breast) | 25 - 75 | Not Specified | |
| MDA-MB-231 (Breast) | 16.4 - 25 | Not Specified | |
| PC-3 (Prostate) | Not Specified | Not Specified | |
| HeLa (Cervical) | 8.6 | Not Specified | |
| HepG2 (Liver) | 14.5 | Not Specified | |
| Resveratrol | A549 (Lung) | 400-500 | 48 |
| HCT-116 (Colon) | Not Specified | Not Specified | |
| MCF-7 (Breast) | 51.18 | 24 | |
| MDA-MB-231 (Breast) | 200-250 | 48 | |
| PC-3 (Prostate) | Not Specified | Not Specified | |
| HeLa (Cervical) | 200-250 | 48 | |
| HepG2 (Liver) | 57.4 | 24 | |
| Quercetin | A549 (Lung) | 1.02 - 8.65 (µg/ml) | 24, 48, 72 |
| HCT-116 (Colon) | 5.79 | Not Specified | |
| MCF-7 (Breast) | Not Specified | Not Specified | |
| MDA-MB-231 (Breast) | 5.81 | Not Specified | |
| PC-3 (Prostate) | Not Specified | Not Specified | |
| HeLa (Cervical) | Not Specified | Not Specified | |
| HepG2 (Liver) | Not Specified | Not Specified | |
| EGCG | A549 (Lung) | 28.34 - 60.55 | 72 |
| H1299 (Lung) | 20 - 27.63 | 24, 72 | |
| MCF-7 (Breast) | Not Specified | Not Specified | |
| Hs578T (Breast) | Not Specified | Not Specified | |
| Caco-2 (Colon) | Not Specified | Not Specified | |
| This compound | A549 (Lung) | No significant inhibition | Not Specified |
| HCT-116 (Colon) | Inhibits growth in a concentration-dependent manner | Not Specified | |
| AGS (Gastric) | Enhances docetaxel (B913) efficacy | Not Specified | |
| SGC-7901 (Gastric) | Enhances docetaxel efficacy | Not Specified |
Experimental Protocols
To ensure the reproducibility and validity of the cited data, detailed experimental protocols for key assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the natural compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Annexin V-FITC/PI Apoptosis Assay
This assay is used to detect apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with the desired concentrations of the natural compounds for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Western Blotting for Signaling Protein Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in an animal model.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5x10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the natural compound (e.g., via oral gavage or intraperitoneal injection) at the desired dosage and schedule. The control group receives the vehicle.
-
Monitoring: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of these natural compounds are mediated through their interaction with various cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
This compound
This compound's anti-cancer activity is often attributed to its ability to modulate key signaling pathways rather than direct cytotoxicity. It has been shown to inhibit the JAK/STAT pathway, which is crucial for cell growth and differentiation.[5] By inhibiting the phosphorylation of JAK3 and STAT3, this compound can suppress tumor growth and induce apoptosis.[2] It also regulates the Bax/Bcl-2 apoptotic signaling pathway by promoting the expression of pro-apoptotic proteins like Bax, Caspase-9, and Caspase-3, while inhibiting the anti-apoptotic protein Bcl-2.[6]
Caption: this compound signaling pathways.
Curcumin
Curcumin, the active component of turmeric, exerts its anti-cancer effects through multiple pathways. One of the most well-studied is the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation.[7] Curcumin inhibits the phosphorylation of PI3K and Akt, leading to the downregulation of downstream targets like mTOR and ultimately inducing apoptosis.[8]
Caption: Curcumin's inhibition of the PI3K/Akt pathway.
Resveratrol
Resveratrol, a polyphenol found in grapes and other fruits, induces apoptosis through various mechanisms. It can activate p53, a tumor suppressor protein, leading to cell cycle arrest and apoptosis.[9] Resveratrol has also been shown to modulate the Bcl-2 family of proteins , increasing the expression of pro-apoptotic members like Bax and decreasing the expression of anti-apoptotic members like Bcl-2, thereby promoting the mitochondrial pathway of apoptosis.[10]
Caption: Resveratrol's pro-apoptotic signaling.
Quercetin
Quercetin, a flavonoid present in many fruits and vegetables, exhibits anti-cancer activity by modulating inflammatory pathways. A key target is the NF-κB signaling pathway, which is often constitutively active in cancer cells, promoting their survival and proliferation.[11] Quercetin inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, thereby blocking the translocation of NF-κB to the nucleus and the transcription of its target genes.[12]
Caption: Quercetin's inhibition of the NF-κB pathway.
Epigallocatechin-3-gallate (EGCG)
EGCG, the major polyphenol in green tea, influences several signaling pathways, including the MAPK pathway. The MAPK cascade (Ras-Raf-MEK-ERK) plays a critical role in cell proliferation and differentiation. EGCG can inhibit the activation of this pathway at multiple levels, including the phosphorylation of ERK1/2, thereby suppressing cancer cell growth.[13]
Caption: EGCG's modulation of the MAPK signaling pathway.
Conclusion
This guide provides a comparative overview of this compound and other prominent natural anti-cancer compounds. While Curcumin, Resveratrol, Quercetin, and EGCG demonstrate direct cytotoxic effects against a range of cancer cell lines, this compound appears to exert its anti-cancer influence through more nuanced mechanisms, including the modulation of key signaling pathways and synergistic interactions with other therapeutic agents. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these natural compounds in oncology. Further research into the specific molecular targets of this compound and its efficacy in combination therapies is warranted to fully understand its place in the arsenal (B13267) of natural anti-cancer agents.
References
- 1. This compound induces apoptosis by regulating the Bax/Bcl-2...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a sesquiterpenoid, induces apoptosis in human lung carcinoma A549 cells via mitochondria-mediated death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Enhances the Anti-Neoplastic Efficacy of Docetaxel in Gastric Cancer Cell by Inhibiting Fibroblast Growth Factor Receptors 1, -2, and -4 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis by regulating the Bax/Bcl-2 signaling pathway in human colorectal cancer HCT-116 Cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Resveratrol induces apoptosis by modulating the reciprocal crosstalk between p53 and Sirt-1 in the CRC tumor microenvironment [frontiersin.org]
- 11. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Quantification of Atractylenolide III: A Cross-Validation of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent analytical methods for the quantification of Atractylenolide III, a key bioactive sesquiterpenoid lactone found in the rhizomes of Atractylodes macrocephala. The selection of an appropriate analytical technique is critical for quality control, pharmacokinetic studies, and the overall development of herbal medicines and related pharmaceutical products. Here, we present a cross-validation of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data from various studies.
Quantitative Performance Comparison
The performance of each analytical method is summarized in the table below, providing a clear comparison of their key validation parameters.
| Parameter | HPLC-UV | UPLC-MS/MS | GC-MS |
| Linearity Range | 5 - 50 µg/mL[1] | 4 - 500 ng/mL[2][3] | Data for this compound not available. General for sesquiterpenes. |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.995[2] | Data for this compound not available. |
| Accuracy (Recovery) | 101.08%[1] | > 71.90%[2] | Data for this compound not available. |
| Precision (RSD%) | 0.98%[1] | < 6%[2] | Data for this compound not available. |
| Limit of Detection (LOD) | 0.005 µg/mL[1] | Not explicitly reported, but LOQ is low. | Data for this compound not available. |
| Limit of Quantification (LOQ) | 0.018 µg/mL[1] | 4 ng/mL[2][3] | Data for this compound not available. |
Methodology and Experimental Protocols
A generalized workflow for the validation of these analytical methods is depicted below.
Caption: A generalized workflow for analytical method validation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective method for the quantification of this compound in various matrices, including raw materials and processed products.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh the powdered sample of Atractylodes macrocephala rhizome.
-
Extract the analyte using a suitable solvent such as methanol (B129727) or ethanol, often with the aid of ultrasonication or reflux extraction.
-
Filter the extract through a 0.45 µm membrane filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm) is commonly used.[4]
-
Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 70:30, v/v) is often employed.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Detection Wavelength: UV detection is performed at 220 nm.[4]
-
Injection Volume: A standard injection volume of 10-20 µL is used.
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area against the concentration of this compound standards.
-
The concentration of this compound in the samples is determined from the regression equation of the calibration curve.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it particularly suitable for the analysis of this compound in complex biological matrices like plasma, where concentrations are often very low.
Experimental Protocol:
-
Sample Preparation (for plasma):
-
To a small volume of plasma (e.g., 100 µL), add a protein precipitation agent like methanol or acetonitrile (B52724).
-
Vortex the mixture to precipitate proteins and then centrifuge to separate the supernatant.
-
The supernatant is then filtered or directly injected into the UPLC-MS/MS system.
-
An internal standard is typically added at the beginning of the sample preparation process for accurate quantification.
-
-
UPLC Conditions:
-
Column: A sub-2 µm particle column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is used for high-resolution separation.
-
Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), is common.
-
Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is typical.
-
Injection Volume: A small injection volume, often 1-5 µL, is used.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: The precursor to product ion transition for this compound is typically m/z 249 → 231.[5]
-
-
Quantification:
-
Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against the concentration of the calibration standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For semi-volatile compounds like sesquiterpenoids, derivatization may sometimes be necessary to improve volatility and thermal stability, although it is often possible to analyze them directly.
Experimental Protocol:
-
Sample Preparation:
-
Extraction is typically performed with a non-polar solvent such as hexane (B92381) or ethyl acetate.
-
The extract is concentrated under a stream of nitrogen.
-
An internal standard is added for quantification.
-
-
GC Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., HP-5MS, DB-5MS) is suitable.
-
Injector: A split/splitless injector is used, typically in splitless mode for trace analysis.
-
Carrier Gas: Helium is the most common carrier gas.
-
Oven Temperature Program: A temperature gradient is programmed to separate the compounds of interest. For example, starting at a lower temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 240°C).[6]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Detection Mode: Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity and selectivity in quantitative analysis.
-
-
Quantification:
-
Similar to the other methods, a calibration curve is generated using the peak area ratio of the analyte to the internal standard versus the concentration of the standards.
-
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC-UV is a reliable and accessible method suitable for routine quality control of raw materials and finished products where the concentration of this compound is relatively high.
-
UPLC-MS/MS is the method of choice for bioanalytical studies, such as pharmacokinetics, due to its exceptional sensitivity and selectivity, allowing for the determination of very low concentrations in complex biological fluids.
-
GC-MS can be a valuable tool for the analysis of this compound, particularly when analyzing essential oils or other volatile fractions. However, careful method development and validation are crucial to ensure accurate and reliable results.
This guide provides a foundation for researchers to select and implement the most appropriate analytical method for their specific needs in the quantification of this compound. It is recommended to perform a full method validation according to ICH guidelines or other relevant regulatory standards before applying any method for routine analysis.
References
- 1. Validated method for the quantification of this compound in different processed products of rhizoma Atractylodes Macrocephalae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and quantification of atractylenolide I and this compound in Rhizoma Atractylodes Macrocephala by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis of Atractylenolide III from Various Botanical Origins
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Atractylodes-Derived Atractylenolide III
This compound, a sesquiterpene lactone, is a prominent bioactive constituent in the rhizomes of several Atractylodes species, traditional medicinal plants utilized for centuries in East Asia. Its significant anti-inflammatory, neuroprotective, and potential anti-cancer properties have positioned it as a compound of interest for modern drug development. This guide provides a comparative analysis of the efficacy of this compound derived from different plant sources, supported by experimental data, to aid researchers in selecting optimal sources and understanding its therapeutic mechanisms.
Plant Sources and Comparative Efficacy of Extracts
While direct comparative studies on the efficacy of purified this compound from different plant species are limited, research on extracts from various Atractylodes species provides valuable insights. The primary botanical sources for this compound include Atractylodes macrocephala (Bai Zhu), Atractylodes lancea (Cang Zhu), Atractylodes japonica, and Atractylodes chinensis.[1][2][3]
A comparative study on the anti-inflammatory effects of n-hexane extracts from A. japonica, A. chinensis, and A. macrocephala revealed that the extract from A. japonica demonstrated the most potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[4] This suggests that while this compound is a key active compound, the overall efficacy of an extract may be influenced by the presence and synergy of other constituents, such as Atractylenolide I and II, and atractylon.[4]
Notably, studies comparing the bioactivities of different atractylenolides have found that Atractylenolide I and III possess strong anti-inflammatory and organ-protective properties, whereas the effects of Atractylenolide II are less frequently reported.[5] In a direct comparison of compounds isolated from A. macrocephala, Atractylenolide I exhibited more potent inhibition of TNF-α and NO production in LPS-stimulated macrophages than this compound.[6][7]
Table 1: Comparison of Anti-Inflammatory Activity of Atractylenolide I and III from Atractylodes macrocephala
| Compound | Target | Assay System | IC₅₀ Value | Reference |
| Atractylenolide I | TNF-α Production | LPS-stimulated peritoneal macrophages | 23.1 µM | [6] |
| This compound | TNF-α Production | LPS-stimulated peritoneal macrophages | 56.3 µM | [6] |
| Atractylenolide I | NO Production | LPS-stimulated peritoneal macrophages | 41.0 µM | [6] |
| This compound | NO Production | LPS-activated peritoneal macrophages | 45.1% inhibition at 100 µM | [6] |
| Atractylenolide I | iNOS Activity | Cell-free assay | 67.3 µM | [6] |
| This compound | iNOS Activity | Cell-free assay | 76.1 µM | [6] |
Mechanistic Insights into the Bioactivity of this compound
The therapeutic effects of this compound are underpinned by its modulation of key signaling pathways involved in inflammation and cellular homeostasis. The compound has been shown to exert its anti-inflammatory and neuroprotective effects primarily through the inhibition of the NF-κB and MAPK signaling pathways, as well as the JAK2/STAT3 pathway.[5][8][9][10]
Anti-Inflammatory Signaling Pathways
In response to inflammatory stimuli such as LPS, this compound has been demonstrated to suppress the production of pro-inflammatory mediators including NO, PGE₂, TNF-α, and IL-6.[10] This is achieved by inhibiting the activation of NF-κB and the phosphorylation of MAP kinases such as ERK1/2, p38, and JNK.[10][11]
Neuroprotective Signaling Pathways
This compound has shown promise in ameliorating cerebral ischemic injury and neuroinflammation.[8] It protects against brain ischemia by inhibiting neuroinflammation mediated by the JAK2/STAT3 pathway, which in turn suppresses Drp1-dependent mitochondrial fission in microglia.[8]
Experimental Protocols
Extraction and Isolation of this compound from Atractylodes macrocephala
A common method for the extraction and purification of this compound involves solvent extraction followed by high-speed counter-current chromatography (HSCCC).
-
Extraction: Powdered rhizomes of A. macrocephala are extracted with ethyl acetate. The combined extracts are evaporated, and the residue is dissolved in ethanol (B145695) and frozen to precipitate impurities.
-
Purification: The resulting crude extract is then subjected to HSCCC for purification, yielding high-purity this compound.
In Vitro Anti-Inflammatory Assay: LPS-Induced Macrophage Model
This model is widely used to assess the anti-inflammatory potential of compounds.[10][12]
-
Cell Culture: RAW 264.7 mouse macrophages are cultured in appropriate media.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture and incubating for a further period (e.g., 24 hours).[10]
-
Analysis: The cell supernatant is collected to measure the levels of inflammatory mediators such as NO, TNF-α, PGE₂, and IL-6 using methods like the Griess assay and ELISA.[10] Cell lysates can be used for Western blot analysis to determine the expression and phosphorylation of key signaling proteins (e.g., NF-κB, p38, JNK, ERK).[10]
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model
This model is used to evaluate the neuroprotective effects of compounds in an in vivo setting of ischemic stroke.[8]
-
Animal Model: An MCAO mouse model is established to mimic ischemic stroke.
-
Treatment: this compound is administered to the mice (e.g., via intraperitoneal injection) at specific time points relative to the ischemic event.
-
Assessment: The efficacy of the treatment is evaluated by measuring infarct size, cerebral blood flow, brain edema, and neurological deficits.[8]
-
Mechanistic Studies: Brain tissue can be collected for molecular analysis, such as measuring the expression of pro- and anti-inflammatory cytokines and the activation state of signaling pathways like JAK2/STAT3.[8]
Conclusion
This compound is a promising natural compound with well-documented anti-inflammatory and neuroprotective activities. While it is found in several Atractylodes species, the overall efficacy of a plant extract is influenced by its complete phytochemical profile. For researchers focusing on the specific activity of this compound, Atractylodes macrocephala is a well-studied and reliable source. The provided experimental protocols and mechanistic insights offer a solid foundation for further investigation and development of this compound as a potential therapeutic agent. Future research should aim to conduct direct comparative studies of purified this compound from different botanical origins to definitively ascertain any source-dependent variations in efficacy.
References
- 1. Quantitative Interrelation between Atractylenolide I, II, and III in Atractylodes japonica Koidzumi Rhizomes, and Evaluation of Their Oxidative Transformation Using a Biomimetic Kinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Atractylodis Rhizoma: A review of its traditional uses, phytochemistry, pharmacology, toxicology and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and Antinociceptive Constituents of Atractylodes japonica Koidzumi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atractylenolide I and this compound inhibit Lipopolysaccharide-induced TNF-alpha and NO production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The biological function of Atractylodes lancea and its application in animal husbandry: a review [frontiersin.org]
- 8. This compound ameliorates cerebral ischemic injury and neuroinflammation associated with inhibiting JAK2/STAT3/Drp1-dependent mitochondrial fission in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory activity of this compound through inhibition of nuclear factor-κB and mitogen-activated protein kinase pathways in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atractylenolide-III suppresses lipopolysaccharide-induced inflammation via downregulation of toll-like receptor 4 in mouse microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validating the Therapeutic Target of Atractylenolide III: A Comparative Guide to siRNA and Alternative Technologies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of small interfering RNA (siRNA) technology for validating the therapeutic targets of Atractylenolide III, a bioactive compound with demonstrated therapeutic potential. This guide presents supporting experimental data, detailed protocols, and a comparative analysis with alternative target validation methods.
This guide delves into the use of siRNA for validating the therapeutic targets of this compound, with a specific focus on its interaction with Adiponectin Receptor 1 (AdipoR1) and the downstream signaling pathways. Furthermore, it provides a comparative overview of alternative target validation technologies, including CRISPR/Cas9, short hairpin RNA (shRNA), and antisense oligonucleotides, to aid researchers in selecting the most appropriate method for their experimental needs.
Unraveling the Mechanism of this compound with siRNA
Quantitative Data Summary:
Table 1: Effect of AdipoR1 Silencing on this compound-Mediated Lipid Accumulation in HepG2 Cells [7]
| Treatment Group | Intracellular Lipid Content (Area of lipid droplets) |
| Control | Data not explicitly provided in the source |
| ATL-III | Significantly reduced compared to control |
| AdipoR1 siRNA + ATL-III | Inhibition of lipid deposition by ATL-III was blunted |
Table 2: Effect of AdipoR1 Silencing on Downstream Signaling Molecules in Response to this compound in HepG2 Cells [7]
| Treatment Group | Relative p-LKB1 Levels | Relative p-AMPK Levels | Relative SIRT1 Levels |
| Control | Baseline | Baseline | Baseline |
| ATL-III | Upregulated | Upregulated | Upregulated |
| AdipoR1 siRNA + ATL-III | Upregulation suppressed | Upregulation suppressed | Upregulation suppressed |
A Comparative Look: siRNA vs. Alternative Target Validation Methods
While siRNA is a powerful tool, other technologies offer distinct advantages and disadvantages for target validation. The choice of method often depends on the specific experimental goals, cell type, and desired duration of gene silencing.
Table 3: Comparison of Target Validation Technologies
| Feature | siRNA | CRISPR/Cas9 | shRNA | Antisense Oligonucleotides (ASOs) |
| Mechanism | Post-transcriptional gene silencing (mRNA degradation)[8] | Gene knockout at the DNA level[8] | Post-transcriptional gene silencing (mRNA degradation) | mRNA degradation or translational arrest[4][9] |
| Effect | Transient knockdown[5] | Permanent knockout[8] | Stable, long-term knockdown | Transient knockdown |
| Specificity | High, but potential for off-target effects[8] | Very high, but off-target cleavage can occur[8] | High, but potential for off-target effects | High, with chemical modifications to improve specificity[10] |
| Delivery | Relatively straightforward (transfection)[11] | More complex (requires delivery of Cas9 and gRNA)[11] | Can be delivered via viral vectors for stable expression | Direct delivery of oligonucleotides |
| Workflow | Fast and relatively simple[5] | More time-consuming to establish stable knockout lines | Can be time-consuming to generate stable cell lines | Relatively fast |
| Key Advantage | Rapid and efficient transient knockdown | Complete and permanent gene knockout | Suitable for long-term studies and in vivo models | Good for dose-dependent studies |
| Key Disadvantage | Transient effect, potential off-target effects | Potential for off-target mutations, may be lethal for essential genes | Potential for off-target effects, viral vector safety considerations | In vivo stability can be a challenge |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in validating the therapeutic target of this compound using siRNA.
siRNA Transfection Protocol for HepG2 Cells
This protocol is adapted from standard procedures for siRNA transfection in HepG2 cells.[2][10][11]
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM® I Reduced Serum Medium
-
siRNA targeting AdipoR1 (and a non-targeting control siRNA)
-
Lipofectamine® RNAiMAX Transfection Reagent
-
6-well plates
-
Nuclease-free water and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed HepG2 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute the AdipoR1 siRNA and the non-targeting control siRNA in Opti-MEM® I to a final concentration of 20 pmol per well.
-
Transfection Reagent Preparation: In a separate tube, dilute the Lipofectamine® RNAiMAX reagent in Opti-MEM® I according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA with the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes dropwise to the wells containing the HepG2 cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with downstream assays.
Western Blot Analysis of Protein Expression
This protocol outlines the general steps for assessing protein levels following siRNA-mediated knockdown.[12][13][14]
Materials:
-
Transfected HepG2 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-AdipoR1, anti-p-AMPK, anti-AMPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After the desired incubation time, wash the transfected cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Oil Red O Staining for Lipid Accumulation
This protocol is used to visualize and quantify intracellular lipid droplets.[15][16][17]
Materials:
-
Transfected HepG2 cells
-
Phosphate-buffered saline (PBS)
-
10% Formalin
-
Oil Red O staining solution
-
Isopropyl alcohol
-
Microscope
Procedure:
-
Cell Fixation: After treatment, wash the cells with PBS and fix them with 10% formalin for at least 1 hour.
-
Staining: Wash the fixed cells with water and then with 60% isopropyl alcohol. Incubate the cells with the Oil Red O staining solution for 10-15 minutes.
-
Washing: Wash the cells with 60% isopropyl alcohol and then with water to remove excess stain.
-
Visualization: Visualize the stained lipid droplets under a microscope.
-
Quantification (Optional): To quantify the lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropyl alcohol and measure the absorbance at a specific wavelength (e.g., 510 nm).
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflows described in this guide.
Caption: this compound signaling pathway and the point of siRNA intervention.
Caption: Experimental workflow for siRNA-mediated target validation.
Caption: Logical relationship of different target validation technologies.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. RNAi and CRISPRi: On-target knockdown leads to high-confidence datasets [horizondiscovery.com]
- 4. Advances in Antisense Oligonucleotide Development for Target Identification, Validation, and as Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 6. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 7. Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synthego.com [synthego.com]
- 9. Use of antisense oligonucleotides in functional genomics and target validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antisense oligonucleotides: target validation and development of systemically delivered therapeutic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Western blot evaluation of siRNA delivery by pH-responsive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suppression of Lipid Accumulation in Differentiating 3T3-L1 Preadipocytes by a Standardized Commercial Juknyeok [jkomor.org]
- 16. LipiD-QuanT: a novel method to quantify lipid accumulation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Qualitative and quantitative analysis of lipid droplets in mature 3T3-L1 adipocytes using oil red O - PMC [pmc.ncbi.nlm.nih.gov]
Atractylenolide III's synergistic effects with conventional chemotherapy drugs
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Potential of Atractylenolide III in Cancer Therapy
The quest for more effective and less toxic cancer treatments has led researchers to explore the synergistic potential of natural compounds in combination with conventional chemotherapy. This compound (ATL III), a sesquiterpenoid lactone isolated from the rhizome of Atractylodes macrocephala, has emerged as a promising candidate. This guide provides a comprehensive comparison of the synergistic effects of this compound with conventional chemotherapy drugs, supported by available experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
This compound and Docetaxel (B913): A Synergistic Partnership in Gastric Cancer
Recent studies have illuminated the synergistic relationship between this compound and the widely used chemotherapeutic agent, docetaxel, particularly in the context of gastric cancer. The combination has been shown to be more effective at inhibiting cancer cell growth and inducing programmed cell death (apoptosis) than docetaxel alone.
A key study investigating this combination in human gastric cancer cell lines, AGS and SGC-7901, revealed a significant enhancement of docetaxel's anti-neoplastic effects when combined with this compound.[1] While specific combination index (CI) values and IC50 values for the combined treatment were not detailed in this particular study, the qualitative and semi-quantitative results strongly suggest a synergistic interaction. The study demonstrated that the combination treatment led to a more profound inhibition of cell viability and a greater release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage, compared to docetaxel monotherapy.[1]
Furthermore, the combination of this compound and docetaxel significantly increased the rate of apoptosis in both AGS and SGC-7901 cells.[1] This was accompanied by an elevated ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl-2, indicating a shift in the cellular balance towards apoptosis.[1]
Quantitative Data Summary
While comprehensive quantitative data for the combination of this compound and docetaxel is still emerging, the following table summarizes the available data on the individual compounds and the observed qualitative synergistic effects.
| Cell Line | Treatment | IC50 (µM) | Observed Effect of Combination | Reference |
| AGS (Gastric Cancer) | This compound | 120 (at 24h) | - Significantly inhibited cell viability compared to docetaxel alone.- Significantly elevated LDH levels.- Significantly increased apoptosis rate.- Significantly increased BAX/Bcl-2 ratio. | [1][2] |
| Docetaxel | Not provided | [1] | ||
| SGC-7901 (Gastric Cancer) | This compound | Not provided | - Significantly inhibited cell viability compared to docetaxel alone.- Significantly elevated LDH levels.- Significantly increased apoptosis rate.- Significantly increased BAX/Bcl-2 ratio. | [1] |
| Docetaxel | Not provided | [1] | ||
| HGC-27 (Gastric Cancer) | This compound | 80 (IC30 at 24h) | Not applicable | [2] |
Note: The IC50 value for this compound in AGS cells was determined in a separate study.[2] Further research is required to establish the precise IC50 values for the combination therapy and to calculate the Combination Index (CI) to definitively quantify the synergy.
Unveiling the Mechanism: Inhibition of the FGFR Signaling Pathway
The synergistic effect of this compound and docetaxel appears to be mediated, at least in part, by the downregulation of Fibroblast Growth Factor Receptors (FGFRs). The study in gastric cancer cells demonstrated that the combination treatment resulted in a significant decrease in the protein expression of FGFR1, FGFR2, and FGFR4.[1]
The FGF/FGFR signaling pathway plays a crucial role in various cellular processes, including proliferation, survival, and angiogenesis.[3][4][5] Aberrant activation of this pathway is implicated in cancer development and resistance to chemotherapy.[6][7] By inhibiting FGFRs, this compound may effectively dismantle a key survival mechanism in cancer cells, thereby rendering them more susceptible to the cytotoxic effects of docetaxel.
References
- 1. This compound Enhances the Anti-Neoplastic Efficacy of Docetaxel in Gastric Cancer Cell by Inhibiting Fibroblast Growth Factor Receptors 1, -2, and -4 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Angiogenesis in Gastric Precancerous Lesions Through the Downregulation of Delta-Like Ligand 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. FGFR-TKI resistance in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the JAK/STAT Inhibitory Activity of Atractylenolide I, II, and III
This guide provides a comparative overview of the inhibitory effects of Atractylenolide I, II, and III on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. The information is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their mechanisms of action supported by available experimental data.
The JAK/STAT pathway is a critical signaling cascade involved in cellular proliferation, differentiation, apoptosis, and immune response. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders, making it a key target for therapeutic intervention. Atractylenolides, the primary bioactive constituents of Atractylodes macrocephala, have demonstrated a range of pharmacological activities, including anti-inflammatory and anti-cancer effects, which are in part attributed to their modulation of the JAK/STAT pathway.[1][2]
Quantitative Data on Inhibitory Activities
The following table summarizes the available quantitative data on the inhibitory activities of Atractylenolide I, II, and III related to the JAK/STAT pathway and associated cellular effects. It is important to note that direct enzymatic inhibitory concentrations (IC50) for specific JAK kinases are not widely reported in the public domain. The data presented here are primarily derived from cell-based assays measuring downstream effects of JAK/STAT inhibition.
| Compound | Target Pathway/Effect | Cell Line(s) | IC50 / Effective Concentration | Reference |
| Atractylenolide I | Inhibition of p-JAK2/p-STAT3 | Melanoma cells | - | [3] |
| Inhibition of p-JAK2/p-STAT3 | Colorectal Cancer (CRC) cells | Markedly reduced at tested concentrations | [4][5] | |
| Inhibition of cell viability (anti-proliferative) | SW480 CRC cells | 126.8 µM (24h), 98.49 µM (48h) | [4] | |
| Inhibition of cell viability (anti-proliferative) | HCT116 CRC cells | 97.19 µM (24h), 70.44 µM (48h) | [4] | |
| Inhibition of TNF-α production | LPS-stimulated peritoneal macrophages | IC50: 23.1 µM | [6] | |
| Inhibition of NO production | LPS-stimulated peritoneal macrophages | IC50: 41.0 µM | [6] | |
| Atractylenolide II | Inhibition of p-STAT3/p-Src | B16 and A375 melanoma cells | Dose-dependent reduction at 20, 40 µM | [7] |
| Inhibition of JAK2/STAT3 pathway | DU145 and LNCaP prostate cancer cells | - | [8] | |
| Inhibition of cell proliferation | DU145 and LNCaP prostate cancer cells | Effective at 50 and 100 µM | [9] | |
| Inhibition of NO production | RAW 264.7 cells | IC50: 17.73 µM | [9] | |
| Atractylenolide III | Inhibition of IFN-γ-induced p-Jak3/p-Stat3 | Lung cancer cells | Significant reduction at 8, 16, 32 µmol/l | [10] |
| Inhibition of JAK2/STAT3 pathway | MCAO mice and OGDR-stimulated primary microglia | - | [11] | |
| Inhibition of TNF-α production | LPS-stimulated RAW264.7 macrophages | Dose-dependent decrease (significant at 50, 100 µM) | [12] | |
| Inhibition of NO production | LPS-stimulated RAW264.7 macrophages | Dose-dependent decrease (significant at 50, 100 µM) | [12] |
Visualizing the Mechanism and Workflow
To better understand the context of Atractylenolide activity, the following diagrams illustrate the JAK/STAT signaling pathway, a typical experimental workflow for assessing inhibition, and a summary of the comparative activities of the three compounds.
Caption: The canonical JAK/STAT signaling pathway.
Caption: Experimental workflow for assessing JAK/STAT inhibition.
Caption: Comparative inhibitory logic of Atractylenolides.
Experimental Protocols
The following are generalized experimental protocols for assessing JAK/STAT inhibition, synthesized from methodologies reported in the cited literature.
-
Cell Lines: Select appropriate cell lines based on the research question (e.g., A375 melanoma, HCT116 colorectal cancer, DU145 prostate cancer, or RAW264.7 macrophages).
-
Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Seed cells in plates and allow them to adhere. Serum-starve the cells for a few hours before treatment. Treat the cells with varying concentrations of Atractylenolide I, II, or III for a specified duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) should be included. For experiments involving pathway activation, pre-treat with the Atractylenolide for a short period (e.g., 1 hour) before stimulating with a cytokine like IFN-γ or IL-6, or with LPS.[13]
This protocol is used to determine the effect of the compounds on the phosphorylation status of JAK and STAT proteins, a direct indicator of pathway activation.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phosphorylated forms of JAKs (e.g., p-JAK2) and STATs (e.g., p-STAT3), as well as total JAK and STAT proteins, overnight at 4°C.[5][13]
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
This assay measures the transcriptional activity of STAT3, a downstream event of JAK activation.
-
Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.[13]
-
Treatment and Stimulation: After transfection, pre-treat the cells with the Atractylenolide compound before stimulating with a STAT3 activator (e.g., IL-6).[13]
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity. Compare the luciferase activity in treated cells to that in control cells to determine the inhibitory effect on STAT3 transcriptional activity.
Summary of Findings
-
Atractylenolide I has been shown to inhibit the JAK2/STAT3 pathway in both melanoma and colorectal cancer cells by reducing the phosphorylation of both JAK2 and STAT3.[3][4][14] Studies suggest it may directly interact with JAK2.[4] It exhibits anti-proliferative effects on cancer cells and inhibits the production of inflammatory mediators.[4][6]
-
Atractylenolide II also targets the JAK2/STAT3 pathway, demonstrating inhibitory effects in melanoma and prostate cancer cell lines.[7][8] Its anti-cancer activity is associated with the suppression of STAT3 phosphorylation and the induction of apoptosis.[7][8]
-
This compound has a broader reported inhibitory profile, affecting both the JAK2/STAT3 and JAK3/STAT3 pathways.[10][11] It has been shown to directly bind to the JAK3 protein.[10] This compound demonstrates both anti-cancer and potent anti-inflammatory effects by downregulating the phosphorylation of JAKs and STATs.[1][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Atractylenolides (I, II, and III): a review of their pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The JAK2/STAT3 pathway is involved in the anti-melanoma effects of atractylenolide I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atractylenolide I Induces Apoptosis and Suppresses Glycolysis by Blocking the JAK2/STAT3 Signaling Pathway in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Atractylenolide I Induces Apoptosis and Suppresses Glycolysis by Blocking the JAK2/STAT3 Signaling Pathway in Colorectal Cancer Cells [frontiersin.org]
- 6. Atractylenolide I and this compound inhibit Lipopolysaccharide-induced TNF-alpha and NO production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of STAT3 signalling contributes to the antimelanoma action of atractylenolide II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atractylenolide II Induces Apoptosis of Prostate Cancer Cells through Regulation of AR and JAK2/STAT3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. The Anticancer Effects of this compound Associate With the Downregulation of Jak3/Stat3-Dependent IDO Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound ameliorates cerebral ischemic injury and neuroinflammation associated with inhibiting JAK2/STAT3/Drp1-dependent mitochondrial fission in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of this compound through inhibition of nuclear factor-κB and mitogen-activated protein kinase pathways in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Atractylenolide I Induces Apoptosis and Suppresses Glycolysis by Blocking the JAK2/STAT3 Signaling Pathway in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Atractylenolide III in Neuroprotection: A Comparative Guide to Other Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective properties of Atractylenolide III against other notable sesquiterpene lactones, including Atractylenolide I, Costunolide, Dehydrocostus lactone, and Parthenolide. The information is compiled from preclinical studies and is intended to inform further research and development in the field of neuroprotective therapeutics.
At a Glance: Comparative Efficacy and Mechanisms
This compound, a major bioactive component of Atractylodes macrocephala, has demonstrated significant neuroprotective potential through various mechanisms, primarily centered around its anti-inflammatory and anti-apoptotic effects.[1][2][3][4] When compared to other sesquiterpene lactones, it exhibits both overlapping and distinct modes of action, making a detailed comparison crucial for identifying the most promising therapeutic candidates for specific neurological conditions.
Data Presentation: A Quantitative Overview
The following tables summarize the available quantitative data on the neuroprotective and anti-inflammatory effects of this compound and its counterparts. It is important to note that direct comparative studies are limited, and data are often generated from different experimental models and conditions.
Table 1: Comparative Anti-Inflammatory Activity of Atractylenolide I and III in Macrophages
| Compound | Target | Metric | Value | Cell Type | Inducer |
| Atractylenolide I | TNF-α Production | IC50 | 23.1 µM | Peritoneal Macrophages | LPS |
| This compound | TNF-α Production | IC50 | 56.3 µM | Peritoneal Macrophages | LPS |
| Atractylenolide I | NO Production | IC50 | 41.0 µM | Peritoneal Macrophages | LPS |
| This compound | NO Production | Inhibition at 100 µM | 45.1% ± 6.2% | Peritoneal Macrophages | LPS |
Data from Li et al., 2007. This study suggests that Atractylenolide I has a more potent inhibitory effect on TNF-α and NO production in macrophages compared to this compound.[5]
Table 2: Neuroprotective and Anti-Inflammatory Effects of this compound
| Experimental Model | Parameter | Treatment | Result |
| MCAO mice | Infarct Volume | A-III | Reduced |
| MCAO mice | Neurological Deficits | A-III | Improved |
| OGDR-stimulated primary microglia | Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) | A-III | mRNA and protein expression inhibited |
| Homocysteine-induced neuronal apoptosis | Cell Viability | A-III | Protected primary cultured neurons from apoptotic death |
| Glutamate-induced neuronal apoptosis | Apoptosis | A-III | Inhibited in a concentration-dependent manner |
Data compiled from various studies.[4][6]
Table 3: Neuroprotective and Anti-Inflammatory Effects of Other Sesquiterpene Lactones
| Compound | Experimental Model | Parameter | Treatment | Result |
| Atractylenolide I | MPTP-induced Parkinson's Disease mice | Dopaminergic Neuron Protection | ATR-I | Conferred protection |
| LPS-stimulated BV-2 microglia | Inflammatory Response | ATR-I | Attenuated | |
| Costunolide | Hypoxic-Ischemic Brain Damage (in vivo) | Infarct Volume | COS | Reduced |
| OGD-stimulated PC12 cells | Inflammatory Mediators | COS | Reduced | |
| Dehydrocostus lactone | MCAO mice | Neurological Deficits | DHC | Improved |
| LPS-treated BV2 cells | Inflammatory Factors | DHC | Expression improved | |
| Parthenolide | Traumatic Brain Injury mice | Neurological Deficits | PTN | Relieved |
| LPS-stimulated microglia | Inflammation | PTN | Alleviated |
Data compiled from various studies.[7][8]
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of these sesquiterpene lactones are mediated by their modulation of critical intracellular signaling pathways.
This compound: Targeting the JAK2/STAT3 Pathway
This compound has been shown to ameliorate cerebral ischemic injury and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway.[6] This inhibition leads to a downstream reduction in mitochondrial fission in microglia, a process implicated in neuroinflammation.
Caption: this compound inhibits the JAK2/STAT3 pathway.
Parthenolide: Inhibition of the NF-κB and STAT3 Pathways
Parthenolide exerts its neuroprotective effects by suppressing both the STAT3/NF-κB and inflammasome activation pathways. This dual inhibition leads to a reduction in microglial activation and neuronal apoptosis.
Caption: Parthenolide inhibits NF-κB and STAT3 pathways.
Costunolide: Activation of the Nrf2 Pathway
Costunolide provides neuroprotection against oxidative damage by activating the Nrf2 signaling pathway. This leads to the upregulation of a range of antioxidant genes, thereby maintaining cellular redox balance.
Caption: Costunolide activates the Nrf2 antioxidant pathway.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of these sesquiterpene lactones.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used in vivo model to mimic ischemic stroke.
Workflow Diagram:
Caption: Workflow for the Middle Cerebral Artery Occlusion model.
Detailed Protocol:
-
Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are typically used. Animals are fasted overnight with free access to water.
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Place the animal in a supine position and make a midline cervical incision.
-
Carefully dissect and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a silicon-coated nylon monofilament through a small incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
-
Occlusion and Reperfusion:
-
For permanent MCAO, the filament is left in place.
-
For transient MCAO, the filament is withdrawn after a specific period (e.g., 60 or 90 minutes) to allow for reperfusion.
-
-
Post-operative Care and Analysis:
-
Suture the incision and allow the animal to recover.
-
Monitor for neurological deficits at various time points.
-
At the end of the experiment, euthanize the animal and harvest the brain for analysis of infarct volume (e.g., using TTC staining) and molecular markers.
-
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
The OGD/R model is a common in vitro method to simulate ischemia-reperfusion injury in cultured cells, such as primary neurons or microglia.
Detailed Protocol:
-
Cell Culture: Plate the desired cells (e.g., BV-2 microglia, primary neurons, or HT22 cells) in appropriate culture dishes and allow them to adhere.
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells with glucose-free medium (e.g., glucose-free DMEM).
-
Replace the culture medium with fresh glucose-free medium.
-
Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2-6 hours).
-
-
Reoxygenation:
-
Remove the cells from the hypoxic chamber.
-
Replace the glucose-free medium with normal, glucose-containing culture medium.
-
Return the cells to a standard incubator (95% air, 5% CO2) for a specified reoxygenation period (e.g., 24 hours).
-
-
Analysis: After reoxygenation, assess cell viability (e.g., using the MTT assay), apoptosis (e.g., using Annexin V/PI staining), and the expression of relevant proteins and cytokines.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with the desired concentrations of the sesquiterpene lactones for a specified duration. Include appropriate positive and negative controls.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Preparation: After treatment, harvest the cells (including both adherent and floating cells).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting
Western blotting is used to detect and quantify specific proteins in a sample.
Detailed Protocol:
-
Protein Extraction: Lyse the cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH). For signaling pathway analysis, the ratio of the phosphorylated form to the total form of the protein is often calculated.
Conclusion and Future Perspectives
This compound and other sesquiterpene lactones represent a promising class of natural compounds with significant neuroprotective potential. While this compound demonstrates robust anti-inflammatory and anti-apoptotic effects, primarily through the inhibition of the JAK2/STAT3 pathway, other compounds like Parthenolide and Costunolide exhibit efficacy through distinct yet complementary mechanisms, such as NF-κB/STAT3 inhibition and Nrf2 activation, respectively.
The available data, although not from direct comparative studies in neuroprotection models, suggests that the choice of sesquiterpene lactone may depend on the specific pathology being targeted. For instance, in conditions where oxidative stress is a primary driver, Costunolide with its Nrf2-activating properties might be more beneficial. In contrast, for neuroinflammation-dominant diseases, this compound or Parthenolide could be more effective.
Future research should focus on conducting head-to-head comparative studies of these compounds in standardized in vitro and in vivo models of neurological diseases. Such studies will be crucial for elucidating the relative potency and therapeutic window of each compound and for identifying the most promising candidates for clinical development. Furthermore, exploring the synergistic effects of combining different sesquiterpene lactones that target multiple pathways could be a valuable therapeutic strategy.
References
- 1. Atractylenolides (I, II, and III): a review of their pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection of this compound from Atractylodis macrocephalae against glutamate-induced neuronal apoptosis via inhibiting caspase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotection and mechanisms of this compound in preventing learning and memory impairment induced by chronic high-dose homocysteine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atractylenolide I and this compound inhibit Lipopolysaccharide-induced TNF-alpha and NO production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ameliorates cerebral ischemic injury and neuroinflammation associated with inhibiting JAK2/STAT3/Drp1-dependent mitochondrial fission in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Neuroinflammation by Costunolide Attenuates Hypoxic-Ischemic Brain Damage via the PI3K/AKT Pathway in Neonatal Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Costunolide and dehydrocostus lactone as inhibitors of killing function of cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Atractylenolide III's Anti-Angiogenic Properties: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic properties of Atractylenolide III against two established inhibitors, Sunitinib (B231) and Bevacizumab. The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive overview for researchers in oncology and angiogenesis-related fields.
Comparative Analysis of Anti-Angiogenic Activity
The efficacy of this compound in inhibiting key processes of angiogenesis, such as endothelial cell proliferation, migration, and tube formation, has been evaluated and compared with Sunitinib and Bevacizumab. The following tables summarize the quantitative data from various in vitro assays.
| Compound | Assay | Cell Line | IC50 / EC50 | Source |
| This compound | Cell Viability | B16 Melanoma Cells | 80.07 µM | [1] |
| Cell Viability | A875 Melanoma Cells | 45.39 µM | [1] | |
| Sunitinib | VEGFR-2 Kinase Activity | - | 80 nM | [2] |
| PDGFRβ Kinase Activity | - | 2 nM | [2] | |
| Endothelial Cell Proliferation | HUVEC | 40 nM | [2] | |
| VEGFR-2 Inhibition | - | 0.139 µM | [3] | |
| Cell Viability | Caki-1 Renal Cancer Cells | 2.2 µM | [4] | |
| Bevacizumab | VEGF-A Binding (inhibition of VEGFR2 activation) | - | 0.11 µg/mL | [5] |
Table 1: Comparative in vitro efficacy of this compound, Sunitinib, and Bevacizumab. This table outlines the half-maximal inhibitory or effective concentrations (IC50/EC50) of the three compounds in various anti-angiogenic and cell viability assays.
| Compound | Assay | Observations | Source |
| This compound | Tube Formation | Inhibited tube formation in HUVECs. | |
| Cell Migration | Inhibited migration of B16 and A875 melanoma cells.[1] | [1] | |
| Sunitinib | Tube Formation | Potently inhibited angiogenesis in organotypic brain slices at concentrations as low as 10 nM.[6] | [6] |
| Microvessel Density | Reduced microvessel density by 74% in a GBM xenograft model.[6] | [6] | |
| Bevacizumab | Circulating Endothelial Cells (CECs) | Reduced levels of CECs and circulating endothelial progenitors (CEPs). |
Table 2: Summary of qualitative and quantitative effects on angiogenesis-related processes. This table provides an overview of the observed effects of each compound in key angiogenesis assays.
Mechanisms of Action: Signaling Pathways
This compound exerts its anti-angiogenic effects through the modulation of several key signaling pathways. A comparative overview of the mechanisms of this compound, Sunitinib, and Bevacizumab is provided below.
This compound Signaling Pathway
This compound has been shown to inhibit angiogenesis by downregulating the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor A (VEGF-A).[7][8] Furthermore, it has been demonstrated to attenuate angiogenesis by downregulating Delta-Like Ligand 4 (DLL4), a key ligand in the Notch signaling pathway.[7][8] Studies also suggest its involvement in modulating the PI3K/Akt signaling pathway.[1][9][10][11]
Figure 1: Proposed anti-angiogenic signaling pathway of this compound.
Sunitinib Signaling Pathway
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[12] Its primary anti-angiogenic effect is mediated through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, and Platelet-Derived Growth Factor Receptors (PDGFRs).[12] This blockade disrupts downstream signaling cascades, including the PI3K/Akt/mTOR pathway, thereby inhibiting endothelial cell proliferation, migration, and survival.[13]
Figure 2: Anti-angiogenic signaling pathway of Sunitinib.
Bevacizumab Mechanism of Action
Bevacizumab is a humanized monoclonal antibody that directly targets and binds to circulating VEGF-A.[14][15] By sequestering VEGF-A, Bevacizumab prevents its interaction with VEGFRs on the surface of endothelial cells.[16] This blockade of VEGF signaling inhibits angiogenesis and reduces the blood supply to tumors.[14][16]
Figure 3: Mechanism of action of Bevacizumab.
Experimental Protocols
Detailed methodologies for key in vitro anti-angiogenesis assays are provided below to facilitate the independent validation of these findings.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Figure 4: Workflow for the Endothelial Cell Tube Formation Assay.
Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
96-well tissue culture plates
-
Test compounds (this compound, Sunitinib, Bevacizumab)
-
Inverted microscope with a camera
Procedure:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix solution per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[17]
-
Culture HUVECs to 70-80% confluency.
-
Harvest the cells and resuspend them in media containing the desired concentration of the test compound.
-
Seed 1.5 x 10^4 cells in 100 µL of media onto the solidified matrix in each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[18]
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Transwell Cell Migration Assay
This assay evaluates the effect of compounds on the migration of endothelial cells through a porous membrane.
Figure 5: Workflow for the Transwell Cell Migration Assay.
Materials:
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Endothelial cells (e.g., HUVECs)
-
Serum-free and serum-containing endothelial cell growth medium
-
Test compounds
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet)
-
Inverted microscope
Procedure:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well.
-
Culture endothelial cells to sub-confluency and then serum-starve them for 4-6 hours.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add the test compound at the desired concentration to the cell suspension.
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol (B129727) for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry and count the number of migrated cells in several random fields under a microscope.
Western Blot Analysis for VEGFR-2 Phosphorylation
This protocol details the detection of phosphorylated VEGFR-2 in endothelial cells following treatment with test compounds.
Materials:
-
Endothelial cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed endothelial cells and grow to 80-90% confluency.
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total VEGFR-2 and a loading control (e.g., β-actin) to normalize the results.
References
- 1. Atractylenolide I inhibits the growth, proliferation and migration of B16 melanoma cells via the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Attenuates Angiogenesis in Gastric Precancerous Lesions Through the Downregulation of Delta-Like Ligand 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Attenuates Angiogenesis in Gastric Precancerous Lesions Through the Downregulation of Delta-Like Ligand 4 [frontiersin.org]
- 9. This compound ameliorated reflux esophagitis via PI3K/AKT/NF-κB/iNOS pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Sunitinib induces apoptosis in pheochromocytoma tumor cells by inhibiting VEGFR2/Akt/mTOR/S6K1 pathways through modulation of Bcl-2 and BAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bevacizumab: antiangiogenic cancer therapy [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Direct antitumor activity of bevacizumab: an overlooked mechanism? [frontiersin.org]
- 17. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
Evaluating the safety profile of Atractylenolide III compared to synthetic drugs
A Comparative Safety Profile: Atractylenolide III Versus Synthetic Drugs
In the landscape of drug discovery and development, the safety profile of a compound is as critical as its efficacy. This guide provides a comparative evaluation of the safety of this compound, a natural sesquiterpenoid lactone, against two widely used synthetic drugs: Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), and Memantine (B1676192), a neuroprotective agent used in the management of Alzheimer's disease. This comparison is based on available toxicological data, mechanisms of action, and reported side effects, aimed at providing researchers and drug development professionals with a clear, data-driven perspective.
Quantitative Toxicity Data
The following tables summarize key quantitative toxicity data for this compound, Ibuprofen, and Memantine, offering a side-by-side comparison of their acute toxicity and cytotoxic effects.
Table 1: Acute Systemic Toxicity
| Compound | Test Species | Route of Administration | LD50 (Median Lethal Dose) | Reference(s) |
| This compound | Data Not Available | - | - | - |
| Ibuprofen | Rat | Oral | 636 mg/kg | [1][2][3] |
| Mouse | Oral | 740 mg/kg | [1][3] | |
| Memantine | Rat | Oral | 328-370 mg/kg | [4] |
| Mouse | Oral | 437-498 mg/kg | [4] |
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 (Median Inhibitory Concentration) | Reference(s) |
| This compound | HGC-27 (Human gastric cancer) | CCK-8 | 80 µM (IC30), 120 µM (IC50) | [5] |
| AGS (Human gastric cancer) | CCK-8 | 80 µM (IC30), 120 µM (IC50) | [5] | |
| HL-60 (Human promyelocytic leukemia) | - | No significant inhibition | [6][7] | |
| CHO (Chinese Hamster Ovary) | SOAT1 Inhibition | 55.1 µM | [8] | |
| CHO | SOAT2 Inhibition | 100.7 µM | [8] | |
| Ibuprofen | KKU-M139 (Cholangiocarcinoma) | MTT | 1.87 mM | [9] |
| KKU-213B (Cholangiocarcinoma) | MTT | 1.63 mM | [9] | |
| Hela (Cervical cancer) | MTT | 2.5 mg/mL | [10] | |
| Memantine | LNCaP (Prostate cancer) | MTT | 0.25 mM | [11] |
| T-98 G (Glioblastoma) | CCK-8 | 400 µM | [12] | |
| MCF-7 (Breast cancer) | MTT | 300 µM (24h), 250 µM (48h) | [13] |
Mechanisms of Toxicity and Side Effect Profiles
This compound
Ibuprofen
Ibuprofen is a widely used NSAID with a well-documented safety profile. Its primary mechanism of action, the inhibition of cyclooxygenase (COX) enzymes, is also the root of its main toxicities.
-
Gastrointestinal Effects : Inhibition of COX-1 reduces the synthesis of prostaglandins (B1171923) that protect the gastric mucosa, leading to potential side effects like dyspepsia, nausea, vomiting, and in more severe cases, gastrointestinal bleeding and ulceration.[21][22][23]
-
Renal Effects : Prostaglandins are crucial for maintaining renal blood flow. COX inhibition can lead to reduced renal function, fluid retention, and in rare cases, acute renal failure and interstitial nephritis.[21][22][23]
-
Hepatic Effects : Although rare, Ibuprofen can cause liver injury, ranging from asymptomatic elevations in liver enzymes to severe acute hepatitis and liver failure, particularly at high doses.[21][24] The mechanism is thought to be either direct hepatotoxicity from a metabolic byproduct or an idiosyncratic, immune-mediated reaction.[24]
-
Cardiovascular Effects : NSAID use is associated with an increased risk of cardiovascular events like myocardial infarction and stroke.[21]
The toxic mechanism of Ibuprofen overdose involves the accumulation of acidic metabolites, leading to metabolic acidosis.[22]
Memantine
Memantine is a non-competitive NMDA receptor antagonist. Its mechanism of action is central to both its therapeutic effect and its potential for toxicity.
-
Mechanism of Action : In Alzheimer's disease, excessive glutamate (B1630785) activity leads to neuronal excitotoxicity via overstimulation of NMDA receptors. Memantine blocks the NMDA receptor channel with a higher affinity than magnesium ions, thereby inhibiting the prolonged influx of calcium that leads to neuronal damage.[25] Its fast on/off kinetics allow it to leave the channel during normal synaptic transmission, preserving physiological function.[26][27]
-
Central Nervous System (CNS) Effects : The most common side effects are CNS-related and include dizziness, headache, confusion, and drowsiness.[28] At supratherapeutic doses, it can act as a dissociative anesthetic.[25]
-
Hepatotoxicity : Clinically apparent liver injury from memantine is rare.[29]
-
Genotoxicity : Memantine has shown no evidence of genotoxic potential in standard assays, including the Ames test.[30][31]
-
Neuronal Vacuolation : At high doses in animal studies, memantine, like other NMDA receptor antagonists, has been shown to induce neuronal vacuolation and necrosis in specific brain regions. The clinical relevance of this finding in humans is unknown.[32]
Experimental Protocols
A crucial aspect of evaluating safety is understanding the methodologies used in toxicological studies. Below are generalized protocols for key safety assays.
Ames Test (Bacterial Reverse Mutation Assay)
This test is widely used to assess the mutagenic potential of a chemical.
Protocol:
-
Bacterial Strains : Use several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth).
-
Test Compound Preparation : The test compound is dissolved in a suitable solvent and prepared at various concentrations.
-
Metabolic Activation : To mimic mammalian metabolism, a liver homogenate (S9 fraction) is often included in the assay.
-
Exposure : The bacterial strains are exposed to the test compound, with and without the S9 fraction.
-
Plating : The treated bacteria are plated on a minimal agar medium that lacks histidine.
-
Incubation : Plates are incubated for 48-72 hours.
-
Evaluation : Only bacteria that undergo a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted and compared to negative (solvent) and positive (known mutagen) controls. A significant increase in revertant colonies indicates mutagenic potential.[16][17]
MTT Assay (Cell Viability/Cytotoxicity)
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding : Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation : The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[9][10][33]
Conclusion
This comparative guide highlights the distinct safety profiles of this compound, Ibuprofen, and Memantine. While this compound shows promise with a favorable preliminary safety profile, particularly its low in vitro cytotoxicity and lack of genotoxicity, a comprehensive assessment is hampered by the absence of publicly available mammalian acute toxicity data.
In contrast, Ibuprofen and Memantine, as established synthetic drugs, have well-characterized safety profiles. Ibuprofen's toxicity is primarily linked to its mechanism of action (COX inhibition), leading to predictable gastrointestinal and renal side effects. Memantine's side effects are mainly confined to the central nervous system, consistent with its role as an NMDA receptor antagonist.
For researchers and drug development professionals, this compound represents a compound of interest that warrants further in-depth toxicological investigation to fully establish its safety profile relative to existing synthetic alternatives. The experimental protocols and comparative data presented here provide a foundational framework for such future evaluations.
References
- 1. paipharma.com [paipharma.com]
- 2. Ibuprofen Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 3. hmdb.ca [hmdb.ca]
- 4. MEMANTINE (PD009581, BUGYDGFZZOZRHP-UHFFFAOYSA-N) [probes-drugs.org]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Effects of Ibuprofen, Naproxen and Diclofenac on cell Apoptosis, Cell Proliferation and Histology Changes in Human Cholangiocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onlinejbs.com [onlinejbs.com]
- 11. researchgate.net [researchgate.net]
- 12. Memantine Induces NMDAR1-Mediated Autophagic Cell Death in Malignant Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Anti-Oxidative Abilities of Essential Oils from Atractylodes ovata Rhizome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro and In Vivo Genotoxicity Assessments and Phytochemical Analysis of the Traditional Herbal Prescription Siryung-Tang - ProQuest [proquest.com]
- 17. In Vitro and In Vivo Genotoxicity Assessments and Phytochemical Analysis of the Traditional Herbal Prescription Siryung-Tang - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. In Vitro and In Vivo Genotoxicity Assessments and Phytochemical Analysis of the Traditional Herbal Prescription Siryung-Tang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. The patterns of toxicity and management of acute nonsteroidal anti-inflammatory drug (NSAID) overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ibuprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Memantine - Wikipedia [en.wikipedia.org]
- 26. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protection from glutamate-induced excitotoxicity by memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ema.europa.eu [ema.europa.eu]
- 29. Memantine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. accessdata.fda.gov [accessdata.fda.gov]
- 31. ajantapharmausa.com [ajantapharmausa.com]
- 32. Namenda [dailymed.nlm.nih.gov]
- 33. Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A review comparing the reported pharmacological activities of Atractylenolides I, II, and III
Atractylenolides I, II, and III, the primary bioactive sesquiterpene lactones isolated from the traditional Chinese medicine Atractylodes macrocephala Koidz, have garnered significant attention in pharmacological research.[1][2][3] These compounds exhibit a diverse range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3] Their distinct pharmacological profiles, stemming from subtle structural differences, present a compelling case for their potential as therapeutic agents. This guide provides a comparative analysis of the reported pharmacological activities of Atractylenolides I, II, and III, supported by experimental data and mechanistic insights.
Comparative Pharmacological Activities
While all three atractylenolides demonstrate a spectrum of bioactivities, a notable divergence in their primary effects has been observed. Atractylenolide I and III are predominantly recognized for their potent anti-inflammatory and neuroprotective properties.[2][3] In contrast, Atractylenolide I and II have shown more remarkable anti-cancer activities.[1][3] The pharmacological effects of Atractylenolide II are less frequently reported in the literature compared to its counterparts.[2][4]
Anti-Cancer Activities
Atractylenolides I and II are the most extensively studied for their anti-tumorigenic properties.[3] Atractylenolide I has demonstrated efficacy against a range of cancers including colorectal, breast, ovarian, bladder, and melanoma.[5][6][7][8] It is known to inhibit cancer cell proliferation, induce apoptosis, and suppress glycolysis.[8][9][10] Atractylenolide II also exhibits significant anti-cancer effects, particularly in melanoma and prostate cancer, by inhibiting cell proliferation and inducing apoptosis.[8][11][12][13] The anti-cancer activities of Atractylenolide III are less pronounced, though some studies suggest it may inhibit angiogenesis and reduce precancerous lesions.[8]
Anti-Inflammatory Activities
Atractylenolide I and III are potent inhibitors of inflammatory pathways.[2][3] They have been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[2][8] The anti-inflammatory effects of Atractylenolide II have been less consistently reported, with some studies indicating it can inhibit nitric oxide (NO) production in macrophages.[8][14][15]
Neuroprotective Effects
The neuroprotective activities are a hallmark of Atractylenolides I and III.[1][3] They have been shown to protect neuronal cells from apoptosis and oxidative stress.[16][17] this compound, in particular, has demonstrated the ability to cross the blood-brain barrier and has shown promise in models of Alzheimer's disease and cerebral ischemic injury by mitigating cognitive impairments and reducing neuroinflammation.[18][19]
Quantitative Data on Pharmacological Activities
The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of each Atractylenolide.
Table 1: Anti-Cancer Activity (IC50 values in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Duration | Reference |
| Atractylenolide I | MCF-7 | Breast Cancer | 251.25 ± 27.40 | 24h | [5] |
| 212.44 ± 18.76 | 48h | [5] | |||
| 172.49 ± 18.32 | 72h | [5] | |||
| MDA-MB-231 | Breast Cancer | 164.13 ± 17.90 | 24h | [5] | |
| 139.21 ± 17.67 | 48h | [5] | |||
| 105.68 ± 10.58 | 72h | [5] | |||
| HT-29 | Colon Adenocarcinoma | 277.6 | 24h | [7] | |
| 95.7 | 48h | [7] | |||
| 57.4 | 72h | [7] | |||
| Atractylenolide II | DU145 | Prostate Cancer | 50-100 | - | [15] |
| LNCaP | Prostate Cancer | 50-100 | - | [15] | |
| B16 | Melanoma | 20-40 | 48h | [11] | |
| A375 | Melanoma | 20-40 | 48h | [11] |
Table 2: Anti-Inflammatory Activity
| Compound | Model | Effect | Concentration/Dose | Reference |
| Atractylenolide I | LPS-induced BV-2 cells | Suppressed NO release | - | [5] |
| Atractylenolide II | LPS-induced RAW 264.7 cells | Inhibited NO production (IC50 = 17.73 µM) | - | [15] |
| This compound | In vivo | Inhibited release of NO, TNF-α, IL-6, and PGE2 | 100 µg/mL | [8] |
Mechanistic Insights: Signaling Pathways
The pharmacological effects of Atractylenolides are mediated through the modulation of various signaling pathways.
Anti-Cancer Signaling Pathways
Atractylenolides I and II exert their anti-cancer effects by targeting key pathways involved in cell survival, proliferation, and apoptosis.
Caption: Anti-cancer signaling pathways of Atractylenolide I and II.
Atractylenolide I inhibits multiple pathways including PI3K/Akt/mTOR, JAK2/STAT3, TLR4/NF-κB, ERK/GSK3β, and Notch signaling, leading to apoptosis and inhibition of cell proliferation.[2][6][8][20] Atractylenolide II primarily targets the JAK2/STAT3, PI3K/Akt, and Ras/ERK pathways to induce its anti-tumor effects.[8][21]
Anti-Inflammatory Signaling Pathways
The anti-inflammatory actions of Atractylenolides I and III are mediated by the inhibition of pro-inflammatory signaling cascades.
Caption: Anti-inflammatory signaling pathways of Atractylenolide I and III.
Both Atractylenolide I and III inhibit the TLR4/NF-κB and PI3K/Akt pathways.[2][22] this compound additionally modulates the MAPK and JAK2/STAT3 signaling pathways to exert its anti-inflammatory effects.[2][18]
Neuroprotective Signaling Pathways
This compound's neuroprotective effects are linked to the activation of antioxidant and anti-inflammatory pathways.
Caption: Neuroprotective signaling pathways of this compound.
This compound has been shown to activate the Nrf2 signaling pathway, a key regulator of antioxidant responses.[19][23][24] It also inhibits the JAK2/STAT3 and PI3K/Akt/NF-κB pathways to reduce neuroinflammation.[18][25]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Cell Viability Assay (MTT Assay)
To determine the cytotoxic effects of Atractylenolides, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.[5][7]
-
Cell Culture: Cancer cell lines (e.g., MCF-7, MDA-MB-231, HT-29) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of Atractylenolide I, II, or III for specified durations (e.g., 24, 48, 72 hours).
-
MTT Incubation: After treatment, MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Western Blot Analysis
Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways.[5][7][18]
-
Protein Extraction: Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding. The membrane is then incubated with primary antibodies against the target proteins (e.g., p-STAT3, Akt, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
To evaluate the in vivo anti-tumor effects, a xenograft mouse model is often used.[11]
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Treatment: When the tumors reach a certain volume, the mice are randomly assigned to treatment and control groups. The treatment group receives daily administration of the Atractylenolide (e.g., 12.5, 25 mg/kg, intraperitoneally or by gavage) for a specified period (e.g., 14 days).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2 days) using a caliper.
-
Analysis: At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
Atractylenolides I, II, and III are promising natural compounds with distinct and overlapping pharmacological activities. Atractylenolide I and II show significant potential as anti-cancer agents, while Atractylenolide I and III are strong candidates for the development of anti-inflammatory and neuroprotective therapies. The differential engagement of key signaling pathways by each compound underscores the importance of their individual evaluation for specific therapeutic applications. Further research, including clinical trials, is warranted to fully elucidate their therapeutic potential and safety profiles.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Atractylenolides (I, II, and III): a review of their pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atractylenolide-I Suppresses Tumorigenesis of Breast Cancer by Inhibiting Toll-Like Receptor 4-Mediated Nuclear Factor-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Tumor Effects of Atractylenolide-I on Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Tumor Activity of Atractylenolide I in Human Colon Adenocarcinoma In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atractylenolide I inhibited the development of malignant colorectal cancer cells and enhanced oxaliplatin sensitivity through the PDK1-FoxO1 axis - Sun - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 10. Atractylenolide I inhibited the development of malignant colorectal cancer cells and enhanced oxaliplatin sensitivity through the PDK1-FoxO1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of STAT3 signalling contributes to the antimelanoma action of atractylenolide II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Atractylenolide II Induces Apoptosis of Prostate Cancer Cells through Regulation of AR and JAK2/STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. caymanchem.com [caymanchem.com]
- 16. Neuroprotection of this compound from Atractylodis macrocephalae against glutamate-induced neuronal apoptosis via inhibiting caspase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Atractylenolide-I Protects Human SH-SY5Y Cells from 1-Methyl-4-Phenylpyridinium-Induced Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound ameliorates cerebral ischemic injury and neuroinflammation associated with inhibiting JAK2/STAT3/Drp1-dependent mitochondrial fission in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound alleviates amyloid-β-induced cognitive impairments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 22. researchgate.net [researchgate.net]
- 23. This compound alleviates cerebral ischemia-reperfusion injury by targeting Keap1 to activate the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. This compound alleviates inflammation in cerebral ischemia/reperfusion injury by modulating the PI3K/Akt/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Atractylenolide III
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds like Atractylenolide III is a critical aspect of laboratory operations. Adherence to proper disposal protocols not only ensures a safe working environment but also maintains compliance with institutional and regulatory standards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, facilitating a seamless integration of safety and compliance into your laboratory workflow.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1] All handling of this compound, particularly in solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound waste requires a systematic approach, from segregation at the point of generation to final removal by qualified personnel.
Step 1: Waste Identification and Segregation
Proper segregation of waste streams is fundamental to safe and compliant disposal. This compound waste should be categorized as follows:
-
Solid Waste: This category includes unused or expired pure this compound, contaminated PPE (e.g., gloves, lab coats), used weighing papers, and other contaminated labware such as pipette tips and vials.[1]
-
Liquid Waste: This includes any solutions containing this compound, such as stock solutions, experimental reaction mixtures, and solvent rinses from cleaning contaminated glassware.[1]
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[1]
Step 2: Packaging and Labeling
All waste containers must be clearly and accurately labeled to prevent accidental misuse and ensure proper handling by disposal personnel.
-
Solid Waste: Collect in a durable, sealable container. The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1]
-
Liquid Waste: Use a dedicated, leak-proof, and chemically compatible container. The label must clearly state "Hazardous Waste," "this compound," the solvent system used (e.g., "this compound in Methanol"), and an estimated concentration.[1] To prevent spills and allow for expansion, do not fill liquid waste containers beyond 90% of their capacity.[1]
Step 3: Storage of Waste
Store all labeled this compound waste containers in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, situated away from general laboratory traffic, and equipped with secondary containment to mitigate potential spills.[1]
Step 4: Final Disposal
The final step in the disposal process is to coordinate with your institution's Environmental Health and Safety (EHS) department. Contact your EHS office to arrange for the pickup and disposal of the hazardous waste.[1] It is crucial to follow all institutional and local regulations for the final disposal of chemical waste.[1] Do not pour this compound waste down the drain. [2][3]
Accidental Release and Spill Management
In the event of a spill, avoid dust formation for solid this compound.[2][3] Wear appropriate respiratory protection.[2] Absorb liquid spills with an inert material, such as vermiculite (B1170534) or sand, and collect the material in a sealed container for disposal as hazardous waste.[1] For solid spills, sweep up the material and place it into a suitable container for disposal.[2][3][4] Ensure the spill area is decontaminated, and proper ventilation is maintained.[3]
Summary of Key Data for this compound
For quick reference, the following table summarizes key information pertinent to the handling and storage of this compound.
| Property | Information | Source |
| CAS Number | 73030-71-4 | [2][5] |
| Appearance | Crystalline solid | [4] |
| Storage Temperature | Long-term: -20°C, Short-term: 2-8°C | [2][4] |
| Solubility | Freely soluble in methanol, soluble in ethanol (B145695) (99.5%), and practically insoluble in water. | [6] |
| Chemical Stability | Stable under recommended storage conditions. | [2] |
| Incompatible Materials | Strong oxidizing/reducing agents, strong acids/alkalis. | [2] |
Experimental Protocols and Workflows
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Atractylenolide III
For researchers, scientists, and drug development professionals working with Atractylenolide III, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling this bioactive sesquiterpene.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Usage |
| Respiratory Protection | NIOSH (US) or EN 166 (EU) approved respirator | Recommended, especially when handling the powder form to avoid dust formation and inhalation of vapors, mist, or gas.[1] |
| Hand Protection | Chemical-resistant gloves | Handle with gloves inspected prior to use. Employ proper glove removal technique to prevent skin contact. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1] |
| Eye Protection | Safety glasses with side-shields or goggles | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1] |
| Skin and Body Protection | Laboratory coat | Choose body protection appropriate for the type, concentration, and amount of the dangerous substance at the specific workplace.[1] |
Experimental Protocols: Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling Protocol:
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[1]
-
Prevent Inhalation and Ingestion: Avoid inhalation of dust and ingestion of the compound.[1]
-
Ventilation: Work in a well-ventilated area to minimize exposure.
-
Hygiene: Wash hands thoroughly after handling.[1]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1]
Storage Protocol:
-
Short-term storage: 2-8°C[1]
-
Long-term storage: -20°C[1]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][2] Store in a brown vial or HDPE plastic bottle, protected from air and light.[2]
-
Solutions: If stock solutions are prepared in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to two weeks.[2]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
Accidental Release:
-
Personal Precautions: Wear respiratory protection and avoid dust formation.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]
-
Clean-up: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration.[1]
-
Skin Contact: Flush the skin with copious amounts of water and remove contaminated clothing and shoes.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[1]
-
Ingestion: If swallowed, wash out the mouth with water. Do NOT induce vomiting.[1]
-
In all cases of exposure, seek medical attention. [1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
Disposal Protocol:
-
Consult Regulations: Dispose of the substance and its container in accordance with local, regional, national, and international regulations.
-
Container Disposal: Do not reuse empty containers. Dispose of them as unused product.
-
Chemical Waste: The substance should be treated as chemical waste. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
